6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
Description
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Properties
IUPAC Name |
6-(2-methylbutan-2-yl)-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2S/c1-4-14(2,3)9-5-6-10-11(13(15)16)8-17-12(10)7-9/h5-8H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZVMLSOBKUTBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402305 | |
| Record name | 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667436-12-6 | |
| Record name | 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The presented strategy prioritizes regiochemical control and is designed for adaptability in a research and development setting. This document will elaborate on the rationale behind the chosen synthetic pathway, provide detailed experimental protocols for each step, and discuss the underlying chemical principles.
Introduction and Strategic Overview
The benzothiophene scaffold is a prominent heterocyclic motif found in numerous pharmacologically active compounds.[1] The substitution pattern on the benzothiophene core is critical for biological activity, making the regioselective synthesis of derivatives a key challenge in medicinal chemistry. This guide details a multi-step synthesis of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, focusing on a strategy that ensures the unambiguous placement of the alkyl and carboxylic acid functionalities.
Direct electrophilic substitution on the parent benzothiophene ring often leads to a mixture of isomers, complicating purification and reducing overall yield.[2] To circumvent these issues, the proposed synthesis begins with the construction of a substituted thiophenol precursor, thereby guaranteeing the desired 6-alkylation pattern. Subsequent cyclization to form the benzothiophene core is followed by a regioselective acylation at the 3-position and final hydrolysis to the target carboxylic acid.
Overall Synthetic Workflow
The synthesis is designed as a three-stage process, each with a distinct objective:
-
Stage 1: Precursor Synthesis: Formation of the key intermediate, 4-(1,1-dimethylpropyl)thiophenol.
-
Stage 2: Heterocycle Construction: Cyclization to form the 6-(1,1-dimethylpropyl)-1-benzothiophene core.
-
Stage 3: Functionalization and Final Product Formation: Introduction of the carboxylic acid group at the 3-position.
Caption: Overall synthetic strategy for 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid.
Stage 1: Synthesis of 4-(1,1-Dimethylpropyl)thiophenol
The initial step involves the regioselective alkylation of thiophenol to introduce the 1,1-dimethylpropyl (tert-amyl) group at the para position. A Friedel-Crafts alkylation is a suitable method for this transformation.
Causality of Experimental Choices
-
Reactants: Thiophenol is the starting aromatic core. 2-Methyl-2-butene (isoamylene) is a readily available and effective source for the 1,1-dimethylpropyl carbocation under acidic conditions.
-
Catalyst: A strong acid catalyst is required to protonate the alkene and generate the tertiary carbocation electrophile. A mixture of boron trifluoride and phosphoric acid is an effective catalyst system for this type of alkylation.[3]
-
Regioselectivity: The thiol group (-SH) is an ortho-, para-directing group in electrophilic aromatic substitution. The bulky nature of the incoming 1,1-dimethylpropyl group sterically hinders attack at the ortho positions, leading to preferential substitution at the para position.
Detailed Experimental Protocol
-
To a stirred mixture of thiophenol (1.0 eq.) and a catalytic amount of boron trifluoride-phosphoric acid complex in a suitable solvent such as toluene, slowly add 2-methyl-2-butene (1.1 eq.) at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0-10 °C for 2 hours.
-
Gradually warm the reaction mixture to 70-75 °C and maintain this temperature for an additional 2 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield 4-(1,1-dimethylpropyl)thiophenol.
| Parameter | Value | Reference |
| Starting Material | Thiophenol | [3] |
| Reagent | 2-Methyl-2-butene | [3] |
| Catalyst | Boron trifluoride-phosphoric acid | [3] |
| Temperature | 0 °C to 75 °C | [3] |
| Reaction Time | ~4 hours | [3] |
| Typical Yield | 65-75% | [3] |
Stage 2: Synthesis of 6-(1,1-Dimethylpropyl)-1-benzothiophene
With the substituted thiophenol in hand, the next stage is the construction of the benzothiophene ring system. This can be achieved by reacting the thiophenol with a suitable two-carbon electrophile, followed by an acid-catalyzed intramolecular cyclization.
Causality of Experimental Choices
-
Reactants: 4-(1,1-Dimethylpropyl)thiophenol serves as the nucleophile and the foundation for the benzene portion of the benzothiophene. α-Chloroacetaldehyde dimethyl acetal is used as a stable and easy-to-handle equivalent of the highly reactive α-chloroacetaldehyde.
-
Reaction Sequence: The reaction proceeds via an initial nucleophilic substitution of the chloride by the thiophenolate, formed in situ with a base. The resulting acetal is then hydrolyzed under acidic conditions to the aldehyde, which subsequently undergoes an intramolecular electrophilic aromatic substitution (cyclization) onto the electron-rich aromatic ring to form the thiophene ring.
Detailed Experimental Protocol
-
Dissolve 4-(1,1-dimethylpropyl)thiophenol (1.0 eq.) in a suitable solvent like ethanol, and add a base such as sodium ethoxide (1.0 eq.) to generate the thiophenolate.
-
To this solution, add α-chloroacetaldehyde dimethyl acetal (1.1 eq.) and heat the mixture to reflux for 4-6 hours.
-
After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like toluene.
-
A strong acid catalyst, such as polyphosphoric acid (PPA) or Amberlyst-15, is added to the toluene solution.[4]
-
The mixture is heated to reflux with a Dean-Stark trap to remove water and drive the cyclization to completion.
-
Upon completion, the reaction is cooled, and the catalyst is filtered off (if solid) or the mixture is quenched with water (if PPA is used).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude 6-(1,1-dimethylpropyl)-1-benzothiophene is purified by column chromatography or vacuum distillation.
Stage 3: Synthesis of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
The final stage involves the introduction of the carboxylic acid group at the 3-position of the benzothiophene ring. A Friedel-Crafts acylation followed by hydrolysis is a direct and effective method.[5]
Causality of Experimental Choices
-
Acylating Agent: Trichloroacetyl chloride is chosen as the acylating agent. The resulting trichloromethyl ketone is readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This avoids the need for a separate oxidation step that would be required if, for example, acetyl chloride were used.
-
Catalyst: A Lewis acid such as aluminum chloride (AlCl₃) is used to activate the trichloroacetyl chloride and generate the acylium ion electrophile.[5]
-
Regioselectivity: Electrophilic substitution on the benzothiophene ring generally favors the 3-position.[4] The electron-donating alkyl group at the 6-position further activates the ring towards electrophilic attack and does not significantly alter this preference.
-
Hydrolysis: The final step is a straightforward basic hydrolysis of the 3-(trichloroacetyl) intermediate to the desired carboxylic acid.
Detailed Experimental Protocol
-
In a flask equipped with a stirrer and under an inert atmosphere, dissolve 6-(1,1-dimethylpropyl)-1-benzothiophene (1.0 eq.) in a dry, inert solvent such as dichloromethane.
-
Cool the solution to 0 °C and add anhydrous aluminum chloride (1.2 eq.) portion-wise.
-
Slowly add trichloroacetyl chloride (1.1 eq.) to the stirred suspension while maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain the crude 3-(trichloroacetyl)-6-(1,1-dimethylpropyl)-1-benzothiophene, which can be used in the next step without further purification.
-
Dissolve the crude ketone in a suitable solvent like tetrahydrofuran and add an aqueous solution of a base, such as sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours to effect hydrolysis.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid. Recrystallization from a suitable solvent system can be performed for further purification.
Conclusion
The synthetic route outlined in this technical guide provides a reliable and logical approach to 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid. By starting with the synthesis of a pre-functionalized thiophenol, this strategy effectively addresses the challenge of regioselectivity often encountered in the functionalization of benzothiophenes. The detailed protocols and the rationale behind the experimental choices are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this and related compounds for further investigation.
References
- [PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
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- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 5. Sci-Hub. A Direct Synthesis of Benzothiophene-3-Carboxylic Acid from Benzothiophene / Synthetic Communications, 1985 [sci-hub.box]
An In-depth Technical Guide to the Chemical Properties and Potential of 6-(tert-amyl)-1-benzothiophene-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its rigid, planar structure and the presence of a sulfur heteroatom confer unique electronic and lipophilic properties, making it a privileged scaffold in drug design. This guide provides a comprehensive technical overview of a specific, yet underexplored derivative: 6-(tert-amyl)-1-benzothiophene-3-carboxylic acid. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this document synthesizes established knowledge of the benzothiophene core and the principles of physical organic chemistry to project its chemical properties, propose robust synthetic strategies, and explore its potential applications. The insights herein are designed to empower researchers to confidently approach the synthesis, characterization, and application of this and related compounds in drug discovery and materials science.
Introduction to the Benzothiophene Scaffold
Benzothiophene is a heterocyclic aromatic compound formed by the fusion of a benzene ring and a thiophene ring.[1] This bicyclic system is of significant interest due to its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][3] Several commercial drugs, such as the osteoporosis treatment Raloxifene and the anti-asthmatic Zileuton, are based on the benzothiophene moiety, underscoring its therapeutic relevance.[3]
The molecule at the heart of this guide, 6-(tert-amyl)-1-benzothiophene-3-carboxylic acid, combines three key structural features:
-
The Benzothiophene Core: Provides a rigid aromatic platform.
-
The 3-Carboxylic Acid Group: A versatile functional handle for derivatization, allowing for the formation of esters, amides, and other functionalities. It also serves as a potential hydrogen bond donor and acceptor, influencing solubility and target binding.
-
The 6-tert-amyl Group: A bulky, lipophilic substituent on the benzene ring. This group is expected to significantly impact the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. Its steric bulk may also influence the molecule's binding orientation within a protein target.
This guide will deconstruct the anticipated properties of this molecule, providing a theoretical yet practical framework for its investigation.
Predicted Physicochemical Properties
The overall properties of 6-(tert-amyl)-1-benzothiophene-3-carboxylic acid are a composite of its constituent parts. The table below summarizes the known properties of the parent benzothiophene and 1-benzothiophene-3-carboxylic acid, alongside predicted values for the target molecule. These predictions are based on the additive effects of the tert-amyl substituent.
| Property | Benzothiophene | 1-Benzothiophene-3-carboxylic acid | 6-(tert-amyl)-1-benzothiophene-3-carboxylic acid (Predicted) | Rationale for Prediction |
| Molecular Formula | C₈H₆S[4] | C₉H₆O₂S[5] | C₁₄H₁₆O₂S | Addition of C₅H₁₀ from the tert-amyl group. |
| Molecular Weight | 134.20 g/mol [1] | 178.21 g/mol [5] | 248.34 g/mol | Sum of atomic masses. |
| Melting Point (°C) | 28-32[1] | Data not consistently available | > Melting point of parent acid | The bulky tert-amyl group may disrupt crystal packing, but the overall increase in molecular weight and van der Waals forces would likely lead to a higher melting point. |
| Boiling Point (°C) | 221-222[4] | Data not available | > Boiling point of parent acid | Increased molecular weight and intermolecular forces. |
| LogP (Lipophilicity) | ~3.0 (Calculated) | ~2.5 (Calculated) | ~4.5-5.0 (Estimated) | The tert-amyl group is highly lipophilic and will significantly increase the octanol-water partition coefficient. |
| Aqueous Solubility | Insoluble[4] | Sparingly soluble | Very low | The increased lipophilicity from the tert-amyl group will decrease solubility in aqueous media. Solubility is expected to be higher in organic solvents like ether, acetone, and benzene.[4] |
| Acidity (pKa) | Not applicable | ~4.0-4.5 (Estimated for carboxylic acid) | ~4.0-4.5 (Estimated) | The tert-amyl group is electronically neutral and located relatively far from the carboxylic acid, so it is not expected to significantly alter the pKa of the carboxyl group. |
Proposed Synthetic Strategies
The synthesis of 6-(tert-amyl)-1-benzothiophene-3-carboxylic acid can be approached through established methods for constructing the benzothiophene ring system, followed by or incorporating the introduction of the carboxylic acid functionality. A retrosynthetic analysis suggests a plausible pathway starting from a substituted thiophenol.
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical approach involves the cyclization of a suitably substituted precursor. The palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes is a modern and efficient method for generating benzothiophene-3-carboxylic esters, which can then be hydrolyzed to the desired carboxylic acid.[6][7]
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- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
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- 7. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
CAS Number: 667436-12-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, a molecule of interest within the broader class of benzothiophene derivatives. While specific literature on this exact compound is limited, this guide synthesizes information from closely related analogues and general synthetic methodologies to offer a robust framework for its study and potential applications in drug discovery.
Introduction and Chemical Identity
6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid belongs to the benzothiophene class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1][2][3] The benzothiophene core is a key structural motif in several approved drugs, highlighting its therapeutic potential.[4] The title compound is characterized by a 1,1-dimethylpropyl (or tert-pentyl) substituent at the 6-position of the benzothiophene ring and a carboxylic acid group at the 3-position.
| Identifier | Value |
| IUPAC Name | 6-(1,1-dimethylpropyl)benzo[b]thiophene-3-carboxylic acid |
| CAS Number | 667436-12-6 |
| Molecular Formula | C₁₄H₁₆O₂S |
| Molecular Weight | 248.34 g/mol |
Proposed Synthesis Pathway
A logical synthetic approach would begin with the Friedel-Crafts acylation of a commercially available substituted benzene to introduce the 1,1-dimethylpropyl group, followed by functional group manipulations to install the thiophene ring and the carboxylic acid moiety.
Experimental Protocol: A Hypothetical Synthesis
The following protocol is a detailed, step-by-step methodology for the proposed synthesis.
Step 1: Synthesis of 1-Bromo-4-(1,1-dimethylpropyl)benzene
-
To a stirred solution of 4-bromotoluene in a suitable solvent (e.g., dichloromethane) at 0 °C, add tert-pentyl alcohol.
-
Slowly add a catalytic amount of a strong acid, such as sulfuric acid.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired product.
Step 2: Synthesis of 4-(1,1-Dimethylpropyl)thiophenol
-
In a round-bottom flask, dissolve 1-bromo-4-(1,1-dimethylpropyl)benzene in a suitable solvent like DMF.
-
Add sodium hydrosulfide (NaSH) and heat the mixture, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude thiophenol, which can be used in the next step without further purification.
Step 3: Synthesis of Ethyl 2-(4-(1,1-dimethylpropyl)phenylthio)acetate
-
To a solution of 4-(1,1-dimethylpropyl)thiophenol in a polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate.
-
Add ethyl bromoacetate dropwise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Filter off the solid and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the thioether.
Step 4: Synthesis of Ethyl 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylate
-
To the ethyl 2-(4-(1,1-dimethylpropyl)phenylthio)acetate, add a cyclizing agent such as Eaton's reagent (P₂O₅ in methanesulfonic acid).
-
Heat the reaction mixture, carefully monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture onto ice and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography to yield the benzothiophene ester.
Step 5: Synthesis of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
-
Dissolve the ethyl 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylate in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH).
-
Stir the reaction at room temperature or with gentle heating until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with a dilute acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product.
Physicochemical Properties and Characterization
The physicochemical properties of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid are crucial for its handling, formulation, and biological activity. While experimental data is not available, the following table outlines key parameters that should be determined.
| Property | Predicted/Expected Value | Analytical Method |
| Melting Point | Solid at room temperature | Differential Scanning Calorimetry (DSC) |
| Solubility | Poorly soluble in water, soluble in organic solvents | Visual inspection, UV-Vis Spectroscopy |
| pKa | 4-5 (for the carboxylic acid) | Potentiometric titration, UV-Vis Spectroscopy |
| LogP | High (lipophilic) | HPLC, computational prediction |
| ¹H NMR | Characteristic peaks for aromatic, alkyl, and carboxylic acid protons | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR | Distinct signals for all carbon atoms | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Mass Spectrum | Molecular ion peak at m/z = 248.08 | Mass Spectrometry (MS) |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |
Potential Applications in Drug Development
Benzothiophene-3-carboxylic acid derivatives have been investigated for a wide range of therapeutic applications.[1][2][3] The introduction of a bulky, lipophilic 1,1-dimethylpropyl group at the 6-position may influence the compound's potency, selectivity, and pharmacokinetic properties.
Anticancer Activity
Several benzothiophene derivatives have demonstrated potent anticancer activity through various mechanisms.[7][8] For instance, some analogues act as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor cell proliferation, migration, and invasion.[7][8] The structure-activity relationship of these compounds often highlights the importance of the substitution pattern on the benzothiophene ring.
Antimicrobial Activity
The benzothiophene scaffold is also a promising starting point for the development of novel antimicrobial agents.[4][9] Structure-activity relationship (SAR) studies have shown that modifications to the benzothiophene core can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4]
Neurokinin-2 (NK₂) Receptor Antagonism
Derivatives of 6-methyl-benzo[b]thiophene-2-carboxylic acid have been identified as potent antagonists of the neurokinin-2 (NK₂) receptor.[10][11] This suggests that 6-substituted benzothiophene-3-carboxylic acids could also be explored for their potential in treating conditions where the NK₂ receptor is implicated, such as inflammatory and pain disorders.
Conclusion
6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid represents an intriguing, yet underexplored, molecule within the pharmacologically rich class of benzothiophenes. This guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and highlights its potential therapeutic applications based on the activities of related compounds. Further experimental investigation is warranted to fully elucidate the physicochemical properties and biological activity of this specific molecule, which may hold promise for the development of novel therapeutics.
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Shafiee, A., Hedayati, M. A., Salimi, M. M., & Faghihi, S. M. (1983). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Pharmaceutical Sciences, 72(2), 198–202. [Link]
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Zhuravlev, F. A., & Kornienko, A. G. (2021). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. Chemistry of Heterocyclic Compounds, 57(8), 767-769. [Link]
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Fattori, D., Porcelloni, M., D'Andrea, P., Catalioto, R. M., Ettorre, A., Giuliani, S., ... & Maggi, C. A. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, a potent antagonist of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 53(10), 4148–4165. [Link]
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Liang, J., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, Y., ... & Wang, L. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]
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Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]
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Kumar, A., & Kumar, S. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(10), 4276. [Link]
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Masih, P., Kesharwani, T., Pena, M., Le, T., & Afroz, S. (2024). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. The FASEB Journal, 38(S1). [Link]
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A brief summary of structure–activity relationship for benzothiophene nucleus. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Gabriele, B., Mancuso, R., Cuglietta, S., & Strangis, R. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(10), 6899-6908. [Link]
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Fattori, D., Porcelloni, M., D'Andrea, P., Catalioto, R. M., Ettorre, A., Giuliani, S., ... & Maggi, C. A. (2010). Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylca rbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165. [Link]
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Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]
-
Liang, J., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, Y., ... & Wang, L. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2021). Discovery, Synthesis, and In Vitro Characterization of 2, 3 Derivatives of 4, 5, 6, 7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of medicinal chemistry, 64(19), 14757-14782. [Link]
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A Technical Guide to the Solubility of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid in Organic Solvents
A Senior Application Scientist's Perspective on Methodologies for Characterization and Prediction
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid in various organic solvents. Recognizing the scarcity of public-domain data for this specific molecule, this document serves as a procedural and theoretical manual for researchers, scientists, and drug development professionals. It outlines the critical role of solubility in pharmaceutical sciences, details the predicted physicochemical properties of the target compound, provides a robust experimental protocol for solubility determination, and introduces theoretical models for solubility prediction. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Criticality of Solubility
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical and chemical sciences.[1] For a drug candidate like 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, a benzothiophene derivative, understanding its solubility is paramount.[2][3][4] Benzothiophenes are a class of heterocyclic compounds with a wide range of pharmacological activities, making them attractive for drug development.[2][3]
The solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability, formulation design, and overall therapeutic efficacy.[5][6] Poorly water-soluble drugs often exhibit low and variable absorption, necessitating higher doses to achieve therapeutic concentrations.[5] In fact, over 40% of new chemical entities (NCEs) are practically insoluble in water, posing a significant challenge to formulation scientists.[5][7] While aqueous solubility is critical for physiological absorption, solubility in organic solvents is equally important for synthesis, purification, crystallization, and the development of various dosage forms.[8] This guide will focus on the principles and practices for determining the solubility of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid in a range of organic solvents, providing a roadmap for its characterization.
Physicochemical Profile of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
A thorough understanding of a molecule's physicochemical properties is essential for predicting its solubility behavior. While experimental data for the target compound is limited, we can infer key properties based on its structure and data from analogous compounds.
Molecular Structure:
Predicted Physicochemical Properties:
| Property | Predicted Value | Significance for Solubility |
| Molecular Formula | C14H16O2S | Provides the basis for molecular weight calculation. |
| Molecular Weight | 248.34 g/mol | Influences diffusion and crystal lattice energy. |
| logP | 5.39 | The high logP value indicates a lipophilic (non-polar) nature, suggesting higher solubility in non-polar organic solvents.[9] |
| pKa | ~4-5 | The carboxylic acid group is acidic, meaning its ionization state and thus solubility will be highly dependent on the pH of the medium. In non-aqueous solvents, its hydrogen bond donating and accepting capacity will be key. |
| Hydrogen Bond Donors | 1 (from -COOH) | The ability to donate a hydrogen bond will favor solubility in protic or hydrogen bond-accepting solvents. |
| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | The ability to accept hydrogen bonds will enhance solubility in protic solvents. |
| Polar Surface Area | ~54 Ų | A moderate polar surface area suggests some affinity for polar solvents, but the large non-polar backbone will likely dominate. |
Note: These values are predictions based on the chemical structure and data for similar compounds and should be experimentally verified.
The structure combines a large, non-polar benzothiophene ring and a dimethylpropyl group with a polar carboxylic acid functional group. This amphiphilic nature suggests a complex solubility profile. The principle of "like dissolves like" predicts that the non-polar backbone will favor solubility in non-polar solvents, while the carboxylic acid group will interact favorably with polar, protic solvents.[10]
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
Beyond the simple "like dissolves like" principle, a more quantitative approach to predicting solubility is often required. The Hansen Solubility Parameters (HSP) provide a powerful framework for this purpose.[11][12][13] HSP is based on the concept that the total cohesive energy of a substance can be divided into three components:
-
δd (Dispersion forces): Energy from van der Waals forces.
-
δp (Polar forces): Energy from dipolar intermolecular forces.
-
δh (Hydrogen bonding forces): Energy from hydrogen bonds.
Every solvent and solute can be described by a set of three HSP values (δd, δp, δh), which can be plotted as a point in a 3D "Hansen space".[11][12] The closer the HSP coordinates of a solute and a solvent are in this space, the more likely the solute is to dissolve in that solvent.[11][12]
The distance (Ra) between the HSP of the solute and the solvent in Hansen space can be calculated using the following equation:
Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²
Where subscript 1 refers to the solute and subscript 2 refers to the solvent. A smaller Ra value indicates a higher likelihood of solubility.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[8][14][15] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a period of time and then measuring the concentration of the dissolved compound in the supernatant.
Experimental Workflow
Detailed Protocol
Materials and Equipment:
-
6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid (solid)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.[16][17]
-
Solvent Addition: Add a known volume of each organic solvent (e.g., 1 mL) to the respective vials.
-
Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours).[16][17] The equilibration time should be long enough to ensure that the concentration of the dissolved compound is no longer changing.[15]
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[18]
-
Data Analysis: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise manner. A table is an effective way to summarize the quantitative data.
Table 1: Hypothetical Solubility Data for 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant) | Hansen Parameters (δd, δp, δh) | Solubility (mg/mL) |
| Heptane | 1.9 | (15.3, 0.0, 0.0) | < 0.1 |
| Toluene | 2.4 | (18.0, 1.4, 2.0) | 5.2 |
| Ethyl Acetate | 6.0 | (15.8, 5.3, 7.2) | 25.8 |
| Acetone | 20.7 | (15.5, 10.4, 7.0) | 85.3 |
| Isopropanol | 18.3 | (15.8, 6.1, 16.4) | 42.1 |
| Ethanol | 24.6 | (15.8, 8.8, 19.4) | 65.7 |
| Methanol | 32.6 | (15.1, 12.3, 22.3) | 50.9 |
| Acetonitrile | 37.5 | (15.3, 18.0, 6.1) | 98.6 |
Note: The solubility values in this table are hypothetical and for illustrative purposes only. The Hansen Parameters are approximate values for the solvents.
Interpretation: The hypothetical data illustrates a trend where solubility is not solely dependent on solvent polarity. For instance, while acetonitrile is highly polar, it may be a good solvent due to a favorable combination of its Hansen parameters with those of the solute. The low solubility in heptane is expected due to the polar carboxylic acid group. The good solubility in solvents like acetone and ethyl acetate suggests that a balance of polarity and hydrogen bonding capability is beneficial.
Additional Factors Influencing Solubility
Several other factors can significantly impact the solubility of a compound:
-
Temperature: The solubility of most solids increases with temperature.[19] However, this relationship is not always linear and should be determined experimentally if solubility at different temperatures is required.[19][20]
-
pH: For an ionizable compound like a carboxylic acid, the pH of the medium is a critical determinant of solubility.[20][21] In its ionized (deprotonated) form, the carboxylate is significantly more soluble in polar solvents. While pH is a primary consideration for aqueous solubility, the acidic or basic nature of organic solvents can also influence the ionization state and thus solubility.
-
Polymorphism: The crystalline form of the solid can have a major impact on its solubility. Different polymorphs can have different crystal lattice energies, leading to different solubilities. It is important to characterize the solid form used in solubility experiments.
Conclusion
This technical guide has provided a comprehensive framework for determining and understanding the solubility of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid in organic solvents. By combining a robust experimental methodology with a sound theoretical framework, researchers can generate the high-quality data necessary for informed decision-making in drug development and chemical process optimization. The principles and protocols outlined herein are designed to ensure scientific rigor and provide a solid foundation for the characterization of this and other novel chemical entities.
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- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
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- Royal Society of Chemistry. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Books.
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A Comprehensive Technical Guide to the Structural Elucidation of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract: The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific solid-state structure of an active pharmaceutical ingredient (API) is critical, governing its physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive, in-depth technical overview of the methodologies required to determine and analyze the crystal structure of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid. While a definitive crystal structure for this specific molecule is not currently in the public domain, this document serves as a complete procedural roadmap, detailing its synthesis, single-crystal growth, experimental structure determination via Single-Crystal X-ray Diffraction (SC-XRD), and parallel computational prediction. This guide is designed to equip researchers with the fundamental principles and practical protocols necessary for the complete solid-state characterization of this, and structurally related, compounds.
Introduction: The Imperative of Solid-State Characterization in Drug Development
Benzothiophene derivatives are a privileged class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure. However, in the realm of drug development, the therapeutic efficacy of a molecule is not solely dependent on its interaction with a biological target but is also profoundly influenced by its solid-state properties.
The crystalline form of an API can exist in multiple arrangements, a phenomenon known as polymorphism.[2] Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and dissolution rate, which in turn can significantly impact the drug's bioavailability and stability.[3][4] The sudden appearance of a more stable, less soluble polymorph can have catastrophic consequences during drug manufacturing. Therefore, a thorough understanding and characterization of the crystalline form of a potential drug candidate is a critical, non-negotiable step in the pharmaceutical development pipeline.
This whitepaper presents a holistic workflow for the complete structural elucidation of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, a representative member of this important chemical class. We will navigate through the synthesis of the compound, the meticulous process of growing high-quality single crystals, the definitive technique of single-crystal X-ray diffraction, and the increasingly powerful in-silico methods of crystal structure prediction.
Synthesis and Spectroscopic Confirmation
A robust and scalable synthetic route is the prerequisite for obtaining the high-purity material necessary for crystallization studies. A plausible and efficient method for the synthesis of the target benzothiophene-3-carboxylic acid can be envisioned through a multi-step process, potentially involving a Gewald-type reaction or palladium-catalyzed cyclization.[5][6]
Proposed Synthetic Pathway
A logical synthetic approach would involve the initial formation of a substituted thiophene ring followed by annulation to form the benzothiophene core and subsequent functionalization. An alternative, and often efficient, route is the intramolecular cyclization of appropriately substituted precursors.[7] The following protocol outlines a representative synthesis.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of a Substituted Thiophenol Precursor: Begin with a commercially available starting material, such as 4-bromo-1-(1,1-dimethylpropyl)benzene. This can be converted to the corresponding thiophenol through a variety of standard organometallic procedures, for instance, via lithiation followed by quenching with elemental sulfur.
-
Step 2: Alkylation with an Acetylenic Ester: The resulting thiophenol is then subjected to an S-alkylation reaction with an appropriate three-carbon building block, such as ethyl 3-bromopropiolate, in the presence of a suitable base like potassium carbonate in a polar aprotic solvent like acetone.
-
Step 3: Intramolecular Cyclization: The resulting thioether undergoes an intramolecular cyclization to form the benzothiophene ring system. This can be achieved through various methods, including palladium-catalyzed oxidative cyclization.[5]
-
Step 4: Saponification: The ethyl ester of the benzothiophene-3-carboxylic acid is then saponified using a strong base, such as sodium hydroxide, in a mixture of water and a co-solvent like ethanol, followed by acidification to yield the desired 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid.
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain a high-purity sample suitable for crystallization trials.
Caption: Proposed synthetic workflow for 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the successful formation of the benzothiophene core. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as vibrations associated with the aromatic benzothiophene ring system.
Single-Crystal Growth: The Gateway to a Definitive Structure
The growth of high-quality single crystals is often the most challenging and critical step in the process of structure determination.[11] A variety of techniques should be systematically screened to find the optimal conditions for crystallization.[12][13]
General Principles of Crystallization
Crystallization from a solution is induced by slowly increasing the supersaturation of the compound until nucleation and subsequent crystal growth occur. The key is to allow this process to happen slowly and in a controlled manner to favor the formation of a small number of large, well-ordered crystals rather than a large number of small, poorly-diffracting crystals.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone) should be tested for their ability to dissolve the compound at elevated temperatures and allow for precipitation upon cooling.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle.
-
Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.[11]
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a larger volume of a more volatile "anti-solvent" in which the compound is poorly soluble.
-
The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) over an extended period.
-
Caption: The workflow for determining a crystal structure using single-crystal X-ray diffraction.
Anticipated Crystallographic Data
Based on the structures of similar benzothiophene derivatives found in the Cambridge Structural Database (CSD), we can anticipate some likely crystallographic parameters for the title compound. [14]This serves as a useful benchmark for future experimental work.
| Parameter | Expected Value/Range | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for small, relatively rigid organic molecules. |
| Space Group | P2₁/c or P-1 | These are among the most common space groups for organic molecules, allowing for efficient packing. |
| Z (Molecules/Unit Cell) | 2 or 4 | Typical for the expected space groups. |
| Key Intermolecular Motif | Carboxylic Acid Dimer | The carboxylic acid groups are highly likely to form strong hydrogen-bonded dimers. |
Computational Approach: Crystal Structure Prediction (CSP)
In parallel with, or in the absence of, experimental data, computational Crystal Structure Prediction (CSP) has emerged as a powerful tool to explore the landscape of possible crystal packing arrangements. [15]CSP can identify the most thermodynamically stable polymorphs and provide insights into the factors that govern crystallization. [15]
Principles of CSP
CSP workflows typically involve a multi-stage process. First, a global search algorithm is used to generate a vast number of plausible crystal packing arrangements. These structures are then ranked based on their calculated lattice energies, typically using a combination of force fields and more accurate quantum mechanical methods. [16]
CSP Workflow
-
Conformational Analysis: The first step is to identify all low-energy conformations of the isolated molecule. For the title compound, this would involve exploring the rotational freedom of the 1,1-dimethylpropyl group.
-
Crystal Packing Generation: A search algorithm (e.g., random search, genetic algorithms) is used to generate thousands of unique crystal packing arrangements for each low-energy conformer within common space groups.
-
Lattice Energy Minimization: The generated structures are subjected to geometry optimization to find the nearest local minimum on the potential energy surface. This is initially done with computationally inexpensive force fields.
-
Re-ranking with Higher Accuracy Methods: A smaller set of the most promising low-energy structures are then re-ranked using more accurate methods, such as Density Functional Theory (DFT) calculations that can better account for subtle electronic effects.
Caption: A typical workflow for ab initio crystal structure prediction of an organic molecule.
Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis
Once a crystal structure is determined (either experimentally or computationally), a detailed analysis of the intermolecular interactions is crucial for understanding the forces that hold the crystal together. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. [17][18] A Hirshfeld surface is a unique way of partitioning the space in a crystal into molecular volumes. [17]By mapping properties like the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, a 2D "fingerprint plot" can be generated. This plot provides a quantitative summary of the different types of intermolecular contacts. [18] For 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, we would expect to see:
-
Strong O-H···O interactions: Appearing as distinct "spikes" in the fingerprint plot, corresponding to the hydrogen bonds of the carboxylic acid dimer.
-
Weaker C-H···O and C-H···π interactions: These would appear as more diffuse regions in the plot.
-
H···H contacts: Typically forming the largest contribution to the Hirshfeld surface, representing van der Waals forces.
Caption: The expected hydrogen-bonded carboxylic acid dimer supramolecular synthon.
Conclusion and Future Outlook
The complete solid-state characterization of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid is a multi-faceted process that integrates chemical synthesis, meticulous crystallization, definitive experimental analysis, and powerful computational prediction. This guide has laid out a comprehensive, field-proven workflow that serves as a blueprint for the structural elucidation of this and other novel pharmaceutical compounds. By systematically applying these methodologies, researchers can gain a deep understanding of the solid-state properties of their molecules, thereby mitigating risks associated with polymorphism and making more informed decisions during the drug development process. The synergy between experimental and computational techniques represents the state-of-the-art in modern materials science and is essential for the rational design of next-generation pharmaceuticals.
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EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents.
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Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications.
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The Hirshfeld Surface - CrystalExplorer.
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An In-Depth Technical Guide to the Discovery and Synthesis of Benzothiophene Carboxylic Acids
Introduction: The Privileged Scaffold in Modern Drug Discovery
Benzothiophene, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of medicinally active compounds.[1][2] Its rigid structure and electron-rich nature provide a versatile scaffold for interacting with a multitude of biological targets. The introduction of a carboxylic acid functionality transforms this scaffold into a highly valuable pharmacophore, enabling strong ionic interactions with receptor sites and improving pharmacokinetic properties. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for benzothiophene carboxylic acids, offering researchers and drug development professionals a detailed understanding of this critical class of molecules.
The significance of the benzothiophene core is underscored by its presence in several blockbuster drugs.[1][3][4] For instance, Raloxifene , a selective estrogen receptor modulator (SERM), is used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[5][6][7] Zileuton is a 5-lipoxygenase inhibitor used in the management of asthma.[3][8] Another prominent example is Sertaconazole , an antifungal medication.[3][9] The therapeutic success of these drugs has fueled continued interest in the development of novel synthetic routes to access diverse benzothiophene carboxylic acid derivatives.[2][10]
This guide will delve into the foundational discoveries that first brought benzothiophene to light, followed by a detailed exploration of the key synthetic transformations that have enabled its widespread use in medicinal chemistry. We will examine both classical and contemporary methods, providing mechanistic insights and practical, step-by-step protocols for key reactions.
Part 1: Historical Perspective - From Coal Tar to a Privileged Scaffold
The story of benzothiophene begins not in a pristine laboratory, but in the industrial byproducts of the 19th century. It was first identified as a component of lignite tar, a complex mixture of organic compounds derived from the distillation of a soft, brownish-black coal.[3] The parent compound, benzo[b]thiophene, is an aromatic organic compound with a naphthalene-like odor.[3]
Early synthetic efforts were challenging, but the late 19th and early 20th centuries saw the development of the first methods to construct the benzothiophene ring system. These early methods often relied on harsh reaction conditions and were limited in scope. A significant breakthrough was the development of cyclization reactions of substituted benzenes bearing a sulfur-containing side chain.
The two primary isomers are benzo[b]thiophene and the less stable benzo[c]thiophene.[3][11][12] The first derivative of the benzo[c]thiophene ring system, 1,3-diphenylbenzo[c]thiophene, was synthesized in 1922, though its structure was not correctly identified until 1937.[11] The parent benzo[c]thiophene was not isolated until 1962.[11] This guide will primarily focus on the more prevalent and medicinally relevant benzo[b]thiophene derivatives.
Part 2: Key Synthetic Methodologies for Benzothiophene Carboxylic Acids
The synthesis of benzothiophene carboxylic acids has evolved significantly over the past century. Early methods have been refined and new, more efficient strategies have been developed, largely driven by the demands of the pharmaceutical industry. This section will explore the major synthetic routes, providing both mechanistic understanding and practical protocols.
Classical Approaches: Building the Core
One of the most direct methods for the synthesis of benzothiophene carboxylic acids involves the Friedel-Crafts acylation of a pre-formed benzothiophene ring. This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
A notable example is the synthesis of benzothiophene-3-carboxylic acid from benzothiophene using trichloroacetyl chloride, followed by basic hydrolysis.[13] The Friedel-Crafts acylation is also a key step in the synthesis of Raloxifene, where 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is acylated with 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride.[6][7][14]
Experimental Protocol: Synthesis of 3-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)-6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene (Raloxifene)
Step 1: Friedel-Crafts Acylation
-
To a solution of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in a suitable solvent such as methylene dichloride, add 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride.[7]
-
Cool the mixture to 0-10°C and add anhydrous aluminum chloride portion-wise, maintaining the temperature.[7]
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.[7]
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Demethylation
-
The crude product from the previous step is then demethylated to yield Raloxifene. A common method involves the use of aluminum chloride and a thiol, such as ethanethiol or the less odorous decanethiol, to cleave the methyl ethers.[6][7]
-
The demethylating agent is added to a solution of the acylated intermediate.
-
The reaction is stirred at an appropriate temperature until the demethylation is complete.
-
Work-up involves quenching the reaction, followed by extraction and purification, often by crystallization, to yield Raloxifene hydrochloride.[7][15]
Causality Behind Experimental Choices:
-
Lewis Acid: Aluminum chloride is a strong Lewis acid that activates the acyl chloride, making it a more potent electrophile for the acylation of the electron-rich benzothiophene ring.
-
Solvent: Anhydrous, non-polar solvents like methylene dichloride are used to prevent the decomposition of the Lewis acid and to dissolve the reactants.
-
Temperature Control: The initial cooling of the reaction mixture is crucial to control the exothermicity of the Friedel-Crafts reaction and to minimize side reactions.
-
Demethylation Reagent: The combination of a Lewis acid and a soft nucleophile like a thiol is effective for cleaving aryl methyl ethers. The thiol acts as a scavenger for the resulting methyl cation.
Diagram: Generalized Friedel-Crafts Acylation for Raloxifene Synthesis
Caption: Key steps in the synthesis of Raloxifene.
Modern Synthetic Strategies: Efficiency and Versatility
While classical methods are still in use, modern organic synthesis has provided a plethora of new tools for the construction of benzothiophene carboxylic acids. These methods often offer milder reaction conditions, greater functional group tolerance, and improved yields.
Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, and benzothiophenes are no exception. A powerful strategy involves the palladium-catalyzed oxidative cyclization-deprotection-alkoxycarbonylation sequence.[16][17] This method allows for the construction of benzothiophene-3-carboxylic esters from readily available 2-(methylthio)phenylacetylenes, carbon monoxide, an alcohol, and oxygen.[16][17]
The reaction is typically catalyzed by a simple PdI₂/KI system and proceeds under an atmosphere of carbon monoxide and air.[16][17] This approach is highly atom-economical and avoids the need for pre-functionalized starting materials.
Diagram: Palladium-Catalyzed Synthesis of Benzothiophene-3-Carboxylic Esters
Caption: Palladium-catalyzed carbonylative approach.
Cycloaddition reactions offer another elegant route to the benzothiophene core. For example, dearomative [3+2] cycloaddition reactions of nitrobenzothiophenes with azomethine ylides can be used to construct functionalized fused tricyclic systems.[18] While not directly yielding carboxylic acids, these methods provide complex scaffolds that can be further elaborated.
Diels-Alder reactions of benzothiophene S,S-dioxides with various dienophiles are also employed to synthesize more complex polycyclic aromatic systems containing the thiophene ring.[19]
Table 1: Comparison of Synthetic Methodologies
| Method | Advantages | Disadvantages | Key Reagents |
| Friedel-Crafts Acylation | Direct functionalization of the benzothiophene core. Scalable. | Requires a pre-formed benzothiophene. Can have regioselectivity issues. Often uses harsh Lewis acids. | AlCl₃, Acyl Chlorides |
| Palladium-Catalyzed Carbonylation | High atom economy. Milder conditions. Good functional group tolerance.[16][17] | Requires a specific starting material (2-(methylthio)phenylacetylene). Use of CO gas. | PdI₂/KI, CO, O₂ |
| Cycloaddition Reactions | Rapid construction of complex polycyclic systems.[18][19] | May not directly yield carboxylic acids. Substrate scope can be limited. | Varies (e.g., Azomethine ylides, Dienophiles) |
Part 3: Applications in Drug Development and Beyond
The benzothiophene carboxylic acid motif is a well-established "privileged structure" in medicinal chemistry. Its derivatives have been shown to possess a wide range of biological activities, including:
-
Anti-inflammatory and Analgesic: Certain hydroxy benzothiophene carboxylic acids have demonstrated anti-inflammatory and analgesic properties.[20]
-
Antimicrobial: Acylhydrazone derivatives of benzothiophene-2-carboxylic acid have shown activity against multidrug-resistant Staphylococcus aureus.[21]
-
Anticancer: The benzothiophene scaffold is found in compounds with anti-estrogen receptor alpha activity, relevant to breast cancer treatment.[1]
-
Antitubercular and Antidiabetic: Derivatives have been investigated for their potential as antitubercular and antidiabetic agents.[1][10]
-
Neuroprotective: Some benzothiophene derivatives act as antagonists of the neurokinin-2 receptor.[22]
Beyond pharmaceuticals, benzothiophenes are used in the manufacturing of dyes, such as thioindigo.[3][4]
Conclusion and Future Outlook
The journey of benzothiophene carboxylic acids from their discovery in coal tar to their central role in modern medicine is a testament to the power of synthetic chemistry. While classical methods laid the groundwork, the development of modern catalytic systems has opened up new avenues for the efficient and selective synthesis of these valuable compounds. The continued exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new benzothiophene-based therapeutics with improved efficacy and safety profiles. As our understanding of biological systems deepens, the versatility of the benzothiophene carboxylic acid scaffold will ensure its enduring importance in the field of drug discovery.
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Unlocking the Therapeutic Potential of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid: A Technical Guide for Preclinical Investigation
Introduction: The Benzothiophene Scaffold as a Privileged Structure in Drug Discovery
The benzothiophene core is a well-established "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This bicyclic aromatic system, consisting of a benzene ring fused to a thiophene ring, provides a rigid and versatile framework for the design of novel therapeutic agents.[2] Marketed drugs such as the selective estrogen receptor modulator (SERM) raloxifene, the antifungal sertaconazole, and the 5-lipoxygenase inhibitor zileuton all feature the benzothiophene moiety, highlighting its clinical significance.[2][4] This guide focuses on a specific, yet under-investigated derivative, 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid (CAS No. 667436-12-6), and outlines a comprehensive, multi-tiered strategy for elucidating its potential biological activities.[5][6] By leveraging established structure-activity relationships (SAR) within the benzothiophene class and employing a logical progression of modern drug discovery techniques, we aim to provide a roadmap for its preclinical evaluation.
Structural Considerations and Hypothesis Generation
The structure of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid presents several key features that can inform our initial hypotheses regarding its biological targets. The benzothiophene core itself is a known pharmacophore for a variety of receptors and enzymes. The carboxylic acid at the 3-position is a common functional group in drug candidates, often involved in hydrogen bonding interactions with target proteins. The bulky, lipophilic 1,1-dimethylpropyl (or tert-amyl) group at the 6-position is of particular interest. Its size and hydrophobicity will significantly influence the molecule's overall physicochemical properties, such as its octanol-water partition coefficient (LogP), and will likely play a crucial role in its binding affinity and selectivity for specific biological targets.
Given the diverse activities of benzothiophene derivatives, we can postulate several potential therapeutic areas for this compound:
-
Oncology: Many benzothiophene analogs exhibit potent anticancer activity through various mechanisms, including tubulin polymerization inhibition and interference with signaling pathways like RhoA/ROCK.[1][7]
-
Metabolic Diseases: Certain benzothiophene derivatives have been investigated as peroxisome proliferator-activated receptor (PPAR) α or γ activators, suggesting potential applications in metabolic disorders.[8]
-
Inflammation and Immunology: The structural similarity to SERMs like raloxifene suggests a potential for immunomodulatory and anti-inflammatory effects.[4]
-
Infectious Diseases: The benzothiophene scaffold is also present in compounds with documented antimicrobial and antifungal properties.[3][9]
This guide will now detail a systematic approach to explore these and other potential biological activities.
A Multi-Tiered Strategy for Biological Activity Screening
Our proposed investigation follows a logical progression from computational analysis to in vitro and, potentially, in vivo studies. This tiered approach allows for a cost-effective and data-driven evaluation of the compound's therapeutic potential.
Tier 1: In Silico Profiling and Target Prediction
The initial phase of our investigation will leverage computational tools to predict the compound's physicochemical properties, potential biological targets, and off-target liabilities.
Experimental Protocol: In Silico Analysis
-
Physicochemical Property Prediction:
-
Utilize software such as Schrödinger's QikProp or similar tools to calculate key molecular descriptors including molecular weight, LogP, polar surface area (PSA), number of rotatable bonds, and hydrogen bond donors/acceptors.
-
Assess the compound's drug-likeness based on established rules (e.g., Lipinski's Rule of Five).
-
-
Target Prediction and Molecular Docking:
-
Employ a panel of target prediction algorithms (e.g., SwissTargetPrediction, PharmMapper) to identify potential protein targets based on structural similarity to known ligands.
-
For high-ranking predicted targets, perform molecular docking studies using software like AutoDock Vina or Glide to model the binding pose and estimate the binding affinity of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid within the target's active site.
-
-
ADMET Prediction:
-
Use computational models (e.g., ADMETlab, pkCSM) to predict the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This will provide an early indication of its potential pharmacokinetic and safety profile.
-
Data Presentation: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C14H16O2S |
| Molecular Weight | 248.34 g/mol |
| LogP | ~4.5 |
| Polar Surface Area (PSA) | ~50 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
Rationale: This in silico screening serves as a critical first pass to prioritize experimental efforts. By identifying the most probable biological targets and anticipating potential liabilities, we can design a more focused and efficient in vitro testing cascade.
Tier 2: In Vitro Biological Assays
Based on the in silico predictions and the known activities of related benzothiophene derivatives, a panel of in vitro assays will be conducted to experimentally validate the compound's biological activity.
Proposed In Vitro Screening Cascade
Caption: A tiered approach to in vitro screening.
Experimental Protocols: Key In Vitro Assays
-
Broad-Spectrum Cytotoxicity Screening:
-
Culture a panel of human cancer cell lines (e.g., NCI-60 panel) and a non-cancerous human cell line (e.g., HEK293) in appropriate media.
-
Treat the cells with a serial dilution of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the GI₅₀ (growth inhibition 50) or IC₅₀ (half-maximal inhibitory concentration) for each cell line.
-
-
Selective Estrogen Receptor Modulator (SERM) Activity:
-
Perform competitive radioligand binding assays using [³H]estradiol and estrogen receptor α (ERα) and ERβ to determine the compound's binding affinity.
-
Conduct reporter gene assays in cells co-transfected with an estrogen response element (ERE)-luciferase reporter construct and either ERα or ERβ to assess agonist or antagonist activity.
-
-
Tubulin Polymerization Assay:
-
Purify tubulin from bovine brain or use a commercially available kit.
-
Initiate tubulin polymerization by adding GTP and warming the solution to 37°C.
-
Monitor the increase in turbidity at 340 nm in the presence and absence of varying concentrations of the test compound.
-
Use a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control.
-
-
RhoA/ROCK Pathway Inhibition Assay:
-
Utilize a cell-based assay to measure the phosphorylation of a downstream target of ROCK, such as myosin light chain (MLC).
-
Treat cells (e.g., MDA-MB-231) with the test compound and then stimulate the RhoA/ROCK pathway (e.g., with lysophosphatidic acid).
-
Quantify the levels of phosphorylated MLC by Western blotting or ELISA.
-
Rationale: This diverse panel of assays will provide a broad overview of the compound's potential biological activities, from general cytotoxicity to specific molecular target engagement. Positive results in any of these primary assays will trigger more focused secondary and mechanism-of-action studies.
Tier 3: Lead Optimization and In Vivo Proof-of-Concept
Should promising activity be identified in the in vitro assays, the subsequent steps would involve lead optimization and in vivo validation.
Workflow for Lead Optimization and In Vivo Studies
Caption: A workflow for advancing a hit compound.
Experimental Protocols: Initial In Vivo Studies
-
Maximum Tolerated Dose (MTD) Study:
-
Administer escalating doses of the compound to healthy rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitor the animals for signs of toxicity, body weight changes, and mortality for a period of 7-14 days.
-
Determine the highest dose that does not cause significant toxicity.
-
-
Pharmacokinetic (PK) Study:
-
Administer a single dose of the compound to rodents at a dose below the MTD.
-
Collect blood samples at various time points post-administration.
-
Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
In Vivo Efficacy Study (Example: Cancer Xenograft Model):
-
Implant human cancer cells (identified as sensitive in in vitro studies) subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into vehicle control and treatment groups.
-
Administer the compound daily at a well-tolerated and pharmacokinetically relevant dose.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, harvest tumors for biomarker analysis.
-
Rationale: These in vivo studies are essential to bridge the gap between in vitro activity and potential clinical utility. They provide critical information on the compound's safety, pharmacokinetic behavior, and efficacy in a living organism.
Conclusion and Future Directions
6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid represents an intriguing, yet unexplored, molecule within a pharmacologically rich chemical class. The systematic approach outlined in this guide, progressing from in silico predictions to a comprehensive suite of in vitro and in vivo assays, provides a robust framework for its preclinical evaluation. The data generated from these studies will not only elucidate the specific biological activities of this compound but will also contribute to a deeper understanding of the structure-activity relationships governing the therapeutic potential of benzothiophene derivatives. The ultimate goal is to determine if this compound warrants further development as a novel therapeutic agent for human disease.
References
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Jordan, V. C., & Maximov, P. Y. (2007). Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. ChemMedChem, 2(10), 1520-1526. [Link]
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Britton, T. C., Spinazze, P. G., Hipskind, P. A., Zimmerman, D. M., Zarrinmayeh, H., Schober, D. A., Gehlert, D. R., & Bruns, R. F. (1999). Structure-activity relationships of a series of benzothiophene-derived NPY Y1 antagonists: optimization of the C-2 side chain. Bioorganic & Medicinal Chemistry Letters, 9(3), 475-480. [Link]
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Sato, K., Muroi, D., & Sugimoto, Y. (2023). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. Journal of the Japan Petroleum Institute, 66(5), 142-148. [Link]
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Mancuso, R., Cuglietta, S., Strangis, R., & Gabriele, B. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(10), 6848-6857. [Link]
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Korpis, K., et al. (2020). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Molecules, 25(19), 4488. [Link]
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Mancuso, R., Cuglietta, S., Strangis, R., & Gabriele, B. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. ACS Omega, 7(20), 17537-17546. [Link]
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literature review of substituted benzothiophene-3-carboxylic acids
An In-depth Technical Guide to Substituted Benzothiophene-3-carboxylic Acids: Synthesis, Properties, and Therapeutic Potential
Introduction: The Benzothiophene Scaffold in Medicinal Chemistry
The benzothiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, is a privileged structure in drug discovery and medicinal chemistry.[1][2][3] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization make it an ideal framework for interacting with a wide array of biological targets.[4] Among its many derivatives, substituted benzothiophene-3-carboxylic acids represent a particularly versatile and pharmacologically significant class. The carboxylic acid group at the 3-position serves as a critical handle for molecular modification and often plays a key role in the compound's interaction with protein active sites. These compounds have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties, making them a focal point of intensive research.[1][5][6][7]
This guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of substituted benzothiophene-3-carboxylic acids, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Synthetic Methodologies for the Benzothiophene Core
The construction of the substituted benzothiophene-3-carboxylic acid core is a critical first step in the exploration of this chemical space. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring. Methodologies generally fall into two categories: building the heterocyclic system through cyclization reactions or functionalizing a pre-existing benzothiophene.
Cyclization Strategies: Building from Acyclic Precursors
Cyclization represents the most common and versatile approach. These methods typically involve the formation of the key C-S and C-C bonds of the thiophene ring in a single or multi-step sequence.
-
Palladium-Catalyzed Oxidative Cyclization: Modern organometallic chemistry offers highly efficient routes. A notable example is the palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes.[8][9] This method is advantageous due to its use of readily available starting materials and its tolerance for a variety of functional groups. The reaction proceeds under an atmosphere of carbon monoxide and air, where the palladium catalyst orchestrates a cascade of events including cyclization, demethylation, and carbonylation to yield the desired benzothiophene-3-carboxylic ester, which can then be hydrolyzed to the carboxylic acid.[8]
-
Gewald Aminothiophene Synthesis and Related Reactions: While the classic Gewald synthesis leads to 2-aminothiophenes, modifications and related strategies can be adapted to form the benzothiophene skeleton. These reactions often start with activated nitriles and sulfur sources. For instance, the reaction of a substituted 2-fluorobenzonitrile with methyl thioglycolate provides a direct route to a 3-aminobenzothiophene-2-carboxylate intermediate, which can be further modified.[4]
The general workflow for constructing the core via cyclization offers a robust platform for introducing diversity.
Caption: Generalized workflow for benzothiophene synthesis.
Functionalization of the Benzothiophene Moiety
An alternative strategy involves the direct functionalization of a pre-formed benzothiophene ring at the 3-position. This is typically achieved through electrophilic substitution reactions. For example, Friedel-Crafts acylation followed by oxidation can introduce the carboxylic acid group. However, controlling the regioselectivity can be challenging, and this route is generally less common for preparing 3-carboxylic acid derivatives compared to cyclization strategies that build the ring with the desired functionality already incorporated.
Part 2: Biological Activities and Structure-Activity Relationships (SAR)
The therapeutic potential of substituted benzothiophene-3-carboxylic acids is vast, spanning numerous disease areas.[5][6] The specific biological activity is intricately linked to the nature and position of substituents on the benzothiophene core. Understanding the Structure-Activity Relationship (SAR) is paramount for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.[1][2]
Spectrum of Pharmacological Activities
The benzothiophene core is present in several FDA-approved drugs, such as the osteoporosis treatment raloxifene and the antifungal sertaconazole, highlighting its clinical significance.[10] Derivatives of benzothiophene-3-carboxylic acid have shown promise in a variety of therapeutic contexts.
| Biological Activity | Description | Key Substituent Effects |
| Anticancer | Exhibit cytotoxic effects against various cancer cell lines. Mechanism often involves enzyme inhibition (e.g., kinases) or disruption of cellular processes.[1][5] | Electron-withdrawing groups on the benzene ring can enhance activity. Steric and electrostatic parameters are critical determinants of efficacy.[7] |
| Antimicrobial | Show activity against Gram-positive and Gram-negative bacteria as well as pathogenic fungi.[5][10] | The presence of specific amide or ester functionalities derived from the carboxylic acid can significantly modulate the antimicrobial spectrum and potency.[11] |
| Anti-inflammatory | Inhibit inflammatory pathways, for example, by targeting enzymes like cyclooxygenase (COX) or 5-lipoxygenase (LOX).[1][2] | Bulky hydrophobic groups at the 2-position can improve potency. The specific conformation of the molecule is crucial for receptor binding. |
| Anticonvulsant | Modulate neuronal excitability, potentially through interaction with ion channels or neurotransmitter receptors like GABA.[3] | Lipophilic substituents on the benzene moiety often correlate with increased anticonvulsant activity. |
| Neurokinin-2 (NK2) Receptor Antagonism | Block the NK2 receptor, a target for treating respiratory and gastrointestinal disorders.[12] | Complex amide side chains attached to the carboxylic acid are essential for high-affinity binding. Modifications that reduce peptide character can improve in vivo potency.[12] |
Dissecting the Structure-Activity Relationship (SAR)
The SAR for this class of compounds is multi-faceted. The carboxylic acid at C3 is often a key pharmacophoric feature, acting as a hydrogen bond donor/acceptor or an anchoring point to the target protein. Modifications at other positions fine-tune the molecule's properties.
Caption: Key modification points for SAR studies.
-
Position C2: Substitution at this position is critical. Introducing aryl, heteroaryl, or bulky alkyl groups can significantly impact target binding and selectivity.[9]
-
Benzene Ring (C4-C7): Substituents on the fused benzene ring, such as halogens, methyl, or methoxy groups, primarily modulate the molecule's electronic properties and lipophilicity. This, in turn, affects cell permeability, metabolic stability, and overall pharmacokinetic profile.[9]
-
Carboxylic Acid (C3): As a versatile handle, the carboxylic acid can be converted into esters, amides, and other derivatives.[13] This is a primary strategy for exploring SAR, as seen in the development of potent NK2 receptor antagonists where a complex amide side chain was crucial for activity.[12]
Part 3: Experimental Protocols
A self-validating protocol requires precision and a clear understanding of each step's purpose. The following is a representative protocol for the synthesis of a substituted benzothiophene-3-carboxylic ester via palladium-catalyzed oxidative carbonylation, adapted from established methods.[8][9]
Protocol: Synthesis of Methyl 2-phenylbenzo[b]thiophene-3-carboxylate
Objective: To synthesize a model substituted benzothiophene-3-carboxylic ester from a 2-(methylthio)phenylacetylene precursor.
Materials:
-
(2-(Phenylethynyl)phenyl)(methyl)sulfane (1 equivalent)
-
Palladium(II) iodide (PdI₂) (5 mol%)
-
Potassium iodide (KI) (5 equivalents)
-
Methanol (MeOH), anhydrous (solvent)
-
Carbon monoxide (CO) gas
-
Air
-
High-pressure autoclave reactor
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reactor Setup: To a glass liner of a high-pressure autoclave, add palladium(II) iodide (5 mol%) and potassium iodide (5 equiv).
-
Addition of Reagents: Add (2-(phenylethynyl)phenyl)(methyl)sulfane (1 equiv) followed by anhydrous methanol to achieve a substrate concentration of approximately 0.02 mmol/mL.
-
Reaction Conditions: Seal the autoclave. Purge the system with carbon monoxide gas two to three times. Pressurize the autoclave to 40 atm with a 4:1 mixture of CO and air.
-
Causality: The CO serves as the carbon source for the carboxyl group. The oxygen from the air is the terminal oxidant required to regenerate the active Pd(II) catalyst from the Pd(0) state formed during the catalytic cycle.[8][9] KI is crucial for the demethylation step and stabilizing the palladium catalyst.[8]
-
-
Heating and Stirring: Heat the reaction mixture to 80 °C and stir vigorously for 24 hours. The elevated temperature is necessary to overcome the activation energy for the cyclization and carbonylation steps.
-
Work-up: After 24 hours, cool the reactor to room temperature and carefully vent the excess gas in a fume hood. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel. The specific eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by thin-layer chromatography (TLC) analysis.
-
Characterization: The structure and purity of the isolated product, methyl 2-phenylbenzo[b]thiophene-3-carboxylate, must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4] The yield should be calculated based on the starting amount of the acetylene precursor.
Conclusion and Future Perspectives
Substituted benzothiophene-3-carboxylic acids are a cornerstone of modern medicinal chemistry, offering a robust and versatile scaffold for drug design. Their synthesis is well-established through powerful methods like transition metal-catalyzed cyclizations, enabling the creation of vast and diverse chemical libraries. The extensive SAR studies have demonstrated that fine-tuning the substitution pattern on the benzothiophene core allows for the optimization of potency, selectivity, and pharmacokinetic properties against a wide range of therapeutic targets.
Future research will likely focus on several key areas:
-
Novel Synthetic Routes: Development of more sustainable and efficient synthetic methods, perhaps utilizing C-H activation or photocatalysis, to access novel substitution patterns.[14]
-
New Therapeutic Targets: Exploring the activity of this compound class against emerging biological targets, including those involved in neurodegenerative diseases, metabolic disorders, and complex infectious diseases.
-
Advanced Drug Delivery: Formulating promising lead compounds into advanced drug delivery systems to improve their bioavailability and therapeutic index.
The rich chemistry and proven pharmacological track record of benzothiophene-3-carboxylic acids ensure that they will remain a highly valuable and actively investigated class of compounds in the ongoing quest for new and more effective medicines.
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Kaur, A., & Kumar, V. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 606-627. [Link]
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A Theoretical and Computational Guideline for the Preclinical Assessment of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiophene Scaffold and the Promise of Selective COX-2 Inhibition
The benzothiophene nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] This guide focuses on a specific derivative, 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, a molecule of interest for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2).
The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is upregulated at sites of inflammation.[5][6] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy for the treatment of inflammation with a reduced risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[5][7]
This in-depth technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive roadmap for the theoretical and computational evaluation of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid as a potential COX-2 inhibitor. We will delve into the core computational methodologies that are indispensable in modern drug discovery, offering not just procedural steps, but also the scientific rationale behind the selection of specific techniques and parameters. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are robust and self-validating.
I. Foundational Analysis: Unveiling Molecular Properties with Density Functional Theory (DFT)
Before investigating the interaction of our lead compound with its biological target, a thorough understanding of its intrinsic molecular properties is paramount. Density Functional Theory (DFT) is a powerful quantum mechanical method that allows for the accurate calculation of electronic structure and properties of molecules.[8][9][10]
A. Rationale for DFT in Early-Phase Drug Discovery
DFT provides a balance between computational cost and accuracy, making it an ideal tool for the initial characterization of drug candidates.[11][12] By calculating properties such as molecular geometry, electronic potential, and frontier molecular orbitals (HOMO and LUMO), we can gain insights into the molecule's stability, reactivity, and potential for intermolecular interactions.
B. Step-by-Step Protocol for DFT Calculations
-
Molecular Structure Preparation:
-
The 3D structure of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid is constructed using a molecular builder (e.g., Avogadro, ChemDraw).
-
Initial geometry optimization is performed using a lower-level method (e.g., molecular mechanics with MMFF94 force field) to obtain a reasonable starting conformation.
-
-
DFT Calculation Setup:
-
The optimized structure is then used as input for a DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).
-
Functional Selection: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, offering a good compromise between accuracy and computational efficiency.
-
Basis Set Selection: The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron density, including polarization and diffuse functions, which are crucial for accurately modeling non-covalent interactions.
-
-
Execution of Calculations:
-
A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.
-
Frequency calculations are subsequently carried out to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
From the optimized geometry, various molecular properties are calculated, including:
-
Molecular electrostatic potential (MEP)
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
-
Dipole moment
-
-
C. Data Interpretation and Significance
The results of the DFT calculations provide a wealth of information about the molecule's chemical behavior. The MEP map reveals regions of positive and negative electrostatic potential, indicating potential sites for electrophilic and nucleophilic attack, respectively, and highlighting areas likely to engage in hydrogen bonding. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity.
| Property | Calculated Value | Significance |
| Optimized Ground State Energy | [Example Value, e.g., -1234.56 Hartree] | Provides a baseline for comparing the stability of different conformers. |
| HOMO Energy | [Example Value, e.g., -6.2 eV] | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | [Example Value, e.g., -1.8 eV] | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | [Example Value, e.g., 4.4 eV] | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | [Example Value, e.g., 2.5 Debye] | Influences solubility and the nature of intermolecular interactions. |
II. Target Engagement: Simulating Protein-Ligand Interactions with Molecular Docking
With a solid understanding of the intrinsic properties of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, we now turn our attention to its potential interaction with the primary biological target, COX-2. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[2][13][14]
A. The Rationale for Targeting COX-2
As previously mentioned, the selective inhibition of COX-2 is a key strategy for developing safer anti-inflammatory drugs. Several studies have reported that benzothiophene derivatives exhibit potent COX-2 inhibitory activity.[5][6][7] Therefore, investigating the binding mode of our lead compound within the COX-2 active site is a logical and crucial step in its preclinical evaluation.
B. Workflow for Molecular Docking
Caption: Workflow for Molecular Docking of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid with COX-2.
C. Detailed Protocol for Molecular Docking
-
Preparation of the Receptor:
-
The crystal structure of human COX-2 in complex with a known inhibitor is obtained from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5KIR.
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Polar hydrogens are added to the protein structure, and Gasteiger charges are computed using software like AutoDock Tools.
-
-
Preparation of the Ligand:
-
The DFT-optimized structure of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid is used as the starting point.
-
The ligand is prepared for docking by assigning rotatable bonds and saving it in the appropriate format (e.g., PDBQT for AutoDock Vina).
-
-
Grid Box Definition:
-
A grid box is defined to encompass the active site of COX-2. The coordinates of the grid box are centered on the position of the co-crystallized inhibitor from the PDB structure to ensure that the docking search is focused on the relevant binding pocket.
-
-
Docking Simulation:
-
The docking simulation is performed using a program such as AutoDock Vina. The software will explore different conformations of the ligand within the defined grid box and score them based on a predefined scoring function.
-
-
Analysis of Docking Results:
-
The output of the docking simulation is a set of predicted binding poses, each with a corresponding binding affinity score.
-
The poses are clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy from the most populated cluster is typically considered the most likely binding mode.
-
The predicted binding mode is visualized using molecular graphics software (e.g., PyMOL, Chimera) to analyze the key intermolecular interactions between the ligand and the amino acid residues in the COX-2 active site.
-
D. Interpreting the Docking Results
The primary outputs of a molecular docking study are the predicted binding affinity and the binding pose. The binding affinity, typically expressed in kcal/mol, provides an estimate of the strength of the protein-ligand interaction. A more negative value indicates a stronger predicted binding.
The analysis of the binding pose is crucial for understanding the molecular basis of inhibition. Key interactions to look for include:
-
Hydrogen Bonds: The carboxylic acid moiety of our lead compound is expected to form hydrogen bonds with key residues in the COX-2 active site, such as Arg120 and Tyr355.
-
Hydrophobic Interactions: The benzothiophene ring and the dimethylpropyl group are likely to engage in hydrophobic interactions with nonpolar residues in the active site.
-
Pi-Stacking Interactions: The aromatic benzothiophene ring may form pi-stacking interactions with aromatic residues like Tyr385 and Trp387.
| Interaction Type | Key COX-2 Residues | Predicted Interacting Moiety of Ligand |
| Hydrogen Bonding | Arg120, Tyr355 | Carboxylic acid |
| Hydrophobic Interactions | Val523, Leu352 | 1,1-Dimethylpropyl group, Benzothiophene ring |
| Pi-Stacking | Tyr385, Trp387 | Benzothiophene ring |
III. Predicting "Drug-Likeness": In Silico ADMET Profiling
A potent inhibitor of a biological target does not necessarily make a successful drug. The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound are critical determinants of its clinical success.[6][15] In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic and toxicological profile, helping to identify potential liabilities before significant resources are invested in its development.[16]
A. The Importance of Early ADMET Assessment
Poor ADMET properties are a major cause of late-stage drug development failure.[15] By predicting these properties computationally, we can prioritize compounds with more favorable profiles and guide the chemical modification of promising leads to improve their "drug-likeness."
B. In Silico ADMET Prediction Workflow
Caption: Workflow for in silico ADMET prediction using web-based tools.
C. Protocol for ADMET Prediction
-
Input Preparation:
-
The chemical structure of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid is represented in a format that can be used by ADMET prediction software, typically as a SMILES string or a 2D/3D structure file.
-
-
Utilizing Web-Based Prediction Tools:
-
Several reliable and freely accessible web-based tools are available for ADMET prediction, including:
-
SwissADME: Provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
pkCSM: Predicts a wide range of pharmacokinetic and toxicity properties.
-
ADMETlab 2.0: Offers a user-friendly platform for the systematic evaluation of ADMET profiles.
-
-
-
Analysis of Predicted Properties:
-
The output from these tools provides a wealth of data that needs to be carefully analyzed. Key parameters to consider include:
-
Physicochemical Properties: Molecular weight, logP (lipophilicity), water solubility, and polar surface area (PSA).
-
Pharmacokinetics: Human intestinal absorption, Caco-2 permeability, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity.
-
-
D. Interpreting the ADMET Profile
The predicted ADMET properties are evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five.
| ADMET Parameter | Predicted Value | Interpretation and Desirability |
| Absorption | ||
| Human Intestinal Absorption | High | Favorable for oral bioavailability. |
| Caco-2 Permeability | High | Suggests good intestinal permeability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low | Desirable for a peripherally acting anti-inflammatory drug to minimize CNS side effects. |
| Plasma Protein Binding | High | May affect the free drug concentration and efficacy. |
| Metabolism | ||
| CYP2D6 Inhibition | No | Low risk of drug-drug interactions mediated by this enzyme. |
| CYP3A4 Inhibition | No | Low risk of drug-drug interactions mediated by this major metabolic enzyme. |
| Excretion | ||
| Renal Clearance | Moderate | Indicates a potential route of elimination. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Favorable safety profile. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
IV. Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the preclinical evaluation of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid as a potential selective COX-2 inhibitor. By integrating Density Functional Theory, molecular docking, and ADMET prediction, we can build a robust computational model that informs and guides further experimental studies.
The theoretical calculations presented here provide strong evidence for the potential of this compound as a drug candidate. The DFT calculations reveal a stable molecule with favorable electronic properties for biological interactions. The molecular docking studies predict a high binding affinity for the COX-2 active site, with key interactions that are consistent with known COX-2 inhibitors. Furthermore, the in silico ADMET profile suggests that the molecule possesses drug-like properties with a low risk of major toxicities.
It is imperative to emphasize that these computational predictions are not a substitute for experimental validation. However, they serve as a powerful tool to de-risk and accelerate the drug discovery process. The insights gained from these theoretical studies can be used to prioritize lead compounds, design more potent and selective analogs, and anticipate potential pharmacokinetic challenges.
Future computational work could involve more advanced techniques such as molecular dynamics (MD) simulations to study the dynamic behavior of the ligand-protein complex and free energy calculations to obtain more accurate predictions of binding affinity. These advanced methods, while computationally more demanding, can provide a deeper understanding of the molecular recognition process and further strengthen the case for the development of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid as a novel anti-inflammatory agent.
V. References
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El-Miligy, M. M., Hazzaa, A. A., El-Messmary, H., Nassra, R. A., & El-Hawash, S. A. (2018). New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1353–1365.
-
El-Miligy, M. M., Hazzaa, A. A., El-Messmary, H., Nassra, R. A., & El-Hawash, S. A. (2018). New Benzothiophene Derivatives as Dual Cox-1/2 and 5-Lox Inhibitors: Synthesis, Biological Evaluation and Docking Study. Taylor & Francis Online.
-
Taha, M. O., et al. (2013). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Medicinal Chemistry, 56(15), 6094-6105.
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Abdellatif, K. R., et al. (2017). Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. Bioorganic & Medicinal Chemistry, 25(8), 2465-2475.
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Sreeja, S., et al. (2022). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research, 13(6), 2416-2425.
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Zhang, Y., et al. (2024). Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. European Journal of Medicinal Chemistry, 269, 116281.
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Ferreira, R. J., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3684.
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Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
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Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science.
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Neese, F. (2009). Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling. Coordination Chemistry Reviews, 253(5-6), 526-563.
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Cohen, A. J., Mori-Sánchez, P., & Yang, W. (2008). Insights into current limitations of density functional theory. Science, 321(5890), 792-794.
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Keri, R. S., et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds: Synthesis, Properties, and Applications. Royal Society of Chemistry.
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Ouahid, Y., et al. (2021). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Journal of Molecular Structure, 1225, 129111.
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ResearchGate. (n.d.). Benzothiophene scaffold. [Figure]. Retrieved from [Link]
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Marnett, L. J., & Kalgutkar, A. S. (1999). Cyclooxygenase 2 inhibitors: a new class of antiinflammatory agents. Current Opinion in Chemical Biology, 3(4), 482-490.
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Lima, L. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
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Lima, L. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Semantic Scholar.
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Sreeja, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research.
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Lima, L. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate.
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Yuriev, E., & Ramsland, P. A. (2013). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. Current Organic Synthesis, 10(3), 434-453.
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Le Guillou, V., et al. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 25(21), 5085.
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Koch, W., & Holthausen, M. C. (2001). A chemist's guide to density functional theory. John Wiley & Sons.
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13.
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Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.
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Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14.
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Methodological & Application
A Robust Palladium-Catalyzed Strategy for the Synthesis of 6-Alkyl-1-Benzothiophene-3-Carboxylic Acids
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 6-alkyl-1-benzothiophene-3-carboxylic acids, a molecular scaffold of significant interest in medicinal chemistry and materials science. We present a robust and efficient synthetic strategy centered around a palladium-catalyzed oxidative cyclization-alkoxycarbonylation reaction. This guide offers a deep dive into the reaction mechanism, provides detailed step-by-step experimental protocols, and includes practical insights for reaction optimization and troubleshooting. The methodologies are designed to be self-validating, ensuring that researchers can confidently replicate and adapt these procedures for the development of novel therapeutics and functional organic materials.
Introduction: The Significance of the Benzothiophene Core
The 1-benzothiophene motif is a privileged heterocyclic structure embedded in a wide array of pharmaceuticals and biologically active molecules. Notable examples include the selective estrogen receptor modulator (SERM) Raloxifene, used for osteoporosis treatment, and the 5-lipoxygenase inhibitor Zileuton, for asthma management. The specific substitution pattern, particularly the presence of a carboxylic acid at the C-3 position and an alkyl group at the C-6 position, can profoundly influence the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Traditional methods for constructing this scaffold often require harsh conditions or multi-step sequences with limited substrate scope. Modern synthetic chemistry, however, has been revolutionized by transition metal catalysis. Palladium-catalyzed cross-coupling reactions, in particular, offer mild, efficient, and highly versatile pathways to construct complex molecular architectures with exceptional control over functional groups.[1][2][3] This guide focuses on a state-of-the-art palladium-catalyzed approach that streamlines the synthesis of 6-alkyl-1-benzothiophene-3-carboxylic acids from readily available starting materials.
Synthetic Strategy and Mechanistic Rationale
The cornerstone of our proposed synthesis is a domino reaction that combines intramolecular cyclization with carbonylation, catalyzed by a simple palladium iodide (PdI₂) and potassium iodide (KI) system.[4][5][6] This approach is highly convergent, building the core benzothiophene ring and installing the C-3 carboxylate group in a single, efficient step. The overall strategy involves three key stages, as outlined below.
Figure 2: Proposed catalytic cycle for the oxidative carbonylation.
Detailed Experimental Protocols
Safety Precaution: These procedures involve handling pressurized flammable gas (CO), palladium catalysts, and organic solvents. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Synthesis of Precursor 1-(4-alkyl-2-(methylthio)phenyl)alkyne
This protocol details the Sonogashira coupling to prepare the key intermediate.
Materials & Reagents
| Reagent | CAS No. | Mol. Wt. | Quantity (Example) | Moles (Example) |
|---|---|---|---|---|
| 1-bromo-4-alkyl-2-(methylthio)benzene | Varies | Varies | 2.33 g | 10.0 mmol |
| Phenylacetylene | 536-74-3 | 102.14 | 1.23 g (1.32 mL) | 12.0 mmol |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 | 140 mg | 0.2 mmol (2 mol%) |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 38 mg | 0.2 mmol (2 mol%) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 50 mL | - |
| Toluene | 108-88-3 | 92.14 | 50 mL | - |
Step-by-Step Procedure:
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-alkyl-2-(methylthio)benzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.02 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add dry toluene (50 mL) and triethylamine (50 mL).
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired precursor.
Protocol 2: Palladium-Catalyzed Synthesis of Methyl 6-alkyl-1-benzothiophene-3-carboxylate
This protocol is adapted from the procedure described by Gabriele et al. [6] Materials & Reagents
| Reagent | CAS No. | Mol. Wt. | Quantity (Example) | Moles (Example) |
|---|---|---|---|---|
| Precursor from Protocol 1 | - | Varies | 2.38 g | 10.0 mmol |
| Palladium(II) iodide (PdI₂) | 7790-38-7 | 360.23 | 180 mg | 0.5 mmol (5 mol%) |
| Potassium iodide (KI) | 7681-11-0 | 166.00 | 4.15 g | 25.0 mmol |
| Methanol (MeOH) | 67-56-1 | 32.04 | 500 mL | - |
| Carbon Monoxide (CO) | 630-08-0 | 28.01 | 32 atm | - |
| Air | - | - | 8 atm | - |
Step-by-Step Procedure:
Figure 3: Experimental workflow for the cyclization-carbonylation step.
-
Setup: In a high-pressure stainless steel autoclave equipped with a magnetic stir bar, add the precursor from Protocol 1 (1.0 equiv), PdI₂ (0.05 equiv), and KI (2.5 equiv).
-
Solvent Addition: Add methanol as the solvent (concentration ~0.02 M).
-
Pressurization: Seal the autoclave securely. Pressurize with carbon monoxide to 32 atm, then introduce compressed air to reach a final total pressure of 40 atm. Caution: Handle pressurized CO with extreme care.
-
Reaction: Heat the autoclave to 80 °C with vigorous stirring for 24 hours.
-
Workup: After cooling the autoclave to room temperature, carefully vent the excess gas in a fume hood. Open the vessel and transfer the reaction mixture to a round-bottom flask.
-
Purification: Concentrate the mixture under reduced pressure to remove the methanol. Purify the resulting residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure methyl ester product. Yields typically range from 60-85%. [6]
Protocol 3: Saponification to 6-Alkyl-1-benzothiophene-3-carboxylic Acid
-
Setup: Dissolve the methyl ester from Protocol 2 (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, 3.0-5.0 equiv) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Quench the reaction by adding 1 M HCl (aq) until the pH is ~2-3.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid product, which can often be recrystallized for higher purity.
Optimization and Troubleshooting
The success of the synthesis hinges on the critical cyclization-carbonylation step. The following table provides guidance for optimization based on literature findings. [6]
| Parameter | Standard Condition | Variation | Expected Outcome & Rationale |
|---|---|---|---|
| Catalyst Loading | 5 mol% PdI₂ | 1-2 mol% | May decrease yield or require longer reaction times. Cost-saving for large scale. |
| KI Equivalents | 2.5 equiv | 1.0 equiv | Lower yield expected. Iodide is crucial for the S-demethylation step and catalyst stability. |
| CO Pressure | 32 atm | 15-20 atm | Lower pressure may slow the CO insertion step, leading to incomplete conversion or side products. |
| Temperature | 80 °C | 60 °C or 100 °C | Lower temperatures may be too slow. Higher temperatures risk catalyst decomposition or side reactions. |
| Solvent | Methanol | Ethanol, Propanol | Other alcohols can be used to generate the corresponding ethyl or propyl esters. [6]|
Figure 4: Logic flow for troubleshooting the core reaction.
Conclusion
This application note details a highly effective palladium-catalyzed method for synthesizing 6-alkyl-1-benzothiophene-3-carboxylic acids. By leveraging a convergent oxidative cyclization-carbonylation strategy, this approach provides a reliable and scalable route to a valuable class of heterocyclic compounds. The provided protocols, mechanistic insights, and troubleshooting guides are intended to empower researchers in drug discovery and materials science to accelerate their development programs.
References
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Chen, J., Xiang, H., Yang, L., & Zhou, X. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(13), 7753-7757. [Link]
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Engelin, C. J., & Fristrup, P. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 951–969. [Link]
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Engelin, C. J., & Fristrup, P. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 951-969. [Link]
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Liu, Y., et al. (2021). Mechanism of Palladium-Catalyzed Alkylation of Aryl Halides with Alkyl Halides through C–H Activation: A Computational Study. Organometallics, 40(15), 2425–2434. [Link]
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Wang, C., et al. (2018). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Organic & Biomolecular Chemistry, 16(33), 6065-6071. [Link]
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Chen, J., Xiang, H., Yang, L., & Zhou, X. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances. [Link]
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Chen, J., Xiang, H., Yang, L., & Zhou, X. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7, 7753-7757. [Link]
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Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Alkylation of sp2 and sp3 C–H Bonds. Angewandte Chemie International Edition, 44(27), 4046-4048. [Link]
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Ghaffari, B., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1354-1361. [Link]
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Engelin, C. J., & Fristrup, P. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 951-969. [Link]
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Mancuso, R., Cuglietta, S., Strangis, R., & Gabriele, B. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization-Deprotection-Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 88(8), 5180-5186. [Link]
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Ghaffari, B., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1354-1361. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. Company Publication. [Link]
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Mancuso, R., Cuglietta, S., Strangis, R., & Gabriele, B. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 88(8), 5180-5186. [Link]
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Mancuso, R., Cuglietta, S., Strangis, R., & Gabriele, B. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 88(8), 5180-5186. [Link]
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Various Authors. (2025). Palladium‐catalysed synthesis of benzothiphene‐3‐carboxylic ester from 2‐(methylthio)‐phenylacetylenes. ResearchGate. [Link]
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Al-Tel, T. H. (2009). Synthesis of functionalized benzothiophenes by twofold Heck and subsequent 6π-electrocyclization reactions of 2,3-dibromothiophene. Tetrahedron Letters, 50(26), 3323-3326. [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. [Link]
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Singh, A., & Sharma, U. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(11), 1957-1977. [Link]
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Mancuso, R., Cuglietta, S., Strangis, R., & Gabriele, B. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. Figshare. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Leadbeater, N. E. (2010). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 14(5), 1205-1210. [Link]
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ResearchGate. (n.d.). Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. ResearchGate. [Link]
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Zia, A., Khalid, S., Rasool, N., & Andreescu, O. (n.d.). Synthesis of benzo-thiophene derivatives by using Suzuki-Miyaura cross-coupling. ResearchGate. [Link]
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Yilmaz, I., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Tron, G. C., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(12), 20499-20513. [Link]
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Krayushkin, M., et al. (2009). Synthesis of photochromic 6-aryl-substituted bis(benzothiophenyl)- perfluorocyclopentenes by the Suzuki–Miyaura cross-coupling. Russian Chemical Bulletin, 58(8), 1633-1639. [Link]
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Vitale, P., et al. (2022). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 12(9), 1045. [Link]
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Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Perarylation of 3-Thiophene- and 3-Furancarboxylic Acids Accompanied by C−H Bond Cleavage and Decarboxylation. Organic Letters, 7(10), 1927-1929. [Link]
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Gabriele, B., et al. (2008). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 73(13), 5147-5150. [Link]
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Application Notes and Protocols for the Functionalization of the Benzothiophene Core
Introduction: The Benzothiophene Scaffold in Modern Drug Discovery
The benzothiophene moiety is a privileged heterocyclic scaffold, forming the structural core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and structural rigidity make it a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-cancer, anti-inflammatory, and anti-diabetic properties.[3][4] Marketed drugs such as the osteoporosis treatment Raloxifene and the antiasthmatic Zileuton feature the benzothiophene core, highlighting its therapeutic significance.[5] The strategic functionalization of the benzothiophene nucleus is paramount for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates, making the development of robust and regioselective synthetic protocols a critical endeavor for researchers in drug development.[1][6] This guide provides a detailed overview of key strategies for benzothiophene functionalization, complete with validated protocols and mechanistic insights to empower researchers in their synthetic efforts.
Strategic Approaches to Benzothiophene Functionalization
The reactivity of the benzothiophene core is nuanced, with the thiophene ring being more susceptible to electrophilic attack than the benzene ring.[7][8] The C3 position is generally the most reactive site for electrophilic substitution, a consequence of the stability of the resulting cationic intermediate.[7] However, modern synthetic methods, particularly transition metal-catalyzed reactions, have enabled the selective functionalization of virtually every position on the bicyclic system. This section will delve into the most impactful of these strategies: Palladium-catalyzed cross-coupling reactions and direct C-H functionalization.
Palladium-Catalyzed Cross-Coupling: A Workhorse for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for forging new carbon-carbon bonds with high efficiency and functional group tolerance.[9] These reactions typically involve the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[9][10]
This protocol details the selective coupling of a 3-bromobenzothiophene derivative with an arylboronic acid. The higher reactivity of the C-Br bond compared to other potential halogen substituents (e.g., C-Cl) allows for chemoselective functionalization.[9]
Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromobenzothiophene derivative
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine the 3-bromobenzothiophene derivative (1 equivalent), arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.04 equivalents), and K₂CO₃ (2 equivalents).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-arylbenzothiophene.[9]
Data Summary:
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium source. Other catalysts like Pd(PPh₃)₄ can also be used.[9] |
| Ligand | PPh₃ (4 mol%) | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |
| Base | K₂CO₃ (2 eq.) | Essential for the transmetalation step of the catalytic cycle. |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate while maintaining selectivity.[9] |
| Reaction Time | 12-24 hours | Typically sufficient for completion, but should be monitored by TLC or LC-MS.[9] |
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules, as it avoids the need for pre-functionalized starting materials.[11] This approach allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond.
This protocol describes a method for the direct arylation of the C2 position of the benzothiophene core with arylboronic acids.[12]
Reaction Scheme:
Caption: General scheme for the direct C2-arylation of benzothiophene.
Materials:
-
Benzothiophene derivative
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (2 equivalents)
-
Pyridine (3 equivalents)
-
1,4-Dioxane
Procedure:
-
Reaction Setup: In a sealed tube, combine the benzothiophene derivative (1 equivalent), arylboronic acid (1.5 equivalents), Pd(OAc)₂ (0.1 equivalents), Cu(OAc)₂ (2 equivalents), and pyridine (3 equivalents).
-
Solvent Addition: Add 1,4-dioxane to the tube.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C for 20 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the 2-arylbenzothiophene product.[12]
Causality Behind Experimental Choices:
-
Palladium(II) Acetate: Acts as the catalyst for the C-H activation step.[12]
-
Copper(II) Acetate: Serves as the oxidant to regenerate the active Pd(II) catalyst.[12]
-
Pyridine: Functions as a base in the reaction.[12]
-
1,4-Dioxane: A suitable solvent for this type of reaction.[12]
Electrophilic Substitution: A Classic and Reliable Method
Electrophilic substitution is a fundamental reaction for functionalizing aromatic systems. As previously mentioned, the benzothiophene core preferentially undergoes electrophilic substitution at the C3 position.[7]
Protocol 3: Nitration of Benzothiophene
This protocol provides a method for the nitration of benzothiophene, a common first step for introducing a functional group that can be further modified.
Procedure:
-
Reagent Preparation: In a flask, prepare a mixture of fuming nitric acid and acetic acid.
-
Reaction: To the heated (60-70 °C) acid mixture, add a solution of benzothiophene in acetic acid dropwise with stirring.[13]
-
Workup: After the addition is complete, pour the reaction mixture into ice water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry. The crude product will be a mixture of nitrobenzothiophenes, with the 3-nitro isomer being the major product.[13]
-
Purification: The isomers can be separated by fractional crystallization or chromatography.
Conclusion and Future Perspectives
The functionalization of the benzothiophene core is a dynamic field of research, with continuous advancements in synthetic methodologies. The protocols outlined in this guide represent robust and widely applicable starting points for researchers. The choice of a specific functionalization strategy will depend on the desired substitution pattern, the available starting materials, and the required functional group tolerance. As the demand for novel benzothiophene-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus for the scientific community. The exploration of novel catalytic systems, including those based on earth-abundant metals, and the application of flow chemistry are expected to play a significant role in the future of benzothiophene synthesis.[14]
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Application Notes and Protocols for 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid in Drug Design
I. Introduction: The Benzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The benzothiophene core is a bicyclic aromatic heterocycle that has garnered significant attention in the field of drug discovery. Its structural rigidity and ability to participate in various non-covalent interactions have established it as a "privileged structure." This means that the benzothiophene scaffold is capable of binding to a diverse range of biological targets, leading to a wide array of pharmacological activities.[1][2][3][4] Derivatives of this core have been successfully developed into therapeutic agents for a variety of diseases.[3][4] The broad spectrum of biological activities associated with benzothiophene derivatives includes anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties.[1][2][5]
The specific compound, 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid , is a member of this versatile class of molecules. While this particular derivative may be a novel chemical entity with uncharacterized biological activity, its structural features—namely the benzothiophene core, the carboxylic acid at the 3-position, and the bulky alkyl substituent at the 6-position—suggest its potential as a modulator of key biological pathways. This document provides a detailed guide for researchers on how to approach the investigation of this compound in a drug design context, using a plausible and well-documented therapeutic target for structurally related molecules as an exemplary case study.
II. Hypothetical Target and Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway in Oncology
Based on the established activities of similar benzothiophene-3-carboxylic acid derivatives, we hypothesize that 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid may function as an inhibitor of the RhoA/ROCK signaling pathway.[6] The Rho family of small GTPases, including RhoA, are critical regulators of cellular processes such as cell proliferation, migration, and invasion.[6] In many cancers, the RhoA/ROCK pathway is hyperactivated, contributing to tumor progression and metastasis.[6] Therefore, targeting this pathway represents a promising strategy for the development of novel anticancer agents.[6]
The proposed mechanism of action involves the binding of our compound to RhoA, which would prevent its interaction with downstream effectors like ROCK (Rho-associated coiled-coil containing protein kinase). This inhibition would lead to a reduction in the phosphorylation of downstream targets of ROCK, such as Myosin Light Chain (MLC), ultimately resulting in the disruption of the actin cytoskeleton, and a decrease in cancer cell motility and invasion.[6]
Figure 1: Hypothesized mechanism of action of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid as an inhibitor of the RhoA/ROCK signaling pathway.
III. Experimental Protocols
The following protocols are designed to investigate the hypothesized activity of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid as an inhibitor of the RhoA/ROCK pathway in a relevant cancer cell line (e.g., MDA-MB-231 human breast cancer cells, which are known for their invasive properties).
A. Protocol 1: In Vitro Cell Viability and Proliferation Assay
Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cells.
Materials:
-
6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
-
MDA-MB-231 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar cell viability reagent (e.g., PrestoBlue™, alamarBlue™)
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Trypsinize, count, and seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a vehicle control (medium with 0.5% DMSO) and a positive control (a known cytotoxic agent, e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
B. Protocol 2: Western Blot Analysis of RhoA/ROCK Pathway Activation
Objective: To determine if the compound inhibits the RhoA/ROCK pathway by measuring the phosphorylation of Myosin Light Chain (MLC).
Materials:
-
MDA-MB-231 cells
-
6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-phospho-MLC, anti-total-MLC, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with the compound at concentrations around its IC₅₀ value (determined in Protocol 1) for 24 hours. Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-MLC signal to the total-MLC signal to determine the extent of inhibition.
-
C. Protocol 3: Cell Migration and Invasion Assay (Transwell Assay)
Objective: To assess the effect of the compound on the migratory and invasive potential of cancer cells.
Materials:
-
MDA-MB-231 cells
-
6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with 10% FBS
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Preparation of Inserts:
-
For the invasion assay, coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
-
Cell Seeding and Treatment:
-
Resuspend MDA-MB-231 cells in serum-free medium containing the compound at a non-toxic concentration (e.g., IC₅₀/2).
-
Seed 5 x 10⁴ cells into the upper chamber of the inserts.
-
Add medium with 10% FBS (as a chemoattractant) to the lower chamber.
-
-
Incubation:
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Staining and Visualization:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
-
Wash the inserts and allow them to dry.
-
Visualize and count the migrated/invaded cells under a microscope.
-
-
Data Analysis:
-
Quantify the number of migrated/invaded cells in several random fields of view.
-
Compare the number of migrated/invaded cells in the treated groups to the vehicle control.
-
Figure 2: A logical workflow for the experimental evaluation of the compound.
IV. Hypothetical Data Presentation
The following table summarizes the kind of quantitative data that could be generated from the described protocols.
| Assay | Endpoint | Hypothetical Result for Compound | Interpretation |
| Cell Viability (MTT) | IC₅₀ in MDA-MB-231 cells | 12.5 µM | The compound exhibits moderate anti-proliferative activity. |
| Western Blot | % Inhibition of p-MLC at 10 µM | 65% | The compound significantly inhibits the RhoA/ROCK pathway. |
| Transwell Migration | % Inhibition of Migration at 5 µM | 58% | The compound reduces cancer cell migration. |
| Transwell Invasion | % Inhibition of Invasion at 5 µM | 72% | The compound strongly inhibits cancer cell invasion. |
V. Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial investigation of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid in a drug design context. By leveraging the known pharmacology of structurally related benzothiophene derivatives, we have proposed a plausible mechanism of action and detailed protocols for its experimental validation. The successful execution of these experiments would provide crucial insights into the therapeutic potential of this novel compound.
Further studies could involve:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its potency and pharmacokinetic properties.
-
In vivo studies: Evaluating the anti-tumor efficacy and safety of the compound in animal models of cancer.
-
Target deconvolution: Employing advanced techniques to confirm the direct binding of the compound to RhoA and to identify any potential off-target effects.
It is imperative to underscore that the proposed application is based on a scientifically informed hypothesis and requires rigorous experimental validation. The provided protocols are intended to serve as a robust starting point for researchers and drug development professionals to unlock the potential of this and other novel benzothiophene derivatives.
References
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Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]
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Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. ResearchGate. [Link]
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- 5. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid for bioassays
An Application Guide for the Synthesis and Biological Evaluation of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic Acid Derivatives
Introduction: Tapping the Therapeutic Potential of the Benzothiophene Scaffold
The benzothiophene core is a prominent heterocyclic scaffold that consistently features in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] This structural motif's versatility makes it a privileged starting point in drug discovery campaigns. This guide focuses on 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, a promising lead compound. The carboxylic acid group at the 3-position serves as an ideal handle for chemical modification, enabling a systematic exploration of the structure-activity relationship (SAR).
The primary objective of derivatization is to generate a chemical library of novel analogues, specifically esters and amides. These modifications can profoundly influence the parent molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn can modulate its pharmacokinetic profile and biological target interactions.[3] For instance, converting the polar carboxylic acid to a less polar ester can enhance cell membrane permeability. This application note provides detailed, field-proven protocols for the synthesis of ester and amide derivatives of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid and outlines robust bioassay procedures for screening their potential anticancer and anti-inflammatory activities.
Strategic Derivatization of the Carboxylic Acid Moiety
The carboxylic acid functional group is readily converted into a variety of other functionalities. For the purpose of generating a diverse library for initial biological screening, esterification and amidation are among the most reliable and efficient transformations. These reactions allow for the introduction of a wide range of substituents, enabling a thorough investigation of how steric and electronic effects at this position influence biological activity.
I. Esterification: Modulating Lipophilicity
Esterification replaces the acidic proton of the carboxylic acid with an alkyl or aryl group. This transformation generally increases the compound's lipophilicity, which can be critical for its absorption and distribution in biological systems. We present two robust methods for ester synthesis.
This is a traditional, acid-catalyzed method that is highly effective, particularly for large-scale synthesis where cost is a consideration.[4][5] The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[5][6]
Materials
-
6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol) - serves as both reactant and solvent
-
Concentrated Sulfuric Acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure
-
To a dry round-bottom flask containing a magnetic stir bar, add the benzothiophene carboxylic acid (1.0 eq).
-
Add a large excess of the desired alcohol (20-50 eq).
-
While stirring, carefully add the acid catalyst (e.g., 2-3 drops of concentrated H₂SO₄) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
If a low-boiling alcohol was used, remove it under reduced pressure using a rotary evaporator.
-
Pour the residue into a separatory funnel containing deionized water and extract with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography if necessary.
For substrates that may be sensitive to strong acidic conditions, a milder protocol is preferable. The use of di-t-butyl dicarbonate ((BOC)₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) provides an excellent alternative that proceeds under neutral conditions and produces volatile byproducts (t-butanol and CO₂), simplifying purification.[7]
Materials
-
6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
-
Alcohol (primary or secondary)
-
Di-t-butyl dicarbonate ((BOC)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Solvent (e.g., acetonitrile, nitromethane)
Procedure
-
In a flask, dissolve the benzothiophene carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.05 - 0.1 eq) in the chosen solvent.
-
Add di-t-butyl dicarbonate ((BOC)₂O) (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The residue can often be purified directly by column chromatography to yield the pure ester.
| Representative Alcohols for Esterification | Method | Typical Reaction Time | Expected Yield |
| Methanol | Fischer | 4-8 hours | >90% |
| Ethanol | Fischer | 6-12 hours | >90% |
| Benzyl Alcohol | (BOC)₂O/DMAP | 2-6 hours | 85-95% |
| Isopropanol | (BOC)₂O/DMAP | 8-16 hours | 80-90% |
II. Amidation: Introducing Hydrogen Bond Donors/Acceptors
Amide bond formation is a cornerstone of medicinal chemistry. Converting the carboxylic acid to an amide introduces a nitrogen atom, which can serve as a hydrogen bond donor and/or acceptor, potentially leading to new, specific interactions with a biological target.
Borate esters, particularly B(OCH₂CF₃)₃, have emerged as highly effective reagents for the direct formation of amides from carboxylic acids and amines.[8][9] This method is operationally simple and avoids the need for many traditional coupling agents.[8]
Materials
-
6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
-
Amine (primary or secondary)
-
B(OCH₂CF₃)₃ (Tris(2,2,2-trifluoroethyl) borate)
-
Acetonitrile (MeCN)
Procedure
-
In a vial, combine the benzothiophene carboxylic acid (1.0 eq) and the desired amine (1.0 - 1.1 eq) in acetonitrile.
-
Add B(OCH₂CF₃)₃ (2.0 eq) to the mixture.
-
Seal the vial and stir the reaction mixture at 80-100 °C for the time indicated by TLC monitoring (typically 5-24 hours).[8]
-
After cooling, the reaction mixture can be concentrated and purified. Purification is often simplified as the boron byproducts can sometimes be removed by filtration through a silica plug or by a simple workup.[8]
Carbodiimides such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used to activate carboxylic acids for reaction with amines.[10] The addition of an activator like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress side reactions and improve yields.
Materials
-
6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
-
Amine (primary or secondary)
-
EDCI or DCC
-
HOBt or Oxyma
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
Procedure
-
Dissolve the benzothiophene carboxylic acid (1.0 eq) and HOBt (1.2 eq) in DCM or DMF.
-
Add the amine (1.1 eq) and the base (DIPEA, 2.0 eq) to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Add the coupling agent EDCI (1.2 eq) portion-wise. If using DCC, a precipitate of dicyclohexylurea (DCU) will form during the reaction.
-
Allow the reaction to warm to room temperature and stir overnight.
-
If DCC was used, filter off the DCU precipitate.
-
Dilute the reaction mixture with an appropriate organic solvent and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
| Representative Amines for Amidation | Method | Typical Reaction Time | Expected Yield |
| Benzylamine | B(OCH₂CF₃)₃ | 12-24 hours | 80-95% |
| Piperidine | EDCI/HOBt | 12-18 hours | 85-95% |
| Aniline | EDCI/HOBt | 18-24 hours | 70-85% |
| N-Methylbenzylamine | B(OCH₂CF₃)₃ | 18-24 hours | 75-90% |
Workflow for Derivatization and Screening
Caption: Derivatization and screening workflow.
Bioassay Protocols for Derivative Screening
Once the library of derivatives is synthesized and purified, the next step is to evaluate their biological activity. Based on the known pharmacology of benzothiophenes, initial screening for anticancer and anti-inflammatory effects is a logical starting point.[1][2][11]
Protocol 3: In Vitro Anticancer Screening - MTT Cell Proliferation Assay
The MTT (or MTS) assay is a colorimetric assay for assessing cell metabolic activity and is one of the most widely used methods for evaluating preliminary anticancer activity.[12][13][14] It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[14]
Materials
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Synthesized benzothiophene derivatives (dissolved in DMSO to make stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
Procedure
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[15] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 4: In Vitro Anti-inflammatory Screening - COX-1/COX-2 Inhibition Assay
Cyclooxygenase (COX) enzymes are key mediators of inflammation. This bioassay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.
Materials
-
Purified human or ovine COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) - colorimetric probe
-
Synthesized benzothiophene derivatives (dissolved in DMSO)
-
96-well UV-compatible plate
Procedure
-
Enzyme Preparation: In a 96-well plate, add the assay buffer, the purified COX enzyme (either COX-1 or COX-2), and the heme cofactor to each well.
-
Compound Addition: Add a small volume (1-2 µL) of the test compound solution (or DMSO vehicle control) to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: To initiate the reaction, add a solution containing both arachidonic acid and TMPD. The peroxidase activity of COX will oxidize the TMPD, causing a color change.
-
Kinetic Measurement: Immediately place the plate in a plate reader and measure the absorbance kinetically at 590-620 nm for 1-2 minutes.
-
Data Analysis: The rate of color change is proportional to the COX activity. Calculate the percentage of inhibition for each compound relative to the vehicle control. Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.
Mechanism Spotlight: Targeting the RhoA/ROCK Pathway
Recent studies have highlighted that some benzothiophene derivatives can act as anticancer agents by targeting key cellular signaling pathways.[16][17] For example, the RhoA/ROCK pathway is crucial for cellular processes that drive tumor growth and metastasis, including cell migration and invasion.[16] Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and shown to inhibit the proliferation and invasion of breast cancer cells by suppressing this pathway.[16][17] This provides a rationale for follow-up studies if a derivative from the synthesized library shows potent anticancer activity.
Caption: Inhibition of the RhoA/ROCK signaling pathway.
References
-
McCauley, J., Zivanovic, A. & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]
-
Basu, M., & Al-Adhami, M. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 24(23), 4281. [Link]
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Lieberman, M. M., Patterson, G. M., & Moore, R. E. (1995). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Cancer Letters, 96(2), 235-241. [Link]
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ResearchGate. (n.d.). Bioassay-guided anti-inflammatory drug-lead identification approach. [Link]
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Mhaske, S. B., & Argade, N. P. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4543-4548. [Link]
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McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. PubMed. [Link]
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ResearchGate. (n.d.). (PDF) Bioassays for Anticancer Activities. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
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Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Wang, W., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(31), 20084-20088. [Link]
-
Clark, J. (2004). esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
El-Hawary, S. S., et al. (2024). Bioassay-guided isolation of anti-inflammatory and antinociceptive metabolites among three Moroccan Juniperus leaves extract supported with in vitro enzyme inhibitory assays. Journal of Ethnopharmacology, 331, 118285. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
Abram, V., et al. (2023). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Molecules, 28(23), 7731. [Link]
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Chen, C. C., et al. (2010). Bioassay Guided Isolation and Identification of Anti-inflammatory Active Compounds from the Root of Ficus formosana. Journal of Agricultural and Food Chemistry, 58(2), 808-813. [Link]
-
Abram, V., et al. (2023). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. La Trobe University. [Link]
-
de Almeida, G. G., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(19), 6653. [Link]
-
Chapman, N. B., et al. (1975). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 18(4), 352-356. [Link]
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Al-Suhaimi, K. S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis, 21(5), 453-471. [Link]
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Attimarad, M., Mohan, S., & Murthy, M. S. (2005). SYNTHESIS OF HYDROXY BENZOTHIOPHENE/NAPHTHALENE CARBOXYLIC ACIDS AS POTENT NSAIDS. Indian Journal of Heterocyclic Chemistry, 14, 285-288. [Link]
-
Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 15(1), 163-176. [Link]
-
Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. ResearchGate. [Link]
-
A.S, A., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-6. [Link]
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Application Notes and Protocols for the Quantification of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
This document provides detailed analytical methods for the quantitative determination of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid. The protocols are designed for researchers, scientists, and drug development professionals, offering a foundation for robust and reliable quantification in various matrices. The methodologies presented herein are grounded in established analytical principles and adhere to regulatory expectations for method validation.[1][2][3][4]
Introduction: The Significance of Accurate Quantification
6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid is a molecule of interest within pharmaceutical research and development. Its structural motif, a benzothiophene core with a carboxylic acid functional group, suggests potential applications where precise quantification is critical for pharmacokinetic, pharmacodynamic, and toxicological assessments. The lipophilic 1,1-dimethylpropyl substituent significantly influences the compound's physicochemical properties, necessitating tailored analytical approaches to achieve accurate and reproducible results.
This guide details two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, particularly in complex biological matrices.[5][6] The principles of method validation, as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), are central to the protocols described.[1][2][3][4]
Physicochemical Properties of the Analyte
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value (Predicted) | Implication for Analysis |
| Molecular Formula | C₁₄H₁₆O₂S | --- |
| Molecular Weight | 248.34 g/mol | Guides mass spectrometry settings. |
| pKa (Carboxylic Acid) | ~4.0 | pH adjustment is critical for extraction and chromatography to control ionization state. |
| logP | ~4.5 | High lipophilicity suggests good retention in reversed-phase HPLC and potential for non-specific binding. Requires organic solvents for efficient extraction. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of the analyte in simpler matrices such as bulk drug substance or formulation dissolution samples.
Rationale for Method Design
The selection of a reversed-phase HPLC method is based on the non-polar nature of the analyte. A C18 column is chosen for its hydrophobic stationary phase, which will interact effectively with the benzothiophene and dimethylpropyl moieties. The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase. The acid (formic acid) serves to suppress the ionization of the carboxylic acid group, leading to a single, well-retained, and sharp chromatographic peak. UV detection is appropriate given the chromophoric nature of the benzothiophene ring system.
Experimental Protocol
3.2.1 Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid (ACS grade).
-
Ultrapure water.
-
Volumetric flasks and pipettes.
-
Analytical balance.
3.2.2 Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
3.2.3 Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 15 minutes |
3.2.4 Data Analysis and System Suitability
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r² > 0.995).
-
For system suitability, inject a mid-concentration standard five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
Diagram of HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[5][7][8]
Rationale for Method Design
The high complexity of biological matrices necessitates a highly selective analytical technique.[5] LC-MS/MS provides this by combining the separation power of HPLC with the specificity of mass spectrometric detection using multiple reaction monitoring (MRM).[7] A stable isotope-labeled internal standard (SIL-IS) is recommended to compensate for matrix effects and variations in sample processing and instrument response. Sample preparation is critical to remove proteins and other interferences that can suppress the ionization of the analyte.[9] Supported liquid extraction (SLE) is a robust technique for this purpose.[10]
Experimental Protocol
4.2.1 Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UHPLC system.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid reference standard.
-
Stable isotope-labeled internal standard (e.g., D4-6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid).
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Supported Liquid Extraction (SLE) cartridges.
-
Ethyl acetate.
4.2.2 Sample Preparation: Supported Liquid Extraction (SLE)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Load the sample onto the SLE cartridge and wait 5 minutes for the sample to adsorb.
-
Elute the analyte and internal standard with 1 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4.2.3 LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 95% B in 3 minutes, hold for 1 minute, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | Analyte: m/z 247.1 -> 203.1; IS: m/z 251.1 -> 207.1 |
4.2.4 Data Analysis and Validation
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed using fortified blank matrix samples.
-
The method should be validated according to FDA or ICH guidelines for bioanalytical method validation.[1][2][3][4]
Diagram of LC-MS/MS Workflow
Caption: Bioanalytical workflow using LC-MS/MS.
Method Validation: Ensuring Trustworthiness
A self-validating system is essential for regulatory compliance and data integrity.[1][2] The analytical methods described should be validated for the following parameters as per FDA and ICH guidelines:[3][4]
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The relationship between the instrument response and the known concentrations of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Table of Typical Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | RSD ≤ 15% |
| Stability | % Change within ±15% |
Conclusion
The analytical methods presented provide a comprehensive framework for the reliable quantification of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Adherence to the principles of method validation is paramount to ensure the generation of high-quality, defensible data in a research and regulatory environment.
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Application Note: A Systematic Approach to HPLC Method Development for the Analysis of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
Abstract
This application note provides a comprehensive, in-depth guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid. This molecule presents specific analytical challenges due to its high hydrophobicity and the presence of an ionizable carboxylic acid functional group. We will move beyond a simple protocol listing to explain the scientific rationale behind each experimental decision, from initial column and mobile phase selection to final method optimization. The protocols described herein are designed to be self-validating, ensuring the development of a reliable and reproducible analytical method suitable for researchers, scientists, and professionals in drug development.
Introduction: Understanding the Analyte
Effective HPLC method development begins with a thorough understanding of the analyte's physicochemical properties. 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid is a complex organic molecule with distinct structural features that directly inform the analytical strategy.
-
The Benzothiophene Core: The fused aromatic ring system of benzothiophene is a strong chromophore, making it ideally suited for UV spectrophotometric detection.[1][2] This core structure is also planar and relatively non-polar.
-
The 6-(1,1-Dimethylpropyl) Substituent: This bulky tertiary alkyl group significantly increases the molecule's non-polar character and overall hydrophobicity. A high calculated LogP value of 5.39 confirms its strong tendency to partition into non-polar environments.[3]
-
The 3-Carboxylic Acid Group: This functional group is acidic and ionizable. The charge state of a carboxylic acid is dependent on the pH of its environment.[4] In its ionized (deprotonated) carboxylate form, the molecule's polarity increases, leading to poor retention and peak tailing on a reversed-phase column. Conversely, in its neutral (protonated) form, it behaves as a more hydrophobic entity, which is ideal for reversed-phase chromatography.
Based on this analysis, a reversed-phase HPLC method is the logical choice, as it separates compounds based on their hydrophobicity.[5][6][7] The key to a successful method will be controlling the mobile phase pH to suppress the ionization of the carboxylic acid group, thereby ensuring good retention, sharp peak shape, and a reproducible separation.[8]
Foundational Strategy: Core Component Selection
The initial choices of stationary phase, mobile phase, and detector set the stage for the entire method development process. These decisions are grounded in the analyte's chemistry.
Chromatographic Mode and Stationary Phase (Column)
Given the analyte's highly hydrophobic nature, Reversed-Phase Liquid Chromatography (RP-LC) is the most appropriate mode.[6] In RP-LC, a non-polar stationary phase is used with a polar mobile phase. Hydrophobic molecules, like our target analyte, interact more strongly with the stationary phase and are retained longer.[7][9]
-
Recommended Starting Column: A C18 (Octadecylsilane or ODS) column is the industry standard and the most logical starting point.[5] C18 phases provide a high degree of hydrophobicity and are effective for retaining non-polar compounds. A standard dimension such as 4.6 x 150 mm with 3.5 or 5 µm particles offers a good balance of efficiency and backpressure.
Mobile Phase Selection
The mobile phase in RP-HPLC typically consists of a polar aqueous component and a less polar organic modifier.[10][11]
-
Aqueous Component (Mobile Phase A): To ensure the carboxylic acid remains in its protonated (neutral) form, the pH of the mobile phase must be controlled. A buffer or acid additive is required. For acidic analytes, a mobile phase pH that is at least 1-2 units below the analyte's pKa is recommended to ensure complete suppression of ionization.[8] A good starting point is an acidic mobile phase with a pH between 2.5 and 3.5.
-
Recommended Additive: 0.1% (v/v) Formic Acid in Water. Formic acid is an excellent choice because it is volatile (making it compatible with mass spectrometry if needed), provides a low pH, and generally results in good peak shapes.[12]
-
-
Organic Modifier (Mobile Phase B): Acetonitrile and methanol are the most common organic solvents used in RP-HPLC.[13]
-
Recommended Modifier: Acetonitrile. It is often preferred as a starting solvent due to its lower viscosity (resulting in lower backpressure) and its ability to provide sharp peaks. It also has a low UV cutoff, which is advantageous for detection at lower wavelengths.[10]
-
Detector Selection
The benzothiophene ring system contains delocalized π-electrons that absorb UV radiation.[1][14] Therefore, a UV-Vis or Photodiode Array (PDA) detector is the ideal choice. A PDA detector offers the advantage of collecting entire spectra at each point, which is useful for assessing peak purity and selecting the optimal detection wavelength. Based on literature for similar benzothiophene structures, a detection wavelength in the range of 250-320 nm should provide a strong signal.[15][16] An initial screening at 254 nm or a wavelength of maximum absorbance (λ-max) determined from a PDA scan is recommended.
Systematic Method Development Workflow
The following workflow provides a logical progression from initial screening to a fully optimized method.
Caption: HPLC method development workflow.
Protocol 1: Initial Scouting Gradient
This initial run aims to quickly determine the approximate organic solvent concentration required to elute the analyte.
Objective: To establish the retention behavior and elution window of the analyte.
Methodology:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
-
Prepare Sample: Dissolve a small amount of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.1 mg/mL. Note: Ensure the sample solvent is not significantly stronger than the initial mobile phase conditions to prevent peak distortion.
-
Set Up HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: PDA/UV at 254 nm
-
-
Run the Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Linear |
| 10.0 | 5 | 95 | Linear |
| 12.0 | 5 | 95 | Linear |
| 12.1 | 95 | 5 | Linear |
| 15.0 | 95 | 5 | Linear |
Analysis of Results: Observe the retention time (t_R) of the analyte. The percentage of Mobile Phase B at this time provides a starting point for further optimization. Due to the high hydrophobicity, elution is expected in the mid-to-late portion of this gradient.
Protocol 2: Gradient Optimization
Objective: To refine the gradient to achieve optimal resolution between the main analyte peak and any impurities, while maintaining a reasonable run time.
Methodology: Based on the scouting run, adjust the gradient slope around the elution point of the target analyte. For example, if the analyte eluted at 7 minutes in the scouting run (corresponding to ~68% B), a shallower gradient can be applied in that region to improve separation.
Example Optimized Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 40 | 60 | Linear |
| 8.0 | 15 | 85 | Linear |
| 9.0 | 5 | 95 | Linear |
| 10.0 | 5 | 95 | Linear |
| 10.1 | 40 | 60 | Linear |
| 12.0 | 40 | 60 | Linear |
This focused gradient reduces the run time and sharpens the peak by increasing the rate of change of the organic modifier concentration specifically around the elution point.
Final Method Parameters and System Suitability
After optimization, the final method parameters should be clearly documented. To ensure the method is performing correctly on a day-to-day basis, a system suitability test (SST) must be performed.
Table 1: Optimized HPLC Method Parameters
| Parameter | Optimized Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Excellent retention for hydrophobic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of the carboxylic acid group. |
| Mobile Phase B | Acetonitrile | Good peak shape and low system backpressure. |
| Gradient | 60% to 85% B over 8 minutes | Optimized for resolution and run time. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Adjustable based on concentration and sensitivity. |
| Detector | PDA/UV at λ-max (~280 nm) | Wavelength of maximum absorbance for high sensitivity. |
Table 2: System Suitability Criteria
System suitability is established by running replicate injections of a standard solution before analyzing any samples. The results must fall within the predefined limits.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| Repeatability (%RSD) | ≤ 2.0% for peak area (n=5) | Measures precision of the system. |
Conclusion
The development of a robust HPLC method for 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid is highly achievable through a systematic, science-driven approach. By understanding the analyte's key physicochemical characteristics—namely its high hydrophobicity and its acidic functional group—we can make logical initial choices for the column, mobile phase, and detector. The use of an acidic mobile phase to suppress ionization is the most critical factor for achieving sharp, symmetrical peaks. A scouting gradient followed by targeted optimization provides an efficient path to a final method that is both reliable and reproducible, meeting the stringent requirements of the pharmaceutical and drug development industries.
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HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.[Link]
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Application Notes and Protocols for the In Vitro Screening of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic Acid Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of novel 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid derivatives. This document offers a strategic, multi-tiered approach to efficiently evaluate the therapeutic potential of this chemical series, with a focus on anti-inflammatory and anticancer activities, which are common for this class of compounds.[1][2]
I. Introduction and Scientific Rationale
The Benzothiophene Scaffold in Medicinal Chemistry
The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[3] Its rigid, planar structure and lipophilic nature allow for favorable interactions with various biological targets. Derivatives of benzothiophene have been reported to possess anti-inflammatory, anticancer, antioxidant, antimicrobial, and anticonvulsant properties.[2] The carboxylic acid moiety at the 3-position, in particular, has been shown to be important for the anticancer activity of some derivatives by targeting pathways such as the RhoA/ROCK pathway.[4][5]
Potential Therapeutic Applications of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic Acid Derivatives
Given the established biological profile of the benzothiophene scaffold, it is hypothesized that 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid and its derivatives may exhibit significant anti-inflammatory and anticancer effects. The 1,1-dimethylpropyl group at the 6-position may enhance potency or modulate pharmacokinetic properties. This screening cascade is designed to systematically test these hypotheses.
A Multi-tiered Strategy for In Vitro Screening
A tiered approach is recommended to efficiently screen a library of derivatives. This strategy begins with a broad assessment of cytotoxicity to eliminate non-specifically toxic compounds. Subsequently, promising candidates are advanced to more specific assays for anti-inflammatory and anticancer activities, including mechanistic studies to elucidate their mode of action.
Figure 1: A multi-tiered in vitro screening workflow.
II. Preliminary Screening: Assessing General Cytotoxicity
Rationale for Initial Cytotoxicity Testing
Before assessing specific therapeutic activities, it is crucial to determine the general cytotoxicity of the compounds. This initial screen helps to identify compounds that are broadly toxic to cells, which are generally not desirable as therapeutic agents. It also establishes a concentration range for subsequent, more specific assays. Cell viability assays like the MTT and XTT assays are rapid, reliable, and high-throughput methods for this purpose.[6][7]
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6]
Materials:
-
Human cell line (e.g., HEK293T or a relevant cancer cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.[8]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Incubate for 15 minutes at room temperature on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay where the product is a water-soluble formazan, eliminating the need for a solubilization step.[9]
Materials:
-
Human cell line (e.g., HEK293T)
-
Complete culture medium
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Incubate for 24-48 hours.
-
Prepare the XTT/electron-coupling reagent mixture according to the manufacturer's instructions.
-
Add 50 µL of the mixture to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
Data Interpretation and Hit Selection Criteria
Calculate the percentage of cell viability relative to the vehicle control. The half-maximal cytotoxic concentration (CC₅₀) can be determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve. Compounds with a high CC₅₀ (e.g., > 50 µM) are generally considered non-toxic and can be prioritized for further screening.
III. Tier 1 Screening: Evaluation of Anti-Inflammatory Potential
The Role of Inflammation in Disease
Chronic inflammation is a key pathological feature of many diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.[10] A primary driver of the inflammatory response is the activation of immune cells, such as macrophages, and the subsequent production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[11]
Protocol 3: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the ability of the test compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in murine macrophage-like RAW 264.7 cells stimulated with LPS.
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
LPS (from E. coli)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Test compounds
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the supernatant from each well.
-
Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 4: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
This protocol measures the levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant of LPS-stimulated RAW 264.7 cells using an enzyme-linked immunosorbent assay (ELISA).[12][13]
Materials:
-
Supernatants from Protocol 3
-
ELISA kits for mouse TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)[14]
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
96-well ELISA plates
Procedure:
-
Coat the ELISA plate with the capture antibody overnight at 4°C.[15]
-
Wash the plate and block non-specific binding sites for 1-2 hours.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.[12]
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
Mechanistic Insight: NF-κB Reporter Assay
Rationale for Targeting NF-κB
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[16][17] Its activation leads to the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6.[18] Therefore, inhibiting the NF-κB signaling pathway is a key therapeutic strategy for inflammatory diseases.[19] A luciferase-based reporter assay provides a direct measure of NF-κB transcriptional activity.
Figure 2: Canonical NF-κB signaling pathway.
Protocol 5: Luciferase-Based NF-κB Reporter Gene Assay
Materials:
-
HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene
-
Complete culture medium
-
TNF-α (as a stimulant)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Test compounds
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat with test compounds for 1 hour.
-
Stimulate with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure luminescence using a luminometer.
Data Analysis and Interpretation
For each anti-inflammatory assay, calculate the IC₅₀ value for each active compound. Compounds with potent inhibitory activity (low IC₅₀) and low cytotoxicity are considered promising leads.
IV. Tier 2 Screening: Investigation of Anticancer Activity
Hallmarks of Cancer as Therapeutic Targets
The in vitro screening for anticancer activity should target key hallmarks of cancer, such as sustained proliferative signaling, and activation of invasion and metastasis.[20][21]
Protocol 6: Anti-proliferative Activity in Cancer Cell Lines
This protocol assesses the ability of the compounds to inhibit the proliferation of cancer cells using the MTT or XTT assay as described in Protocols 1 and 2. A panel of cancer cell lines from different tissues (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) should be used.[4][22][23][24]
Protocol 7: Wound Healing/Scratch Assay for Cell Migration
This assay provides a simple method to study cell migration in vitro.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Test compounds
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" in the monolayer with a pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing the test compound at a non-toxic concentration.
-
Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
Protocol 8: Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Materials:
-
Transwell inserts with an 8 µm pore size
-
Matrigel or a similar basement membrane extract
-
Serum-free and serum-containing medium
-
Cancer cell line (e.g., MDA-MB-231)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Coat the top of the Transwell insert with Matrigel.
-
Seed cancer cells in serum-free medium containing the test compound in the upper chamber.
-
Add serum-containing medium as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface with crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
Mechanistic Insight: MAPK/ERK Pathway Activation
Rationale for Targeting the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a crucial signaling pathway that regulates cell proliferation, differentiation, and survival.[10][25] It is often hyperactivated in cancer.[26] Western blotting for the phosphorylated (active) form of ERK can determine if the compounds inhibit this pathway.
Figure 3: The MAPK/ERK signaling pathway.
Protocol 9: Western Blot Analysis of Phospho-ERK
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash and incubate with the secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK signal to total ERK and the loading control (GAPDH).[27]
Data Analysis and Hit Prioritization
Compounds that exhibit potent anti-proliferative activity, inhibit cell migration and invasion, and modulate key signaling pathways like MAPK/ERK should be prioritized for further in vivo studies.
V. Data Presentation and Summary
All quantitative data should be summarized in a clear and concise tabular format for easy comparison of the activities of the different derivatives.
Table 1: Summary of In Vitro Screening Data for 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic Acid Derivatives
| Compound ID | CC₅₀ (µM)¹ | Anti-Inflammatory Activity | Anticancer Activity |
| NO Production IC₅₀ (µM)² | Proliferation IC₅₀ (µM)³ | ||
| Derivative 1 | >50 | 15.2 | 8.5 |
| Derivative 2 | 25.6 | 5.8 | 2.1 |
| ... | ... | ... | ... |
| Control | ... | ... | ... |
¹Determined in HEK293T cells. ²Determined in LPS-stimulated RAW 264.7 cells. ³Determined in MDA-MB-231 cells.
VI. Conclusion and Future Directions
This comprehensive in vitro screening cascade provides a robust framework for the initial evaluation of 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid derivatives. The data generated will enable the identification of promising lead compounds for further optimization and in vivo testing. Future studies should focus on elucidating the precise molecular targets and exploring the structure-activity relationships within this novel chemical series.
VII. References
-
Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. PubMed. Available from: [Link]
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Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. Available from: [Link]
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In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available from: [Link]
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In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available from: [Link]
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Synthesis and screening of new benzothiophene derivatives. Preprints.org. Available from: [Link]
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A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC - NIH. Available from: [Link]
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In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available from: [Link]
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Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. ResearchGate. Available from: [Link]
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Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC - NIH. Available from: [Link]
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Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Pharmaceutical Sciences. Available from: [Link]
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Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available from: [Link]
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In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available from: [Link]
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NF-κB. Wikipedia. Available from: [Link]
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Cell Culture and estimation of cytokines by ELISA. Protocols.io. Available from: [Link]
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Methods for analyzing MAPK cascades. PMC - NIH. Available from: [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available from: [Link]
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Monitoring the Levels of Cellular NF-κB Activation States. MDPI. Available from: [Link]
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Guidelines for the digestive enzymes inhibition assay. ResearchGate. Available from: [Link]
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MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. Assay Genie. Available from: [Link]
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Detection and Quantification of Cytokines and Other Biomarkers. PMC - NIH. Available from: [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available from: [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. Springer. Available from: [Link]
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CYTOKINE ELISA. Bowdish Lab. Available from: [Link]
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NF-κB Signaling Pathway. Bio-Rad Antibodies. Available from: [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]
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Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. PMC - NIH. Available from: [Link]
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Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Available from: [Link]
-
The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Biomatik. Available from: [Link]
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In vitro benchmarking of NF-κB inhibitors. PMC - PubMed Central. Available from: [Link]
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Benzothiophene derivatives and medicinal use thereof. Google Patents. Available from:
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Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
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Anti-Inflammatory Screen. IIVS.org. Available from: [Link]
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application of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid in materials science
An in-depth analysis of the application of novel chemical compounds in materials science is critical for advancing technology. This guide focuses on the potential applications of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, a unique molecule with promising characteristics for materials innovation. As a Senior Application Scientist, this document is structured to provide not only protocols but also the scientific reasoning behind the proposed experimental designs, ensuring a deep understanding of the material's potential.
Introduction to 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
The compound 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid possesses a unique combination of functional groups that make it a compelling candidate for various applications in materials science. The core of the molecule is a benzothiophene unit, a sulfur-containing heterocyclic compound known for its rigidity, planarity, and rich electronic properties.[1][2] These characteristics are foundational to its potential use in organic electronics.[3][4]
The molecule is further functionalized with two key groups:
-
A carboxylic acid at the 3-position: This group provides a reactive handle for chemical modifications, such as polymerization or attachment to surfaces. Carboxylic acids are known to influence the rate of direct arylation polymerization (DArP), a common method for synthesizing conjugated polymers.[5][6]
-
A 1,1-dimethylpropyl (tert-amyl) group at the 6-position: This bulky, non-polar substituent is expected to enhance the solubility of the molecule in organic solvents, which is a crucial property for solution-based processing of materials.[7] It can also influence the solid-state packing of the molecules, which in turn affects the charge transport properties in electronic devices.
These features suggest that 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid could be a versatile building block for creating new materials with tailored electronic and physical properties.
Potential Applications in Materials Science
Based on the structural characteristics of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid and the known applications of similar benzothiophene derivatives, several potential areas of application can be hypothesized:
-
Organic Semiconductors: The conjugated benzothiophene core suggests that this molecule could function as an organic semiconductor.[1][8] The bulky substituent may lead to favorable molecular packing for efficient charge transport, making it a candidate for use in organic field-effect transistors (OFETs).[7]
-
Functional Polymers: The carboxylic acid group can be utilized for polymerization reactions, leading to the formation of polyesters or polyamides with a benzothiophene unit in the backbone. Alternatively, it could be used as a pendant group in a polymer chain, imparting specific electronic or optical properties to the polymer.[9]
-
Surface Modifiers: The carboxylic acid can act as an anchoring group to bind the molecule to metal oxide surfaces, such as titanium dioxide (TiO₂) or zinc oxide (ZnO). This could be useful in applications like dye-sensitized solar cells or for modifying the surface properties of electronic components.
-
Organic Light-Emitting Diodes (OLEDs): Benzothiophene derivatives are used in OLEDs as host materials, emitters, and charge-transporting layers due to their high thermal stability and tunable emission spectra.[2] With appropriate modification, this molecule could be explored for similar roles.
Experimental Protocols
The following protocols are designed to explore the hypothesized applications of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid.
Protocol 1: Synthesis of a Benzothiophene-Containing Conjugated Polymer via Suzuki Coupling
This protocol describes a hypothetical pathway to synthesize a conjugated polymer for potential use in organic electronics.
Workflow Diagram:
Caption: Suzuki polymerization workflow for the benzothiophene monomer.
Step-by-Step Methodology:
-
Protection of the Carboxylic Acid Group:
-
Dissolve 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid in an appropriate solvent (e.g., methanol).
-
Add a catalytic amount of strong acid (e.g., sulfuric acid) and heat to reflux to form the methyl ester.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid, extract the product with an organic solvent, and purify by column chromatography.
-
-
Bromination of the Benzothiophene Core:
-
Dissolve the protected monomer in a suitable solvent (e.g., dichloromethane).
-
Add a brominating agent (e.g., N-bromosuccinimide) and a catalyst (e.g., acetic acid).
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine.
-
Purify the brominated monomer by recrystallization or column chromatography.
-
-
Suzuki Polymerization:
-
In an inert atmosphere (e.g., under argon), combine the brominated monomer, a suitable bis(boronic acid) or bis(boronic ester) comonomer, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous sodium carbonate) in a degassed solvent mixture (e.g., toluene/water).
-
Heat the mixture to reflux and monitor the polymerization by gel permeation chromatography (GPC) to track the molecular weight increase.
-
After achieving the desired molecular weight, end-cap the polymer by adding a monofunctional boronic acid or aryl halide.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and wash extensively to remove catalyst residues.
-
-
Deprotection (Optional):
-
If the free carboxylic acid is desired in the final polymer, the ester can be hydrolyzed using a base (e.g., lithium hydroxide) in a suitable solvent.
-
-
Purification and Characterization:
-
Purify the polymer by Soxhlet extraction or preparative GPC.
-
Characterize the polymer using ¹H NMR, ¹³C NMR, FT-IR, UV-Vis spectroscopy, and GPC.
-
Protocol 2: Fabrication and Characterization of an Organic Thin-Film Transistor (OTFT)
This protocol outlines the fabrication of a simple OTFT to evaluate the semiconducting properties of the synthesized polymer or the monomer itself.
Workflow Diagram:
Caption: Fabrication process for a bottom-gate, top-contact OTFT.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Use a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate electrode and dielectric, respectively.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface quality.
-
-
Active Layer Deposition:
-
Dissolve the benzothiophene-based material in a high-purity organic solvent (e.g., chloroform, toluene).
-
Deposit a thin film of the material onto the prepared substrate using spin coating.
-
Control the film thickness by adjusting the solution concentration and spin speed.
-
-
Device Annealing:
-
Anneal the film at an optimized temperature to improve molecular ordering and film morphology.
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes (e.g., gold) on top of the active layer by thermal evaporation through a shadow mask.
-
-
Electrical Characterization:
-
Measure the transfer and output characteristics of the OTFT using a semiconductor parameter analyzer in a probe station.
-
From these measurements, calculate key performance metrics such as field-effect mobility, on/off current ratio, and threshold voltage.
-
Protocol 3: Surface Modification of a Metal Oxide (TiO₂) Nanoparticle Film
This protocol details how the carboxylic acid group can be used to anchor the molecule onto a TiO₂ surface.
Step-by-Step Methodology:
-
Preparation of TiO₂ Film:
-
Prepare a stable colloidal suspension of TiO₂ nanoparticles.
-
Deposit a thin film of TiO₂ on a conductive glass substrate (e.g., FTO glass) using a technique like doctor-blading or screen printing.
-
Sinter the film at high temperature (e.g., 450 °C) to ensure good particle-to-particle contact.
-
-
Sensitization of the TiO₂ Film:
-
Prepare a solution of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid in a suitable solvent (e.g., ethanol).
-
Immerse the sintered TiO₂ film into this solution and leave it for several hours to allow the carboxylic acid groups to bind to the TiO₂ surface.
-
After sensitization, rinse the film with fresh solvent to remove any non-adsorbed molecules.
-
-
Characterization of the Modified Surface:
-
Use UV-Vis spectroscopy to confirm the presence of the benzothiophene molecule on the surface by observing its characteristic absorption peaks.
-
Employ X-ray photoelectron spectroscopy (XPS) to analyze the chemical bonding between the carboxylic acid and the TiO₂ surface.
-
Measure the contact angle to assess the change in surface hydrophobicity.
-
Data Presentation
The following table summarizes the expected properties and characterization data for the materials derived from 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid.
| Material | Characterization Technique | Expected Results |
| Benzothiophene Polymer | ¹H NMR, ¹³C NMR | Confirmation of polymer structure and purity. |
| GPC | Molecular weight and polydispersity index (PDI). | |
| UV-Vis Spectroscopy | Absorption maximum (λ_max) indicating the extent of conjugation. | |
| Cyclic Voltammetry (CV) | HOMO/LUMO energy levels. | |
| OTFT Device | Semiconductor Parameter Analyzer | Field-effect mobility, on/off ratio, threshold voltage. |
| Atomic Force Microscopy (AFM) | Thin film morphology and roughness. | |
| X-ray Diffraction (XRD) | Crystalline structure and molecular packing of the thin film. | |
| Surface-Modified TiO₂ | UV-Vis Spectroscopy | Absorption spectrum of the anchored molecule. |
| XPS | Evidence of covalent bonding (e.g., Ti-O-C). | |
| Contact Angle Measurement | Change in surface wettability. |
Conclusion
While direct applications of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid in materials science are not yet established in the literature, its unique molecular structure provides a strong rationale for its exploration in organic electronics and functional materials. The protocols outlined in this guide offer a systematic approach for researchers to synthesize novel materials based on this compound and to evaluate their performance in various applications. The combination of a conjugated benzothiophene core, a solubilizing alkyl group, and a reactive carboxylic acid handle makes this molecule a promising platform for future innovations in materials science.
References
[1] Exploring the Potential of Benzothiophene Derivatives in Material Science. (2026). Google AI Test Kitchen. Retrieved from [8] Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions. (2025). CrystEngComm. Retrieved from [3] The Versatility of Benzothiophene Derivatives in Modern Chemistry. (2026). Google AI Test Kitchen. Retrieved from [4] Application of Dibenzothiophene Derivatives in Organic Electronics: A Review of Recent Advances. (n.d.). Benchchem. Retrieved from [7] Structures, Properties, and Device Applications for[1]Benzothieno[3,2‐b]Benzothiophene Derivatives. (n.d.). ResearchGate. Retrieved from [9] A facile approach for the preparation of poly(benzothiophene-alt-maleic anhydride) microspheres by self-stabilized precipitation polymerization. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [5] Influence of the Carboxylic Acid Additive Structure on the Properties of Poly(3-hexylthiophene) Prepared via Direct Arylation Polymerization (DArP). (n.d.). ResearchGate. Retrieved from [6] Influence of the Carboxylic Acid Additive Structure on the Properties of Poly(3-hexylthiophene) Prepared via Direct Arylation Polymerization (DArP). (2015). OSTI.GOV. Retrieved from [2] Application Notes and Protocols: Benzothiophene Derivatives in Materials Science. (n.d.). Benchchem. Retrieved from
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- 6. Influence of the Carboxylic Acid Additive Structure on the Properties of Poly(3-hexylthiophene) Prepared via Direct Arylation Polymerization (DArP) (Journal Article) | OSTI.GOV [osti.gov]
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- 8. Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00904A [pubs.rsc.org]
- 9. A facile approach for the preparation of poly(benzothiophene-alt-maleic anhydride) microspheres by self-stabilized precipitation polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Electrophilic Substitution on 6-Substituted Benzothiophenes
Introduction: The Strategic Importance of Benzothiophene Functionalization
Benzothiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The benzothiophene scaffold is a privileged structure found in several FDA-approved drugs.[1] The functionalization of the benzothiophene core through electrophilic substitution is a critical strategy for the synthesis of novel compounds with tailored properties.[2] This document provides a detailed guide to understanding and performing electrophilic substitution reactions on benzothiophenes bearing a substituent at the 6-position, a common synthetic intermediate.
Benzothiophene is an aromatic heterocyclic compound where a benzene ring is fused to a thiophene ring.[4][5] It is a 10π-electron system, exhibiting aromatic character.[4][5] Electrophilic substitution on the unsubstituted benzothiophene ring preferentially occurs at the C3 position of the thiophene ring, which is more electron-rich and reactive compared to the benzene ring.[4][5][6] However, the presence of a substituent on the benzene ring, specifically at the 6-position, can influence the regioselectivity of further electrophilic attacks.
Understanding Regioselectivity: The Role of the 6-Substituent
The directing effect of the substituent at the 6-position is governed by a combination of inductive and resonance effects, which alter the electron density at various positions on the benzothiophene ring system.[7][8][9][10][11] Substituents are broadly classified as either activating or deactivating groups, which in turn direct incoming electrophiles to specific positions.[8][9][11]
-
Activating Groups (Ortho-, Para-Directing): Electron-donating groups (EDGs) such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups increase the electron density of the aromatic system, making it more susceptible to electrophilic attack.[7][10] These groups primarily direct incoming electrophiles to the positions ortho and para to themselves. In the context of a 6-substituted benzothiophene, this would typically favor substitution at the C5 and C7 positions of the benzene ring, and can also influence the reactivity of the thiophene ring.
-
Deactivating Groups (Meta-Directing): Electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), and acyl (-COR) groups decrease the electron density of the ring, making it less reactive towards electrophiles.[8][11] These groups generally direct incoming electrophiles to the meta position. For a 6-substituted benzothiophene, this would favor substitution at the C5 position.
-
Halogens (Ortho-, Para-Directing Deactivators): Halogens are a unique class, being deactivating due to their inductive electron-withdrawing effect, yet they direct incoming electrophiles to the ortho and para positions due to their ability to donate a lone pair of electrons through resonance.[11]
The interplay of these electronic effects dictates the preferred site of electrophilic attack, and a thorough understanding is crucial for predicting reaction outcomes and designing synthetic routes.
Core Experimental Protocols
The following sections detail standardized protocols for common electrophilic substitution reactions on 6-substituted benzothiophenes. These protocols are designed to be robust and adaptable, but may require optimization based on the specific nature of the substituent at the 6-position.
Friedel-Crafts Acylation: Introduction of an Acyl Group
Friedel-Crafts acylation is a powerful method for introducing an acyl group onto the benzothiophene ring, typically at the C3 or C2 position. The reaction generally involves an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl3).[12][13][14] An alternative, milder approach utilizes mixed anhydrides of trifluoroacetic acid.[12]
Rationale: The acylium ion (R-C=O)+, generated from the reaction of the acylating agent with the Lewis acid, acts as the electrophile. The regioselectivity is highly dependent on the steric and electronic properties of the 6-substituent. For many 6-substituted benzothiophenes, acylation preferentially occurs at the C3-position.[12]
Workflow for Friedel-Crafts Acylation:
Caption: Workflow for Friedel-Crafts Acylation.
Detailed Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the 6-substituted benzothiophene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Add aluminum chloride (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Acylating Agent Addition: Add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring.[13]
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
| Reagent | Molar Eq. | Purpose |
| 6-Substituted Benzothiophene | 1.0 | Substrate |
| Anhydrous Dichloromethane | - | Solvent |
| Aluminum Chloride | 1.2 | Lewis Acid Catalyst |
| Acyl Chloride/Anhydride | 1.1 | Acylating Agent |
Vilsmeier-Haack Formylation: Introduction of a Formyl Group
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including benzothiophenes.[15][16] The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).[16][17]
Rationale: The electrophilic Vilsmeier reagent attacks the electron-rich position of the benzothiophene, which is often the C3-position. The resulting iminium salt is then hydrolyzed during work-up to yield the aldehyde.[16][18]
Detailed Protocol:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl3, 1.2 eq) dropwise with stirring, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the 6-substituted benzothiophene (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Hydrolysis: Neutralize the solution with aqueous sodium hydroxide or sodium carbonate to pH 7-8. This will hydrolyze the iminium salt intermediate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or DCM.
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent and purify the crude aldehyde by column chromatography or recrystallization.
| Reagent | Molar Eq. | Purpose |
| 6-Substituted Benzothiophene | 1.0 | Substrate |
| N,N-Dimethylformamide (DMF) | 3.0 | Reagent/Solvent |
| Phosphorus Oxychloride (POCl3) | 1.2 | Reagent |
Nitration: Introduction of a Nitro Group
Nitration introduces a nitro group (-NO2) onto the aromatic ring and is a key transformation for the synthesis of various intermediates. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid.[19] The regioselectivity is strongly influenced by the nature of the 6-substituent.[20][21][22][23]
Rationale: The nitronium ion (NO2+), generated from the reaction of nitric acid and sulfuric acid, is a powerful electrophile. For 6-substituted benzothiophenes with activating groups, nitration may occur on the benzene ring, while with deactivating groups, substitution on the thiophene ring might be favored, although the overall reactivity will be reduced.
Mechanism of Nitronium Ion Formation and Electrophilic Attack:
Caption: Nitronium Ion Formation and Attack.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Substrate Addition: Dissolve the 6-substituted benzothiophene (1.0 eq) in a portion of the cooled sulfuric acid.
-
Nitrating Agent Addition: Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the benzothiophene solution, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated product by filtration. If no precipitate forms, extract the aqueous solution with an appropriate organic solvent.
-
Washing: Wash the collected solid or organic extract with cold water until the washings are neutral.
-
Drying and Purification: Dry the product and purify by recrystallization or column chromatography.
| Reagent | Molar Eq. | Purpose |
| 6-Substituted Benzothiophene | 1.0 | Substrate |
| Concentrated Sulfuric Acid | - | Catalyst/Solvent |
| Concentrated Nitric Acid | 1.1 | Nitrating Agent |
Safety Precaution: Nitration reactions are highly exothermic and can be hazardous. Strict temperature control is essential. Always add the nitrating mixture slowly and perform the reaction behind a blast shield in a well-ventilated fume hood.
Halogenation: Introduction of a Halogen
Halogenation, the introduction of a halogen (Cl, Br, I), is another fundamental electrophilic substitution. The choice of halogenating agent and reaction conditions depends on the desired halogen and the reactivity of the substrate.
Rationale: For bromination, molecular bromine (Br2) with a Lewis acid catalyst or N-bromosuccinimide (NBS) can be used. Chlorination can be achieved with chlorine gas or N-chlorosuccinimide (NCS). The electrophile (e.g., Br+) attacks the electron-rich positions of the benzothiophene ring.
Detailed Protocol (Bromination with NBS):
-
Reaction Setup: Dissolve the 6-substituted benzothiophene (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent in a round-bottom flask.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) in one portion.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often complete within a few hours. Monitor by TLC.
-
Work-up: Pour the reaction mixture into water.
-
Extraction: Extract the product with an organic solvent.
-
Washing: Wash the organic layer with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by chromatography or recrystallization.
| Reagent | Molar Eq. | Purpose |
| 6-Substituted Benzothiophene | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent |
| Acetic Acid or DCM | - | Solvent |
Troubleshooting and Considerations
-
Low Reactivity: If the 6-substituent is strongly deactivating, harsher reaction conditions (higher temperatures, stronger Lewis acids, longer reaction times) may be necessary. However, this can also lead to side reactions and decomposition.
-
Mixture of Isomers: The formation of multiple isomers is common. Careful analysis of the product mixture using techniques like NMR and GC-MS is essential. Purification by chromatography may be required to isolate the desired isomer.
-
Steric Hindrance: Bulky substituents at the 6-position may sterically hinder attack at adjacent positions, influencing the regiochemical outcome.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the reaction.[21] Polar solvents can stabilize charged intermediates, potentially altering the reaction pathway.
Conclusion
The electrophilic substitution of 6-substituted benzothiophenes is a versatile and powerful tool in organic synthesis. A deep understanding of the electronic effects of the substituent is paramount for predicting and controlling the regioselectivity of these reactions. The protocols provided herein serve as a foundation for researchers to develop and optimize synthetic routes towards novel and valuable benzothiophene derivatives. Careful execution, monitoring, and purification are key to achieving successful outcomes in this area of heterocyclic chemistry.
References
- Vertex AI Search. (n.d.). Benzothiophene. Retrieved January 17, 2026.
- ChemicalBook. (2022, January 27). Synthesis of Benzothiophene.
- Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. (n.d.).
- Albertson, A. G., et al. (2022, April 18).
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. (1998). PubMed.
- Wikipedia. (n.d.).
- Highly selective synthesis of 6-substituted benzothiophenes by Sc(OTf)
- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
- Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes.
- Penn State Pressbooks. (n.d.). 8.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Hari, D. P., et al. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters.
- Functionalization and Properties Investigations of Benzothiophene Deriv
- Noyce, D. S., & Forsyth, D. A. (n.d.). Reactivity of benzo[b]thiophene in electrophilic reactions as determined from solvolysis rates.
- Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. (n.d.). NIH.
- Friedel-Crafts Acetyl
- Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). NIH.
- Davies, D. (2011, August 2).
- A Safe Simple Halogenation Experiment. (2025, August 6).
- Plasse, et al. (2024, May 15).
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- Cleaner Routes for Friedel-Crafts Acylation. (2010).
- Google Patents. (n.d.).
- Regioselectivity in the nitration of dialkoxybenzenes. (2011). PubMed.
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (n.d.).
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017, December 18). PMC - NIH.
- Electrophilic Substitution of Thiophene and its Derivatives. (n.d.).
Sources
- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openreadings.eu [openreadings.eu]
- 4. grokipedia.com [grokipedia.com]
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- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 12. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. While direct literature on this specific molecule is sparse, the synthetic challenges are representative of those encountered in the broader class of substituted benzothiophene-3-carboxylic acids. This guide provides in-depth, field-proven insights into potential issues, framed in a practical question-and-answer format to address problems at each conceptual stage of the synthesis.
The proposed synthetic pathway is broken down into two primary stages:
-
Part A: Construction of the Substituted Benzothiophene Core. This involves the formation of the key intermediate, 6-(1,1-Dimethylpropyl)-1-benzothiophene.
-
Part B: Carboxylation at the C-3 Position. This step introduces the carboxylic acid functionality to yield the final product.
Each section will address common pitfalls and offer detailed troubleshooting protocols to improve reaction yield and purity.
Part A: Troubleshooting the Synthesis of the 6-(1,1-Dimethylpropyl)-1-benzothiophene Core
The formation of the substituted benzothiophene core is the foundational stage of the synthesis. The most logical approach involves an intramolecular cyclization, often acid-catalyzed, of a suitable precursor.[1][2] A common and effective strategy is the reaction of a substituted thiophenol with an α-haloacetaldehyde acetal, followed by acid-catalyzed cyclization. The bulky 1,1-dimethylpropyl (tert-amyl) group introduces specific steric and electronic challenges.
Workflow Diagram: Benzothiophene Core Synthesis
Caption: A two-step workflow for synthesizing the benzothiophene core.
Frequently Asked Questions & Troubleshooting (Part A)
Q1: My initial S-alkylation reaction to form the thioether intermediate is sluggish and gives a low yield. What's going wrong?
A1: This is a classic Williamson ether synthesis analogue. Low yield typically points to issues with the base, solvent, or reaction temperature.
-
Causality: The thiophenol must be fully deprotonated to the thiophenolate anion to act as an effective nucleophile. The bulky tert-amyl group is electron-donating, which slightly increases the pKa of the thiol proton, making it a bit less acidic than thiophenol itself. Incomplete deprotonation leads to unreacted starting material.
-
Troubleshooting Protocol:
-
Base Selection: Switch from a weak base like K₂CO₃ to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Use at least 1.1 equivalents to ensure complete deprotonation.
-
Solvent Choice: Ensure you are using a dry, polar aprotic solvent like DMF or THF. Water contamination will quench the base and the thiophenolate.
-
Temperature: While the reaction often proceeds at room temperature, gentle heating to 40-50 °C can increase the reaction rate without promoting significant side reactions. Monitor the reaction by TLC until the thiophenol spot disappears.
-
Q2: The acid-catalyzed cyclization step is producing a complex mixture of products, including what appears to be polymeric material.
A2: This is a common issue in intramolecular Friedel-Crafts type reactions, especially with activated aromatic rings. The problem stems from overly harsh acidic conditions which can lead to intermolecular reactions and decomposition.
-
Causality: Strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) at high temperatures can protonate the newly formed benzothiophene ring, leading to electrophilic attack on another molecule (polymerization) or other undesired rearrangements. The tert-amyl group is a strong activating group, making the benzene ring highly susceptible to electrophilic attack.
-
Troubleshooting Protocol:
-
Acid Strength and Temperature Control: Use a milder acid catalyst. A solid-supported acid catalyst like a cation exchange resin (e.g., Amberlyst-15) can be highly effective and is easily removed by filtration.[3] If using PPA, lower the reaction temperature significantly (start at 80-90 °C) and monitor carefully. Phosphoric acid is another milder alternative.[2]
-
Reaction Time: Do not overheat or run the reaction for an extended period. The goal is to find the minimum time and temperature required for cyclization. An ideal run might only take a few hours.
-
High Dilution: Running the reaction under higher dilution can favor the intramolecular cyclization over intermolecular polymerization.
-
Table 1: Comparison of Cyclization Conditions
| Catalyst | Temperature (°C) | Common Issues | Recommended Action |
| Conc. H₂SO₄ | > 100°C | Charring, sulfonation, low yield | Avoid; not recommended for activated systems. |
| Polyphosphoric Acid (PPA) | 100 - 140°C | Polymerization, difficult workup | Use at lower temp (80-90°C), monitor closely. |
| Cation Exchange Resin | 80 - 120°C | Slower reaction rates | Excellent for clean reactions; allow for longer time.[3] |
| Phosphoric Acid | 100 - 120°C | Moderate yields | Good alternative to PPA for cleaner reactions.[2] |
Part B: Troubleshooting the Carboxylation at C-3
The introduction of the carboxylic acid group at the C-3 position is most reliably achieved via regioselective lithiation followed by quenching with carbon dioxide (CO₂). The benzothiophene ring is preferentially deprotonated at the C-2 position. Therefore, direct lithiation is not a viable strategy for C-3 functionalization without a directing group.[1] A more robust method involves an "interrupted Pummerer reaction" using the corresponding S-oxide, which allows for highly regioselective C-3 functionalization.[4] However, for simplicity, we will first address the classic halogen-metal exchange approach.
Workflow Diagram: C-3 Carboxylation via Halogen-Metal Exchange
Caption: A multi-step workflow for introducing the carboxylic acid at the C-3 position.
Frequently Asked Questions & Troubleshooting (Part B)
Q3: My bromination step gives a mixture of 2-bromo and 3-bromo isomers, with the 2-bromo product dominating.
A3: This is an expected outcome based on the electronics of the benzothiophene ring. Electrophilic substitution is kinetically favored at the C-2 position.[1]
-
Causality: The carbocation intermediate formed by electrophilic attack at C-2 is more stable than the one formed at C-3. To achieve C-3 selectivity, you must use conditions that either favor the thermodynamically more stable product or use a milder brominating agent that is more sensitive to steric hindrance.
-
Troubleshooting Protocol:
-
Reagent Choice: N-Bromosuccinimide (NBS) is the reagent of choice. Avoid using elemental bromine (Br₂), which is less selective.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Running the reaction in a polar solvent like DMF or a mixture of CH₂Cl₂/Acetic Acid can sometimes improve the ratio of 3-bromo to 2-bromo product.
-
Purification: This step will almost always produce a mixture. A good purification by column chromatography is essential.[5] The isomers are often separable on silica gel using a non-polar eluent system (e.g., Hexane/Ethyl Acetate gradient).
-
Q4: The lithiation and quenching with CO₂ gives a very low yield of my desired carboxylic acid. The main recovered material is either my starting 3-bromo compound or the debrominated benzothiophene.
A4: This is a classic problem in organolithium chemistry and points to two main culprits: incomplete lithium-halogen exchange or quenching of the organolithium intermediate before it can react with CO₂.
-
Causality:
-
Incomplete Exchange: The C-Br bond at the 3-position is relatively strong. If the reaction is too cold or the n-BuLi is not reactive enough, the exchange will be slow or incomplete. Recovering starting material is a sign of this.
-
Proton Quenching: Organolithiums are extremely strong bases. Any trace of water or other acidic protons in the solvent, atmosphere, or on the glassware will instantly quench the 3-lithio intermediate, leading to the debrominated product after workup.
-
CO₂ Addition: The CO₂ must be completely dry. Any moisture on the surface of dry ice can act as a proton source.
-
-
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions: Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Organolithium Reagent: Use t-Butyllithium (t-BuLi) instead of n-BuLi. It is a stronger base and is often more effective for lithium-halogen exchange with less reactive bromides. Ensure you are using a freshly titrated or newly purchased bottle, as the concentration of organolithiums degrades over time.
-
Temperature Management: The lithium-halogen exchange should be carried out at -78 °C (a dry ice/acetone bath). After the addition of the organolithium, allow the mixture to stir for 30-60 minutes at this temperature to ensure complete exchange before adding the CO₂.
-
CO₂ Quenching: Use freshly crushed, high-quality dry ice. Alternatively, bubble dry CO₂ gas through the reaction mixture at -78 °C. It is crucial to maintain the low temperature during the quench to prevent side reactions.
-
Q5: My final product is difficult to purify. What are the best methods?
A5: Carboxylic acids can be tricky to purify via chromatography due to streaking on silica gel. A combination of extraction and recrystallization is often most effective.
-
Troubleshooting Protocol:
-
Acid-Base Extraction: After the acidic workup, dissolve the crude product in a solvent like ethyl acetate. Extract this organic solution with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind in the organic layer.
-
Precipitation: Carefully re-acidify the separated aqueous layer with cold 1M HCl until the solution is acidic (pH ~2). The carboxylic acid product should precipitate out as a solid.
-
Filtration and Recrystallization: Collect the solid by vacuum filtration and wash with cold water. If further purification is needed, recrystallize the solid from a suitable solvent system, such as ethanol/water, toluene, or heptane.
-
References
- Benchchem. (2025). Benzothiophene Synthesis Optimization: A Technical Support Center.
- Anand, A., et al. (n.d.). Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes...
- Stevens, M. (2023). Toward Sustainable Synthesis of Benzothiophene Heterocycles: Optimization of Gold(I)
- Benchchem. (2025). Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
- Kumar, A., et al. (2015). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction.
- Shigeno, M., et al. (n.d.). Direct Carboxylation of Electron‐Rich Heteroarenes...
- Beilstein J. Org. Chem. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
- MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones...
- Bartoletti, M., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry.
- Lee, M., et al. (2024). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives.
- Bartoletti, M., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions.
- ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
-
Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
- Various Authors. (2023). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives.
- Joule, J.A., Mills, K., & Smith, G.F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. Taylor & Francis eBooks.
- NOBLECHEMISTRY. (2025). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. YouTube.
- European Patent Office. (n.d.). Process for the synthesis of benzothiophenes.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction.
- Newman, H.S., & Holmes, H.L. (1943). The Preparation of Certain Esters of 2-Thiophene Carboxylic Acid. Organic Synthesis.
- Google Patents. (n.d.). Preparation method of 2-thiophenecarboxylic acid.
- Douglas, J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes.
- Mayhugh, A.L., & Luscombe, C.K. (2021). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes... Journal of the American Chemical Society.
- ChemRxiv. (2021).
- National Institutes of Health. (2024).
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
Welcome to the technical support guide for the purification of 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid, providing explanations and actionable solutions.
Q1: My final product has a low melting point and appears as a sticky solid. What is the likely cause and how can I fix it?
Low melting point and a sticky consistency are often indicative of residual solvents or the presence of impurities. The 1,1-dimethylpropyl substituent can lead to the formation of isomeric byproducts during synthesis, which may be difficult to remove.
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure your product is thoroughly dried under a high vacuum for an extended period to remove any trapped solvents.
-
Recrystallization: This is a crucial step for purifying benzothiophene derivatives.[1][2]
-
Solvent Selection: An ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. For benzothiophene carboxylic acids, a mixture of a C1-C8 alcohol and water is often effective.[3] Isopropanol or ethanol mixed with 5-20% water can improve recovery yields.[3]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can add activated carbon and perform a hot filtration. Allow the solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can cause the product to "oil out."[1] If this happens, reheat the solution and add a small amount of additional solvent.[2]
-
-
Chromatography: If recrystallization is insufficient, column chromatography is the next step.[1]
Q2: HPLC analysis of my product shows multiple peaks close to the main product peak. How can I identify and remove these impurities?
The presence of closely eluting peaks in an HPLC chromatogram suggests isomeric impurities or byproducts from the synthesis. Friedel-Crafts reactions, often used in the synthesis of such compounds, can sometimes lead to the formation of different isomers.[4][5][6][7]
Identification and Removal Strategy:
-
Impurity Identification:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio of the impurities. This can help identify if they are isomers of your target compound.
-
NMR Spectroscopy: If you can isolate a sufficient quantity of the impurity, NMR spectroscopy can provide structural information.
-
-
Purification Strategy:
-
Optimize Chromatography:
-
Gradient Elution: Employ a shallow solvent gradient in your column chromatography to improve the separation of closely related compounds.[1]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel, which may offer different selectivity.
-
-
Preparative HPLC: For difficult separations, preparative HPLC can be used to isolate the pure compound.[8] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid for MS compatibility) is a common choice.[8]
-
Q3: My reaction yield is low after purification. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors, from an incomplete reaction to losses during the purification process.
Potential Causes and Solutions:
-
Incomplete Reaction: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before starting the workup.
-
Catalyst Deactivation: In Friedel-Crafts reactions, the Lewis acid catalyst is sensitive to moisture. Ensure all glassware is dry and reagents are anhydrous.[4]
-
Losses During Workup:
-
Extractions: Ensure you are using the correct pH when performing aqueous extractions to isolate your carboxylic acid. The aqueous layer should be acidified to precipitate the product before extraction with an organic solvent.
-
Recrystallization: Using too much solvent during recrystallization can lead to a significant loss of product.[2] Aim to use the minimum amount of hot solvent required to dissolve your compound. The filtrate can also be concentrated to recover more product, although it may be of lower purity.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid.
Q1: What is the recommended method for initial purification of the crude product?
For the initial purification of crude 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid, a combination of an acidic wash and recrystallization is recommended. The acidic wash will help to remove any basic impurities, and recrystallization is effective at removing most other byproducts.[1][2]
Q2: What are the typical analytical techniques used to assess the purity of the final product?
The purity of the final product should be assessed using a combination of the following techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any impurities.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q3: Are there any specific safety precautions I should take when working with this compound and its purification solvents?
Yes, always follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
-
Handling Reagents: Be cautious when handling strong acids and bases used in the workup.
Experimental Protocols
Protocol 1: Recrystallization
-
Transfer the crude 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system (e.g., isopropanol/water mixture) and heat the mixture with stirring until the solid dissolves completely.[2][3]
-
If the solution is colored, add a small amount of activated carbon and continue to heat for a few minutes.
-
Perform a hot filtration to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under a high vacuum.
Protocol 2: Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.[1]
-
Dissolve the crude or partially purified product in a minimum amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity and gradually increasing it.[1]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Stationary Phase | Recommended Mobile Phase/Solvent System |
| Recrystallization | N/A | Isopropanol/Water (9:1 to 8:2 v/v)[1][3] |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient)[1] |
| Preparative HPLC | C18 Reverse Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient)[8] |
Visualizations
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid.
Diagram 2: Troubleshooting Decision Tree for Low Purity
Caption: A decision tree for troubleshooting common purity issues.
References
- Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene - Benchchem. (n.d.).
- Separation of Benzothiophene on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
- JP4357608B2 - Purification method of benzothiophene - Google Patents. (n.d.).
- Synthesis and biological evaluation of novel benzothiophene derivatives - Indian Academy of Sciences. (2018).
- Troubleshooting common issues in the Friedel-Crafts acylation of dibenzothiophene - Benchchem. (n.d.).
- New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. (2021).
- Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - NIH. (n.d.).
- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014).
- Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.).
- Benzothiophene Recrystallization Technical Support Center - Benchchem. (n.d.).
- Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC - NIH. (2022).
- EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents. (n.d.).
- Benzothiophene synthesis - Organic Chemistry Portal. (n.d.).
- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC - PubMed Central. (n.d.).
- Friedel–Crafts reaction - Wikipedia. (n.d.).
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.).
- Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.).
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. (2022).
- BB-3007530 - Hit2Lead. (n.d.).
- 6-(1,1-DIMETHYLPROPYL)-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID - ChemicalBook. (n.d.).
- Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on Benzothiophene - Benchchem. (n.d.).
- 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid - MDPI. (n.d.).
- Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(benzoylamino)-, 3-(dimethylamino)propyl ester - PubChem. (n.d.).
- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate. (n.d.).
- RU2722595C1 - Method of producing 4-formyl-6,7-dihydroxy-benzo[b]thiophene-3-carboxylic acid ester - Google Patents. (n.d.).
- 1-Benzothiophene-3-carboxylic acid | 5381-25-9 - Sigma-Aldrich. (n.d.).
- Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.).
- NEW METHODS FOR SYNTHESIS OF 1-BENZOTHIOPHENE-3-CARBOXYLIC ACID DERIVATIVES | Chemistry of Heterocyclic Compounds. (2021).
- Benzo[b] thiophene derivatives. XXII. Synthesis of the isomeric 5‐methyl‐6‐methoxy. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 6-Substituted Benzothiophene-3-Carboxylic Acids
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-substituted benzothiophene-3-carboxylic acids. These scaffolds are of significant interest in medicinal chemistry, and their successful synthesis is often pivotal for downstream applications. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during their preparation.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your synthetic strategy.
Question 1: "My primary reaction, a Fiesselmann-type synthesis, is yielding a significant amount of an unexpected isomer alongside my desired 6-substituted product. How can I improve the regioselectivity?"
Answer:
This is a classic challenge in electrophilic cyclization reactions for constructing the benzothiophene core. The formation of regioisomers, typically the 4-substituted or 7-substituted analogs, arises from competing cyclization pathways. The directing influence of the substituent on the starting thiophene or benzene ring is paramount.
Core Issue: The regiochemical outcome of the cyclization is dictated by the electronic and steric nature of the substituents on the aromatic precursor. For instance, in the reaction of a substituted thiophenol with an α-halocarbonyl compound, the cyclization can proceed to either of the ortho positions of the thiol group.
Troubleshooting Steps & Explanations:
-
Re-evaluate Your Starting Materials: The choice of starting materials is critical. The Fiesselmann synthesis and its variations offer a versatile approach, but the substitution pattern on the precursors directly influences the regioselectivity of the cyclization step.
-
Modify Reaction Conditions:
-
Temperature Control: Lowering the reaction temperature can often favor the thermodynamically more stable product, which may be your desired 6-substituted isomer. Run a temperature screen from 0 °C to room temperature.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the intermediates in the cyclization process. Experiment with a range of solvents, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., DMF, acetonitrile).
-
-
Catalyst Choice: In cases where a Lewis acid or protic acid is used to catalyze the cyclization, its strength and steric bulk can be tuned to favor one cyclization pathway over another. Consider screening catalysts like polyphosphoric acid (PPA), Eaton's reagent, or milder Lewis acids such as ZnCl₂ or BF₃·OEt₂.
Experimental Protocol: Catalyst Screening for Improved Regioselectivity
-
Set up parallel reactions in small-scale vials.
-
To each vial, add the thiophenol precursor (1.0 eq) and the α-halocarbonyl compound (1.1 eq) in a chosen solvent (e.g., toluene).
-
To each vial, add a different catalyst (e.g., PPA, Eaton's reagent, ZnCl₂, BF₃·OEt₂) (0.1-1.0 eq).
-
Stir the reactions at a controlled temperature (e.g., 80 °C) for a set time (e.g., 12 hours).
-
Quench the reactions appropriately and analyze the crude product mixture by ¹H NMR or LC-MS to determine the ratio of regioisomers.
Data Summary: Catalyst Influence on Regioselectivity
| Catalyst | Solvent | Temperature (°C) | Ratio of 6-substituted to other isomers |
| PPA | Toluene | 110 | 3:1 |
| Eaton's Reagent | Dichloromethane | 25 | 5:1 |
| ZnCl₂ | Toluene | 80 | 2:1 |
| BF₃·OEt₂ | Dichloromethane | 0 | 7:1 |
Note: Data is illustrative and will vary based on specific substrates.
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving regioselectivity.
Question 2: "I'm attempting to introduce the 3-carboxylic acid group via lithiation and quenching with CO₂, but I'm getting low yields and a significant amount of the des-carboxy byproduct. What's going wrong?"
Answer:
This is a common and frustrating issue when working with organolithium intermediates. The formation of the des-carboxy (protonated) byproduct points directly to a problem with either the generation of the lithiated species or the subsequent carboxylation step.
Core Issue: The lithiated benzothiophene at the 3-position is a potent base. Any adventitious proton source in the reaction will quench it before it has a chance to react with carbon dioxide. Furthermore, incomplete lithiation will result in unreacted starting material.
Troubleshooting Steps & Explanations:
-
Rigorous Anhydrous Conditions: This is non-negotiable.
-
Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or argon.
-
Solvents: Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether) from a suitable drying agent (e.g., sodium/benzophenone) or use a solvent purification system.
-
Reagents: Use fresh, high-purity n-butyllithium (n-BuLi) or other organolithium reagents. Titrate the n-BuLi solution before use to determine its exact molarity.
-
-
Optimize Lithiation Conditions:
-
Temperature: The lithiation of benzothiophenes is typically performed at low temperatures (-78 °C, a dry ice/acetone bath) to prevent side reactions and decomposition of the organolithium species.
-
Addition Rate: Add the n-BuLi dropwise to the solution of the benzothiophene to maintain a low temperature and prevent localized heating.
-
-
Effective Carboxylation:
-
CO₂ Source: Use high-purity, dry CO₂. Passing CO₂ gas through a drying tube filled with Drierite or P₂O₅ before bubbling it into the reaction mixture is good practice. Alternatively, adding crushed, freshly sublimed dry ice directly to the reaction mixture is often more effective as it provides a high concentration of CO₂ at the reaction interface.
-
Quenching Method: Instead of bubbling CO₂ gas, try cannulating your lithiated solution into a separate flask containing a slurry of crushed dry ice in anhydrous THF. This ensures the organolithium is always in the presence of a large excess of CO₂.
-
Experimental Workflow: Improved Carboxylation
Caption: Recommended workflow for lithiation and carboxylation.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for forming the benzothiophene core when starting with substituted precursors?
A1: Several robust methods exist, with the choice depending on the availability of starting materials and the desired substitution pattern.
-
The Fiesselmann Thiophene Synthesis: This is a powerful method that involves the condensation of a thioglycolic acid derivative with a β-ketoester or related compound, followed by cyclization. It offers good control over the substitution pattern.
-
Cyclization of Substituted Thiophenols: Reacting a substituted thiophenol with an α-halocarbonyl compound, followed by acid-catalyzed cyclization, is a very common and direct route.
-
Palladium-Catalyzed Coupling Reactions: Modern methods involving palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to construct the benzothiophene system from suitably functionalized precursors. These methods often offer high functional group tolerance.
Q2: My 6-substituent is an electron-withdrawing group (e.g., -NO₂, -CN). Are there any specific side reactions I should be aware of?
A2: Yes, electron-withdrawing groups (EWGs) can significantly influence the reactivity of the benzothiophene ring system.
-
Increased Acidity: EWGs increase the acidity of the proton at the 2-position, making it susceptible to deprotonation by strong bases. This can lead to undesired side reactions if you are targeting the 3-position.
-
Nucleophilic Aromatic Substitution (SNAAr): A strong EWG can activate the benzene ring towards nucleophilic attack, especially if there is a suitable leaving group present. This is less common but a possibility under certain conditions.
-
Modified Cyclization: During the synthesis of the core, EWGs can disfavor electrophilic aromatic substitution, potentially requiring harsher conditions or alternative synthetic strategies.
Q3: Can I install the 3-carboxylic acid group before forming the benzothiophene ring?
A3: This is a valid synthetic strategy, often referred to as a "late-stage functionalization" approach. You could, for example, start with a precursor that already contains a protected carboxylate group. However, you must ensure that the protecting group is stable to the conditions required for the benzothiophene ring formation. For example, a methyl or ethyl ester is generally stable to acidic cyclization conditions but would be cleaved by strong bases.
References
-
Fiesselmann, H., & Schipprak, P. (1954). Eine neue Synthese von Thiophen-Derivaten. Chemische Berichte, 87(6), 835-841. [Link]
Technical Support Center: Crystallization of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
Welcome to the technical support center for the crystallization of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining high-quality crystalline material of this compound. Drawing upon established principles of crystallization and troubleshooting techniques, this document provides in-depth, experience-driven advice to optimize your crystallization processes.
Introduction
6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid is a molecule of interest in pharmaceutical and materials science research. Its structure, featuring a rigid benzothiophene core, a carboxylic acid group capable of hydrogen bonding, and a bulky hydrophobic 1,1-dimethylpropyl (neo-pentyl) group, presents a unique set of crystallization challenges. This guide will address common issues such as oiling out, formation of amorphous solids, and persistent impurities, providing a logical framework for troubleshooting and process optimization.
Troubleshooting Guide: Common Crystallization Problems
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My compound "oils out" instead of crystallizing upon cooling. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This typically happens when the melting point of the compound is lower than the temperature of the solution at the point of supersaturation. The bulky and flexible 1,1-dimethylpropyl group in your molecule can lower the melting point and increase the propensity for oiling out.
Causality and Solutions:
-
High Solute Concentration and Rapid Cooling: A high concentration of the solute combined with fast cooling rates can lead to a rapid increase in supersaturation, favoring the formation of an amorphous oil over an ordered crystal lattice.
-
Solution: Reduce the initial concentration of your compound in the solvent. After complete dissolution at an elevated temperature, allow the solution to cool slowly to room temperature. You can further insulate the flask to slow down the cooling process.[2]
-
-
Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, even at lower temperatures.
-
Solution: Employ a solvent system where the compound has high solubility at elevated temperatures but significantly lower solubility at room or sub-ambient temperatures. A mixed solvent system (a "good" solvent and a "poor" solvent or "anti-solvent") can be highly effective.[3][4] For your compound, a good starting point would be a polar solvent that can engage with the carboxylic acid (e.g., ethanol, isopropanol, ethyl acetate) and a non-polar anti-solvent (e.g., heptane, hexane).
-
Experimental Protocol: Anti-Solvent Crystallization
-
Dissolve the crude 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid in a minimal amount of a "good" solvent (e.g., hot ethyl acetate or acetone) in an Erlenmeyer flask.
-
While the solution is warm, slowly add a "poor" solvent (e.g., heptane) dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature. If no crystals form, you can further cool the flask in an ice bath or refrigerator.
Q2: No crystals are forming, even after extended cooling. What should I do?
Answer:
The failure of a compound to crystallize from a solution that is presumed to be supersaturated is a common issue. This can be due to several factors, including insufficient supersaturation or a high energy barrier for nucleation.[2]
Causality and Solutions:
-
Insufficient Supersaturation: You may have used too much solvent, and the solution is not yet saturated at the lower temperature.[1][2]
-
Nucleation Inhibition: The formation of the first crystal nucleus can be kinetically slow.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution.[1][5] The microscopic imperfections on the glass can serve as nucleation sites.
-
Solution 2: Seeding: If you have a small amount of the pure crystalline compound, add a "seed crystal" to the solution.[5] This provides a template for further crystal growth.
-
Troubleshooting Flowchart for Crystallization Failure
Caption: A decision-making workflow for troubleshooting crystallization failure.
Q3: The crystallization yield is very low. How can I improve it?
Answer:
A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[1]
Causality and Solutions:
-
Excess Solvent: Using too much solvent is a primary cause of low yield.[2]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
-
Premature Filtration: Filtering the crystals while the solution is still warm will result in loss of product.
-
Solution: Ensure the solution has cooled completely to room temperature, and then consider further cooling in an ice bath for 30 minutes before filtration to maximize precipitation.
-
-
Inappropriate Solvent: The chosen solvent may have a relatively high solvating power for your compound even at low temperatures.
-
Solution: Re-evaluate your solvent system. A solvent in which the compound has a steeper solubility curve with respect to temperature will give a better yield.
-
Table 1: Hypothetical Solvent Screening for Crystallization
| Solvent System | Solubility at 80°C (g/100mL) | Solubility at 20°C (g/100mL) | Crystal Quality | Estimated Yield |
| Ethanol | 35 | 8 | Needles | Moderate |
| Isopropanol/Heptane (3:1) | 40 | 2 | Prisms | High |
| Ethyl Acetate | 50 | 15 | Plates | Low |
| Toluene | 25 | 5 | Needles | Good |
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents to try for crystallizing 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid?
A: Given the molecular structure, a good starting point would be polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate or acetone.[3] These can interact with the carboxylic acid moiety. Due to the bulky, non-polar 1,1-dimethylpropyl group, you may find that single-solvent systems are not ideal. A mixed solvent system, such as ethanol/water, isopropanol/heptane, or ethyl acetate/hexane, is highly recommended.[3][4]
Q: Could polymorphism be an issue with this compound?
A: Yes, polymorphism is a strong possibility. Benzothiophene derivatives are known to exhibit polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.[6][7][8][9] The presence of a flexible side chain can also contribute to the existence of different crystal packing arrangements. If you observe batch-to-batch variability in crystal habit, melting point, or solubility, you may be dealing with different polymorphs. A thorough polymorphic screen using various solvents and crystallization conditions is advisable in a drug development setting.
Q: How can I remove persistent impurities?
A: If a single recrystallization does not sufficiently purify your compound, consider the following:
-
Multiple Recrystallizations: A second or even third recrystallization may be necessary.
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.
-
Alternative Purification: If crystallization fails to remove a persistent impurity, you may need to consider other purification techniques such as column chromatography before attempting crystallization again.
Diagram: Factors Influencing Crystallization Outcome
Caption: Key experimental parameters that influence the outcome of a crystallization experiment.
References
- Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. RSC Publishing. (2022-10-04)
- Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. RSC Publishing. (2022-10-04)
- Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology.
-
Polar Polymorphism: A New Intermediate Structure toward the Thin-Film Phase in Asymmetric Benzothieno[3,2- b ][6]-benzothiophene Derivatives. ResearchGate. (2023-12-11)
- How to purify a carboxylic acid by recrystallis
- Polymorph screening at surfaces of a benzothienobenzothiophene derivative: discovering new solvate forms.
- 3.6F: Troubleshooting. Chemistry LibreTexts. (2022-04-07)
- Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
- Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
- What should I do if crystallisation does not occur?. Quora. (2017-04-05)
- Recrystallization and Crystalliz
- Guide for crystalliz
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- 6-(1,1-DIMETHYLPROPYL)-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID. ChemicalBook.
- BB-3007530. Hit2Lead.
- Recrystalliz
- Recrystallization and Melting Point Analysis. YouTube. (2022-12-05)
- Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3.
- Benzo[b]thiophene-3-carboxylic acid ((S)-1-hydroxymethyl-2,2-dimethyl-propyl). MOLBASE.
- 1-Benzothiophene-3-carboxylic acid | 5381-25-9. Sigma-Aldrich.
- Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(benzoylamino)-, 3-(dimethylamino)propyl ester. PubChem.
- Benzothiophene. Wikipedia.
- Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. PMC - NIH. (2022-05-10)
- Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the.
- Benzo[b]thiophene-3-carboxylic acid, 96% 1 g | Buy Online | Thermo Scientific Chemicals.
- Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri.
- Benzothiophenes | AMERICAN ELEMENTS® | Products | Applic
- 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. MDPI.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03467K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid in Solution
Welcome to the technical support center for 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your experiments.
Introduction to the Stability Profile
6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid is a heterocyclic aromatic compound. The benzothiophene core is generally stable due to its aromaticity.[1] However, the thiophene ring introduces a sulfur atom which is susceptible to oxidation.[2][3][4][5] Furthermore, the carboxylic acid functional group and the conjugated system can be influenced by factors such as pH, light, and temperature. Understanding these potential liabilities is crucial for developing robust formulations and obtaining reliable experimental data.
This guide will walk you through common stability-related questions, providing insights into the underlying chemistry and actionable protocols to diagnose and mitigate these issues.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My solution of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid is showing a loss of purity over time, even when stored in the dark. What are the likely degradation pathways?
When photodegradation is ruled out, the primary suspects for degradation in solution are oxidation and hydrolysis.
-
Oxidation: The sulfur atom in the benzothiophene ring is susceptible to oxidation, which can occur in the presence of atmospheric oxygen or oxidizing agents. This process typically forms the corresponding sulfoxide and, upon further oxidation, the sulfone.[4][5] These oxidized species will have different polarities and chromatographic retention times compared to the parent compound.
-
Hydrolysis: While the carboxylic acid group itself is relatively stable to hydrolysis, the overall stability of the molecule in aqueous solutions can be pH-dependent. Extreme pH conditions can sometimes catalyze other degradation reactions, though direct hydrolysis of the carboxylic acid is less common than for its derivatives like esters or amides.[6][7][8]
Troubleshooting Workflow for Suspected Oxidation or Hydrolysis
Caption: Decision tree for troubleshooting non-photolytic degradation.
Experimental Protocol 1: Forced Oxidation Study
This protocol will help determine the susceptibility of your compound to oxidation.
Objective: To intentionally degrade the compound with an oxidizing agent and identify the degradation products.
Materials:
-
6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
Hydrogen peroxide (H₂O₂, 3% solution)
-
HPLC or UPLC system with UV and Mass Spectrometry (MS) detectors
Procedure:
-
Prepare a stock solution of the compound at 1 mg/mL in ACN.
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
In a separate control vial, mix 1 mL of the stock solution with 1 mL of water.
-
Incubate both vials at room temperature for 24 hours, protected from light.
-
After incubation, quench the reaction by diluting 100 µL of each sample into 900 µL of mobile phase.
-
Analyze the samples by LC-MS.
Data Analysis:
-
Compare the chromatograms of the stressed and control samples.
-
Look for new peaks in the H₂O₂-stressed sample.
-
Examine the mass spectra of the new peaks to identify potential sulfoxide (M+16) and sulfone (M+32) derivatives.
| Compound | Expected Molecular Weight (Da) | Oxidized Products | Expected Molecular Weight (Da) |
| 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid | 276.39 | Sulfoxide | 292.39 |
| Sulfone | 308.39 |
FAQ 2: I've observed rapid degradation of my compound when exposed to ambient light. What is happening and how can I prevent it?
Aromatic sulfur-containing compounds can be susceptible to photodegradation.[9][10] Exposure to light, particularly UV radiation, can excite the electrons in the aromatic system, leading to the formation of reactive intermediates that can undergo a variety of reactions, including oxidation and ring cleavage. This can result in a complex mixture of degradation products, including sulfonic acids.[9]
Mitigation Strategies:
-
Protection from Light: Always store stock solutions and experimental samples in amber vials or wrap clear vials in aluminum foil.
-
Minimize Exposure: During experimental procedures, minimize the exposure of the solution to direct light.
-
Wavelength Selection: If working with a photosensitive assay, use light sources with wavelengths outside the absorption maximum of the compound if possible.
Experimental Protocol 2: Photostability Stress Testing
This protocol is adapted from ICH Q1B guidelines for photostability testing.[11]
Objective: To assess the impact of light exposure on the stability of the compound in solution.
Materials:
-
Compound solution prepared as in Protocol 1.
-
Two sets of clear and amber glass vials.
-
A photostability chamber capable of providing a controlled light exposure (UV and visible).
Procedure:
-
Prepare solutions of the compound in a suitable solvent system.
-
Aliquot the solution into both clear and amber vials. The amber vials will serve as dark controls.
-
Place both sets of vials in the photostability chamber.
-
Expose the samples to a specified integrated light dose (e.g., 1.2 million lux hours and 200 watt hours per square meter).
-
At appropriate time points, withdraw samples from both the clear and amber vials.
-
Analyze the samples by a stability-indicating HPLC method.
Data Analysis:
-
Compare the purity of the samples in the clear vials to those in the amber vials. A significant decrease in purity in the clear vials indicates photosensitivity.
-
Characterize any new peaks that appear in the light-exposed samples using LC-MS.
Illustrative Photodegradation Pathway
Caption: General pathway for photodegradation of benzothiophenes.
FAQ 3: Does the choice of solvent affect the stability of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid?
Yes, the solvent can significantly impact stability.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrogen bonding and may facilitate certain degradation pathways, such as hydrolysis or solvolysis, although the latter is less common for a carboxylic acid.
-
Peroxide Contamination: Ethers (like THF or dioxane) and other solvents can form peroxides over time, which can act as oxidizing agents. Always use fresh, high-purity solvents.
-
pH and Buffers: In aqueous solutions, the pH is critical. The solubility of the carboxylic acid will be pH-dependent (more soluble at higher pH). Buffers can also influence stability; for example, phosphate buffers can sometimes catalyze specific degradation reactions.
Recommendations:
-
For short-term storage, aprotic solvents like acetonitrile or DMSO are often preferred.
-
If aqueous solutions are necessary, prepare them fresh and consider buffering them at a pH where the compound is most stable, which should be determined experimentally.
-
Always use high-purity, peroxide-free solvents.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Purity loss in the dark | Oxidation | Perform forced oxidation study (Protocol 1). Store solutions under inert gas (e.g., argon or nitrogen). |
| pH-mediated degradation | Analyze samples prepared at different pH values. | |
| Rapid degradation in light | Photodegradation | Protect samples from light using amber vials. Perform photostability testing (Protocol 2). |
| Inconsistent results | Solvent effects | Use high-purity, fresh solvents. Evaluate stability in different solvent systems. |
| Trace contaminants | Ensure glassware is scrupulously clean. Use high-purity reagents. |
Concluding Remarks
The stability of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid in solution is a critical parameter for obtaining accurate and reproducible experimental results. The primary degradation pathways to consider are oxidation of the thiophene sulfur and photodegradation of the aromatic system. By understanding these potential liabilities and employing systematic troubleshooting using forced degradation studies, researchers can develop appropriate handling and storage procedures to ensure the integrity of their samples.
For further assistance, please consult the references below or contact our technical support team.
References
- Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Deriv
- Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferr
- Products of polycyclic aromatic sulfur heterocycles in oil spill photodegrad
- Studied photocatalytic reactions of sulfur compounds containing aromatic fragments - ResearchG
- Oxidative Desulfurization I: Peroxyformic Acid Oxidation of Benzothiophene and Dibenzothiophene - ACS Public
-
Modulation of Properties in[2]Benzothieno[3,2-b][2]benzothiophene Derivatives through Sulfur Oxidation - MDPI.
- Carboxylic acid - Synthesis, Reactions, Properties - Britannica.
- Chapter 12: Synthesis, Properties, and Biological Applic
- 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II - KPU Pressbooks.
- Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences.
- Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 - YouTube.
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 7. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Benzothiophene Compounds
Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility of benzothiophene compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds. Benzothiophenes are prevalent scaffolds in medicinal chemistry, forming the core of drugs like the osteoporosis treatment raloxifene, the antifungal sertaconazole, and the anti-asthma medication zileuton.[1][2][3] However, their inherent aromatic and hydrophobic nature frequently leads to very low solubility in aqueous media, posing a major hurdle for formulation, in vitro assays, and achieving adequate bioavailability.[4]
This resource provides in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions (FAQs) to empower you to select and implement the most effective solubility enhancement strategies for your specific benzothiophene derivative.
Understanding the Challenge: Why Are Benzothiophene Compounds Poorly Soluble?
Benzothiophene consists of a benzene ring fused to a thiophene ring, creating a planar, aromatic, and largely non-polar structure.[4] This hydrophobicity is the primary reason for its low water solubility. The molecule's inability to form significant hydrogen bonds with water molecules leads to it being readily dissolved in organic solvents like benzene, ether, and acetone, but practically insoluble in water.[1][4][5] For drug development, this poor aqueous solubility can result in low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in the body.
Part 1: Initial Assessment & Physicochemical Approaches
Before exploring advanced formulation techniques, it is crucial to characterize the physicochemical properties of your benzothiophene compound and assess simple, direct methods for solubility improvement.
pH Modification
Scientific Principle: Many benzothiophene derivatives contain ionizable functional groups (acidic or basic). The solubility of these compounds is often pH-dependent. By adjusting the pH of the aqueous medium, you can convert the compound into its ionized (salt) form, which is generally more water-soluble than the neutral form. For a weakly basic compound, lowering the pH will lead to protonation and increased solubility. Conversely, for a weakly acidic compound, increasing the pH will result in deprotonation and enhanced solubility.[6][7]
Experimental Protocol: Determining the pH-Solubility Profile
This protocol will help you determine the aqueous solubility of your benzothiophene compound across a range of pH values.
-
Prepare a series of buffers: Prepare a set of buffers covering a pH range relevant to your application (e.g., pH 1.2 to 8.0 for oral drug development). Common buffers include HCl (for low pH), phosphate buffers, and borate buffers.
-
Add excess compound: To a series of vials, each containing a known volume of a specific pH buffer, add an excess amount of your benzothiophene compound.
-
Equilibrate the samples: Tightly seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Separate the solid and liquid phases: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample and dilute the supernatant: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent in which your compound is freely soluble.
-
Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the results: Plot the measured solubility (e.g., in µg/mL or mM) against the corresponding pH value to generate the pH-solubility profile.[7]
Troubleshooting Guide: pH Modification
| Problem | Possible Cause | Solution |
| No significant change in solubility with pH. | The compound may be non-ionizable within the tested pH range. | Consider other solubility enhancement techniques. |
| Compound degrades at certain pH values. | The compound may be unstable in acidic or basic conditions. | Characterize the degradation products and limit the use of pH ranges where degradation occurs. Consider using a prodrug approach to mask the labile functional group. |
| Precipitation occurs upon standing after pH adjustment. | The pH-adjusted solution may be supersaturated and thermodynamically unstable. | Ensure that the solubility measurement is taken at equilibrium. If for a formulation, consider the addition of a precipitation inhibitor. |
Frequently Asked Questions (FAQs): pH Modification
-
Q1: At what temperature should I determine the pH-solubility profile?
-
A1: It is recommended to determine the profile at a physiologically relevant temperature, such as 37°C, especially for drug development applications.[6]
-
-
Q2: How do I know if my compound is acidic or basic?
-
A2: The chemical structure will indicate the presence of ionizable functional groups. For example, a carboxylic acid group is acidic, while an amine group is basic. The pKa of the compound will quantify its acidic or basic strength.
-
Co-solvents
Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds. They work by reducing the polarity of the solvent system, thereby decreasing the interfacial tension between the aqueous solution and the non-polar solute.[9][10][11] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin.[12][13]
Experimental Protocol: Screening for an Effective Co-solvent System
-
Select a range of co-solvents: Choose a few pharmaceutically acceptable co-solvents to screen (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare co-solvent mixtures: Prepare a series of aqueous mixtures with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v in water or a relevant buffer).
-
Determine solubility: Add an excess amount of your benzothiophene compound to each co-solvent mixture.
-
Equilibrate and quantify: Follow steps 3-6 from the pH-solubility profile protocol to determine the solubility of your compound in each co-solvent mixture.
-
Plot the results: For each co-solvent, plot the solubility of your compound against the co-solvent concentration.
Troubleshooting Guide: Co-solvents
| Problem | Possible Cause | Solution |
| Compound precipitates upon dilution with aqueous media. | The drug concentration in the co-solvent system is higher than its solubility in the final diluted medium. This is a common issue with co-solvent formulations.[12] | Optimize the co-solvent concentration to balance solubility and stability upon dilution. Consider using a surfactant in combination with the co-solvent to create a more stable formulation. |
| High co-solvent concentration is required for solubilization. | The compound is highly lipophilic. | High concentrations of some co-solvents can be toxic. Evaluate the toxicity of the required co-solvent concentration. Consider more advanced techniques like solid dispersions or nanosuspensions if a safe concentration cannot be achieved. |
| The viscosity of the formulation is too high. | High concentrations of certain co-solvents like PEGs can significantly increase viscosity. | This can be an issue for injectables or liquid handling. Select a co-solvent with a lower viscosity or use a combination of co-solvents. |
Frequently Asked Questions (FAQs): Co-solvents
-
Q1: Can I use a combination of co-solvents?
-
A1: Yes, ternary or even more complex co-solvent systems can be used to optimize solubility while minimizing the concentration of any single co-solvent.[13]
-
-
Q2: Are there any safety concerns with using co-solvents?
-
A2: Yes, some co-solvents can have toxicity, especially at high concentrations. It is essential to consult regulatory guidelines for acceptable daily intake limits of any co-solvent used in a final drug product.
-
-
Q3: How do I choose the best co-solvent for my compound?
-
A3: The selection is often empirical. Screening a variety of co-solvents with different polarities is the best approach. A co-solvent with a polarity intermediate between water and your compound is often a good starting point.
-
Part 2: Advanced Formulation Strategies
If physicochemical modifications are insufficient to achieve the desired solubility, more advanced formulation strategies are necessary.
Solid Dispersions
Scientific Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, hydrophilic carrier matrix.[14][15][16] The drug can exist in an amorphous state or as fine crystalline particles. The enhanced solubility is attributed to several factors, including the reduction of drug particle size to a molecular level, the increased wettability of the drug by the hydrophilic carrier, and the presence of the drug in a high-energy amorphous state, which has a higher apparent solubility than the stable crystalline form.[17]
Visualization of the Solid Dispersion Workflow
Caption: Workflow for preparing solid dispersions.
Key Techniques for Preparing Solid Dispersions:
-
Spray Drying: The drug and polymer are dissolved in a common solvent, and this solution is sprayed into a hot gas stream, causing rapid solvent evaporation and formation of the solid dispersion particles.[18][19]
-
Hot-Melt Extrusion (HME): The drug and a thermoplastic polymer are mixed and heated, and the molten mixture is forced through a die to form an extrudate. This solvent-free method is suitable for continuous manufacturing.[17][20][21][22]
Experimental Protocol: Preparation of a Solid Dispersion by Spray Drying
-
Select a polymer and solvent: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC-AS, Soluplus®) and a volatile organic solvent that dissolves both your benzothiophene compound and the polymer.
-
Prepare the spray solution: Dissolve the drug and polymer in the solvent at the desired ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Set up the spray dryer: Optimize the spray drying parameters, including inlet temperature, atomizing air pressure, and feed rate. These parameters will depend on the solvent system and the desired particle characteristics.[23]
-
Spray dry the solution: Feed the solution into the spray dryer. The solvent will rapidly evaporate, and the solid dispersion powder will be collected in the cyclone separator.[3]
-
Secondary drying: Dry the collected powder under vacuum to remove any residual solvent.
-
Characterize the solid dispersion: Analyze the resulting powder for its physical state (amorphous or crystalline) using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Also, determine the dissolution rate of the solid dispersion compared to the pure drug.
Troubleshooting Guide: Solid Dispersions
| Problem | Possible Cause | Solution |
| Drug crystallizes during storage (physical instability). | The amorphous state is thermodynamically unstable. This can be exacerbated by high drug loading, inappropriate polymer selection, or exposure to high temperature and humidity.[24] | - Reduce the drug loading. - Select a polymer with a higher glass transition temperature (Tg) or one that has specific interactions (e.g., hydrogen bonding) with your drug.[25] - Store the solid dispersion in a tightly sealed container with a desiccant at a controlled temperature. |
| Phase separation occurs. | The drug and polymer are not miscible at the prepared ratio.[21] | Screen for polymers with better miscibility with your drug. This can be predicted using thermodynamic models or assessed experimentally. |
| Thermal degradation of the drug during HME. | The processing temperature is too high for your compound.[20] | - Select a polymer with a lower processing temperature. - Use a plasticizer to reduce the processing temperature. - Optimize the screw speed and feed rate to minimize residence time at high temperatures.[23] |
Frequently Asked Questions (FAQs): Solid Dispersions
-
Q1: How do I choose the right polymer for my solid dispersion?
-
A1: The choice of polymer is critical and depends on several factors, including its miscibility with the drug, its glass transition temperature (Tg), and the desired drug release profile. Screening several polymers is often necessary.
-
-
Q2: What is the difference between an amorphous and a crystalline solid dispersion?
-
A2: In an amorphous solid dispersion, the drug is molecularly dispersed in the polymer in a non-crystalline, high-energy state, which generally leads to a greater increase in apparent solubility. In a crystalline solid dispersion, the drug exists as very fine crystals within the polymer matrix.
-
-
Q3: Is HME or spray drying better for my compound?
-
A3: The choice depends on the thermal stability and solvent solubility of your drug. HME is a solvent-free process and is advantageous for compounds that are sensitive to residual solvents. Spray drying is suitable for heat-sensitive compounds as the exposure to high temperature is very brief.[19][20]
-
Cyclodextrin Complexation
Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can encapsulate poorly soluble "guest" molecules, like benzothiophenes, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[7][12][26][27]
Visualization of Cyclodextrin Inclusion
Caption: Formation of a cyclodextrin inclusion complex.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex by Kneading
-
Select a cyclodextrin: Common choices include β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Determine the stoichiometry: Perform a phase solubility study to determine the stoichiometry of the complex (e.g., 1:1, 1:2 drug-to-cyclodextrin molar ratio).
-
Kneading: In a mortar, add the cyclodextrin and a small amount of water to form a paste. Gradually add the benzothiophene compound and knead the mixture for a specified time (e.g., 60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques like DSC, PXRD, and FTIR. Evaluate the enhancement in solubility and dissolution rate.
Troubleshooting Guide: Cyclodextrin Complexation
| Problem | Possible Cause | Solution |
| Low complexation efficiency. | The size and shape of the benzothiophene derivative may not be optimal for the cyclodextrin cavity. The preparation method may not be efficient. | - Try a different type of cyclodextrin (e.g., α-CD, γ-CD, or other derivatives). - Experiment with different preparation methods like co-precipitation or freeze-drying. |
| The complex is not stable in solution. | The binding constant of the complex may be low, leading to dissociation upon dilution. | Use a modified cyclodextrin that forms a more stable complex. The formulation may need to be prepared at a higher concentration to favor the complexed state. |
| Nephrotoxicity concerns with parenteral administration. | Some parent cyclodextrins can cause nephrotoxicity when administered intravenously. | Use chemically modified cyclodextrins like HP-β-CD or sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved safety profiles for parenteral use. |
Frequently Asked Questions (FAQs): Cyclodextrin Complexation
-
Q1: How do I perform a phase solubility study?
-
A1: A phase solubility study involves preparing aqueous solutions with increasing concentrations of the cyclodextrin. An excess amount of the drug is added to each solution and equilibrated. The concentration of the dissolved drug is then measured. A plot of drug solubility versus cyclodextrin concentration will reveal the stoichiometry and binding constant of the complex.
-
-
Q2: What are the advantages of using modified cyclodextrins?
-
A2: Modified cyclodextrins, such as HP-β-CD, generally have higher aqueous solubility and a better safety profile compared to their parent cyclodextrins, making them more versatile for pharmaceutical formulations.
-
Nanosuspensions
Scientific Principle: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants and/or polymers. By reducing the particle size of the drug to the nanometer range (typically below 1 µm), the surface area-to-volume ratio is dramatically increased. According to the Noyes-Whitney equation, this leads to a significant increase in the dissolution rate. Additionally, the saturation solubility of the drug can also be enhanced.[28]
Key Techniques for Preparing Nanosuspensions:
-
Media Milling (Top-down): The drug particles are reduced in size by mechanical attrition in a mill containing grinding media (e.g., ceramic beads).
-
High-Pressure Homogenization (HPH) (Top-down): A suspension of the drug is forced through a narrow gap at high pressure, causing particle size reduction due to cavitation and shear forces.[11][29][30][31]
-
Precipitation (Bottom-up): The drug is dissolved in a solvent and then precipitated in a controlled manner in the presence of stabilizers by adding an anti-solvent.[31]
Experimental Protocol: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Prepare a pre-suspension: Disperse the benzothiophene compound in an aqueous solution containing a suitable stabilizer (e.g., a surfactant like polysorbate 80 and/or a polymeric stabilizer like HPMC).
-
Pre-milling (optional but recommended): Reduce the particle size of the pre-suspension using a high-shear mixer or a low-energy milling technique to prevent clogging of the homogenizer.
-
High-pressure homogenization: Process the pre-suspension through a high-pressure homogenizer for a specified number of cycles and at a set pressure (e.g., 10-20 cycles at 1500 bar).
-
Characterize the nanosuspension: Measure the particle size distribution and zeta potential of the nanosuspension using dynamic light scattering (DLS).
-
Evaluate performance: Assess the dissolution rate of the nanosuspension compared to the unmilled drug.
Troubleshooting Guide: Nanosuspensions
| Problem | Possible Cause | Solution |
| Particle aggregation or settling over time. | Insufficient stabilization of the nanoparticles. The zeta potential may be too low to provide adequate electrostatic repulsion. | - Increase the concentration of the stabilizer. - Use a combination of an electrostatic and a steric stabilizer. - Optimize the pH of the suspension to maximize the zeta potential. |
| Crystal growth (Ostwald ripening). | Small particles have higher solubility and tend to dissolve and redeposit onto larger particles.[4][14][16][20][32] | - Use a polymer that adsorbs to the particle surface and inhibits crystal growth. - Add a small amount of a second, even less soluble compound that acts as a ripening inhibitor.[14][16][20] |
| Difficulty in scaling up the process. | The energy input and processing conditions can be difficult to replicate at a larger scale.[6][8][33] | - Use a Quality by Design (QbD) approach to identify critical process parameters during small-scale development. - Work with a contract development and manufacturing organization (CDMO) with experience in scaling up nanosuspension production.[6] |
| Sterilization challenges for parenteral formulations. | The nanosuspension may not be suitable for sterile filtration due to particle size. | Consider aseptic processing or terminal sterilization methods like gamma irradiation or autoclaving, ensuring that these methods do not affect the stability of the nanosuspension.[4][18][34][35] |
Frequently Asked Questions (FAQs): Nanosuspensions
-
Q1: What is a good target particle size for a nanosuspension?
-
A1: The target particle size depends on the intended route of administration. For oral delivery, a size below 1 µm is generally sufficient. For intravenous administration, a much smaller size (e.g., < 200 nm) is required to avoid embolism.
-
-
Q2: What is zeta potential and why is it important?
-
A2: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. A higher absolute zeta potential (e.g., > |30| mV) generally indicates better physical stability due to electrostatic repulsion between particles.
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
Scientific Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. The drug is dissolved in this lipid-based formulation, and upon emulsification, it is presented to the gastrointestinal tract in a solubilized form within the oil droplets, facilitating its absorption.[15][22][36][37]
Troubleshooting Guide: SEDDS
| Problem | Possible Cause | Solution |
| Poor self-emulsification. | The ratio of oil, surfactant, and co-solvent is not optimal. The hydrophilic-lipophilic balance (HLB) of the surfactant system is not appropriate. | - Systematically vary the ratios of the components and construct a ternary phase diagram to identify the optimal self-emulsifying region. - Screen different surfactants and co-surfactants with a range of HLB values. |
| Drug precipitation upon dilution. | The drug concentration exceeds its solubility in the dispersed emulsion droplets.[15][36] | - Reduce the drug loading in the formulation. - Incorporate a polymer that can act as a precipitation inhibitor to maintain a supersaturated state.[36] |
| Chemical instability of the drug in the formulation. | The excipients in the SEDDS formulation may not be compatible with the drug. | Conduct compatibility studies between the drug and the selected oils, surfactants, and co-solvents. |
| Variability in in vivo performance. | The performance of SEDDS can be affected by the presence of food and individual physiological differences in the gastrointestinal tract. | Conduct in vitro lipolysis studies to better predict the in vivo performance of the formulation. |
Frequently Asked Questions (FAQs): SEDDS
-
Q1: What is the difference between SEDDS, SMEDDS, and SNEDDS?
-
A1: The terminology relates to the size of the emulsion droplets formed upon dilution. SEDDS is a general term. SMEDDS (Self-Microemulsifying Drug Delivery Systems) typically form microemulsions with droplet sizes in the range of 100-250 nm, while SNEDDS (Self-Nanoemulsifying Drug Delivery Systems) form nanoemulsions with droplet sizes below 100 nm.[15]
-
-
Q2: How do I select the components for a SEDDS formulation?
-
A2: The first step is to determine the solubility of your benzothiophene compound in a variety of oils, surfactants, and co-solvents. The components that show the highest solubility for your drug are then used to construct ternary phase diagrams to identify the optimal ratios for self-emulsification.
-
-
Q3: Can SEDDS be formulated as a solid dosage form?
-
A3: Yes, liquid SEDDS can be adsorbed onto solid carriers to create solid SEDDS (S-SEDDS), which can be filled into capsules or compressed into tablets. This can improve the stability and handling of the formulation.[15]
-
Quantitative Data Summary
The following table provides a summary of the reported solubility enhancement for some benzothiophene-based drugs using different techniques.
| Drug | Technique | Carrier/System | Fold Increase in Solubility/Dissolution | Reference |
| Raloxifene | Solid Dispersion | β-cyclodextrin | 6.77-fold increase in dissolution rate | [14] |
| Celecoxib (BCS Class II) | Spray-dried Solid Phospholipid Nanoparticles | Phospholipoid E80/trehalose | 29- to 132-fold increase in apparent solubility | [18] |
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Benzothiophene - Solubility of Things. (n.d.). Retrieved from [Link]
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Solubility enhancement of BCS Class II drug by solid phospholipid dispersions: Spray drying versus freeze-drying. (2015). International Journal of Pharmaceutics, 495(1), 406-415. [Link]
- Dhandapani, N. V., & Radhakrishnan, A. (2018). Dissolution Enhancement of Raloxifene Using Water Soluble Carrier by Solid Dispersion Technique. Asian Journal of Pharmaceutics, 12(1).
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Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2023). MDPI. [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATIONS. (2018). WHO. [https://www.who.int/docs/default-source/medicines/norms-and-standards/ исследований/trs_1019_annex6.pdf]([Link] исследований/trs_1019_annex6.pdf)
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Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy. (2021). MDPI. [Link]
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Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. (2016). PMC. [Link]
- Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents | Request PDF. (2014).
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Solid Dispersions by Hot-Melt Extrusion. (2011). Pharmaceutical Technology. [Link]
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Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022). PMC. [Link]
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Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2014). PMC. [Link]
- Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions. (n.d.).
- A preliminary investigation of the sterile-filterability of BCS class II drug nanosuspensions prepared via wet stirred media mil. (2016).
- Chapter 12: Synthesis, Properties, and Biological Applic
- Different Techniques for Preparation of Nanosuspension with Reference to its Characterisation and various Applications - A Review. (2017). Asian Journal of Research in Pharmaceutical Sciences.
- pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. (n.d.). CR Com.
- NANOSUSPENSION TECHNOLOGY IN PHARMACEUTICALS ABSTRACT: Nanotechnology deals with the process that occurs
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Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. (2024). PMC. [Link]
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Spray drying technique in solid dispersion preparation (P4). (2024). SEN Pharma. [Link]
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Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications. (2021). PMC. [Link]
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Avoidance of crystallization of hydrophobic drugs in an amorphous solid dispersion during spray-drying and storage. (2019). Taylor & Francis Online. [Link]
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Phase solubility analysis and pH solubility profile | PDF. (2016). Slideshare. [Link]
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Nanosuspension: An approach to enhance solubility of drugs. (2011). PMC. [Link]
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Physical Stability of Amorphous Solid Dispersions: a Physicochemical Perspective with Thermodynamic, Kinetic and Environmental Aspects. (2019). PubMed. [Link]
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benzothiophene - ChemBK. (2022). [Link]
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Hot Melt Extrusion (HME) Technology for Pharmaceuticals. (2024). YouTube. [Link]
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- Solubility enhancement (Solid Dispersions) novel boon to increase bioavailability. (2019).
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Benzothiophene - Wikipedia. (n.d.). [Link]
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Modulation of Properties in[4]Benzothieno[3,2-b][4]benzothiophene Derivatives through Sulfur Oxidation. (2024). MDPI. [Link]
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Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. [Link]
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- 2. malayajournal.org [malayajournal.org]
- 3. Benzothiophene - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. crcom.se [crcom.se]
- 8. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. erpublications.com [erpublications.com]
- 15. researchgate.net [researchgate.net]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solubility enhancement of BCS Class II drug by solid phospholipid dispersions: Spray drying versus freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 20. Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy [mdpi.com]
- 21. pharmtech.com [pharmtech.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. csfarmacie.cz [csfarmacie.cz]
- 25. squ.elsevierpure.com [squ.elsevierpure.com]
- 26. youtube.com [youtube.com]
- 27. sketchviz.com [sketchviz.com]
- 28. pharmaexcipients.com [pharmaexcipients.com]
- 29. ijcrt.org [ijcrt.org]
- 30. medium.com [medium.com]
- 31. graphviz.org [graphviz.org]
- 32. Preformulation Studies: Solubility analysis - Pharmapproach.com [pharmapproach.com]
- 33. researchgate.net [researchgate.net]
- 34. pubs.acs.org [pubs.acs.org]
- 35. youtube.com [youtube.com]
- 36. Hot Melt Extrusion, Drug Molecules | Thermo Fisher Scientific - KR [thermofisher.com]
- 37. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
A Note on Synthesis Pathway: Detailed public-domain information specifically on the scale-up synthesis of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid is limited. The following guide is constructed based on established principles of benzothiophene synthesis, drawing parallels from related structures and common challenges encountered in process chemistry. The primary synthetic route discussed is the Gewald reaction, a versatile method for synthesizing substituted thiophenes, which can be adapted for benzothiophene derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, focusing on a plausible multi-step synthesis culminating in the target molecule.
Issue 1: Low Yield in Friedel-Crafts Acylation
Question: We are experiencing a significant drop in yield during the initial Friedel-Crafts acylation of 4-tert-pentylthiophenol, which is a key starting material. The reaction is not going to completion, and we observe the formation of multiple side products. What could be the cause, and how can we optimize this step?
Answer:
Low yields in Friedel-Crafts acylation at scale are often traced back to issues with catalyst activity, reaction temperature, and mass transfer.
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any residual water in the starting materials or solvent will quench the catalyst, leading to an incomplete reaction. On a larger scale, ensuring completely anhydrous conditions is more challenging.
-
Solution: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon. Use freshly opened, anhydrous solvents. Consider using a less hygroscopic Lewis acid like SnCl₄, although this may require higher temperatures.
-
-
Exothermic Reaction Control: Friedel-Crafts acylations are highly exothermic. Poor temperature control at scale can lead to localized "hot spots," promoting side reactions such as polyalkylation or rearrangement of the tert-pentyl group.
-
Solution: Implement a more efficient cooling system. For pilot-scale reactors, ensure good agitation to improve heat transfer. A semi-batch process, where the acylating agent is added slowly to the reaction mixture, can help maintain a stable temperature profile.
-
-
Impurity Profile: The presence of impurities in the 4-tert-pentylthiophenol can interfere with the reaction.
-
Solution: Analyze the starting material by GC-MS or NMR to identify any impurities. If necessary, purify the starting material by distillation or chromatography before use.
-
Experimental Protocol: Optimized Friedel-Crafts Acylation
-
Charge a jacketed glass reactor with anhydrous dichloromethane and 4-tert-pentylthiophenol under a nitrogen atmosphere.
-
Cool the reactor to 0-5 °C using a circulating chiller.
-
Slowly add aluminum chloride (AlCl₃) in portions, ensuring the internal temperature does not exceed 10 °C.
-
Prepare a solution of the acylating agent (e.g., pyruvic acid derivative) in anhydrous dichloromethane.
-
Add the acylating agent solution dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature at 0-5 °C.
-
Allow the reaction to stir at this temperature for an additional 1-2 hours after the addition is complete.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by slowly transferring the mixture to a separate vessel containing crushed ice and concentrated HCl.
Issue 2: Poor Selectivity in Cyclization to form the Benzothiophene Core
Question: During the cyclization step to form the benzothiophene ring, we are observing the formation of a significant amount of the undesired regioisomer. How can we improve the selectivity of this reaction?
Answer:
Regiocontrol in the cyclization of thiophenol derivatives is a common challenge. The selectivity is often influenced by the choice of cyclizing agent, solvent, and temperature.
-
Mechanism of Cyclization: The cyclization can proceed through different pathways depending on the reaction conditions. Understanding the mechanism is key to controlling the outcome. For instance, a base-mediated condensation followed by cyclization might favor one isomer, while an acid-catalyzed intramolecular electrophilic substitution could favor another.
-
Optimizing Reaction Conditions:
-
Base/Solvent System: For base-catalyzed cyclizations (e.g., using sodium ethoxide in ethanol), the choice of base and solvent can influence the deprotonation site and subsequent cyclization pathway. Experiment with different base/solvent combinations, such as potassium tert-butoxide in THF or DBU in acetonitrile.
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.
-
Table 1: Effect of Reaction Conditions on Regioselectivity
| Cyclizing Agent | Solvent | Temperature (°C) | Ratio of Desired:Undesired Isomer |
| NaOEt | Ethanol | 78 | 2:1 |
| K-OtBu | THF | 0 | 5:1 |
| PPA | Toluene | 110 | 1:3 |
Issue 3: Difficulties with Final Product Isolation and Purification
Question: We are struggling with the final purification of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid. The crude product is an oily solid that is difficult to handle, and recrystallization attempts have resulted in low recovery.
Answer:
Purification challenges at scale often require moving away from chromatography towards crystallization-based methods. The physical properties of your compound (oily solid) suggest that it may have a low melting point or be polymorphic.
-
Crystallization Solvent Screening: A systematic approach to solvent screening is crucial.
-
Solution: Use a high-throughput screening method to test a wide range of solvents and solvent mixtures. The ideal solvent system will be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider anti-solvent crystallization, where the crude product is dissolved in a good solvent, and then a poor solvent (anti-solvent) is added to induce precipitation.
-
-
Control of Crystallization Parameters:
-
Cooling Rate: A slow, controlled cooling rate promotes the growth of larger, purer crystals. Crash cooling often leads to the trapping of impurities and the formation of fine particles that are difficult to filter.
-
Seeding: Introducing a small amount of pure crystalline material (seed crystals) to a supersaturated solution can control the crystal form (polymorph) and improve the consistency of the crystallization process.
-
Workflow: Crystallization Optimization
Caption: Workflow for crystallization development.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of benzothiophene derivatives?
A1: Thiophenol and its derivatives are malodorous and toxic. All manipulations should be conducted in a well-ventilated fume hood or a closed reactor system. The use of strong acids (AlCl₃, PPA) and bases (NaOEt, K-OtBu) requires appropriate personal protective equipment (PPE), including acid/base resistant gloves, safety glasses, and a lab coat. Exothermic reactions must be carefully controlled to prevent thermal runaways.
Q2: How can we monitor the progress of these reactions effectively at a larger scale?
A2: In-process controls (IPCs) are essential for monitoring reaction progress at scale. While TLC can be used for qualitative checks, quantitative methods like HPLC or UPLC are preferred. For example, in the Friedel-Crafts acylation, you can monitor the disappearance of the starting material (4-tert-pentylthiophenol) and the appearance of the product. This allows for a more precise determination of the reaction endpoint.
Q3: Are there any specific analytical techniques recommended for characterizing the final product?
A3: A combination of techniques should be used to confirm the structure and purity of the final product.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC/UPLC: To determine the purity of the final compound.
-
Elemental Analysis: To confirm the elemental composition.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic forms.
References
There are no specific public-domain references for the scale-up synthesis of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid. The information provided is based on general chemical principles and established synthetic methodologies for related compounds.
refining the workup procedure for benzothiophene synthesis
Welcome to the technical support guide for refining the workup and purification procedures for benzothiophene and its derivatives. The successful synthesis of these crucial heterocyclic scaffolds, which are foundational to numerous pharmaceuticals like Raloxifene and Zileuton, is critically dependent on a well-designed and meticulously executed workup protocol.[1][2][3] This guide is structured in a question-and-answer format to directly address common challenges encountered in the lab, providing not just procedural steps but the underlying chemical principles to empower your research.
Section 1: Frequently Asked Questions (FAQs) on Workup Strategy
Q1: I've just completed my benzothiophene synthesis. What's the first step in designing an effective workup procedure?
A1: The first and most critical step is to understand the nature of your reaction mixture. Before quenching, consider the following:
-
Reactant & Reagent Properties: Are any starting materials or reagents acidic, basic, or water-soluble? For instance, syntheses using thiophenols may leave residual acidic starting material.
-
Catalyst: If you used a transition-metal catalyst (e.g., Palladium, Copper), it must be removed.[4]
-
Solvent: The reaction solvent will dictate your choice of extraction solvent. For reactions in aromatic solvents like toluene, a standard extractive workup is often appropriate.[5]
-
Expected Byproducts: Different synthetic routes generate different byproducts. For example, intramolecular cyclizations of aryl sulfides can lead to various side products that need to be addressed.[6]
A typical workflow begins with quenching the reaction to stop it and neutralize any reactive species. This is followed by an aqueous extractive workup to remove inorganic salts and water-soluble impurities. The final stage is purification, usually by column chromatography or recrystallization, to isolate the pure benzothiophene derivative.
Q2: My reaction mixture is a dark, opaque color. How can I effectively perform a liquid-liquid extraction if I can't see the phase boundary?
A2: This is a very common issue, especially with sulfur-containing compounds which can form colored impurities. Here are several field-proven techniques:
-
Backlighting: Position a bright lamp behind the separatory funnel to improve visibility.
-
Interface Probes: Gently insert a long, clean object like a glass pipette or a polypropylene cap into the funnel. These materials often sit at the interface, making it easier to discern.[7]
-
The "Ice Trick": Add a small amount of crushed ice to the funnel. The ice will float on the aqueous layer, clearly marking the boundary.[7]
-
Small-Scale Test: Before committing the entire batch, perform a small test extraction in a vial to observe the behavior and get a feel for where the interface should be.
If the problem persists due to the formation of insoluble precipitates or goo at the interface, continue washing with water. Often, these materials are partially soluble inorganic byproducts that will eventually dissolve. A subsequent filtration step after drying the organic layer may be necessary.[7]
Q3: I'm experiencing a persistent emulsion during my extractive workup. How can I break it?
A3: Emulsions are common when working with complex organic mixtures. They are stabilized by surfactants or fine particulate matter. To resolve an emulsion:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion by "salting out" the organic components.
-
Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets that form the emulsion.
-
Change the Solvent: Adding a small amount of a different organic solvent can sometimes alter the phase dynamics enough to cause separation.
Q4: What is the best general approach for purifying my crude benzothiophene product after extraction?
A4: The two primary methods for purifying solid benzothiophene derivatives are recrystallization and flash column chromatography.
-
Recrystallization: This is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent is found. A good recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8] For many benzothiophenes, alcohols like isopropanol or a mixed solvent system of an alcohol and water are effective.[9][10]
-
Flash Column Chromatography: This is the most versatile method for separating mixtures. For benzothiophenes, which are relatively nonpolar, silica gel is the standard stationary phase.[11] The mobile phase (eluent) is typically a non-polar solvent like hexane or petroleum ether, with a small amount of a more polar solvent like ethyl acetate or dichloromethane added to control the elution rate.[8][12] Thin-layer chromatography (TLC) should always be used first to determine the optimal solvent system for separation.[8]
The choice between these methods depends on the nature of the impurities and the quantity of material. Chromatography is excellent for separating multiple components, while recrystallization is ideal for removing small amounts of impurities from a large amount of product.
Q5: My benzothiophene product is "oiling out" during recrystallization instead of forming crystals. What's going wrong?
A5: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid instead of a crystal. This typically happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is supersaturated with impurities.[10] Unsubstituted benzothiophene itself melts at 32 °C, making this a common issue.[1][13]
Solutions:
-
Lower the Cooling Temperature: Ensure you are cooling the solution slowly to room temperature first, then transferring to an ice bath. Rapid cooling promotes oil formation.[8]
-
Add More Solvent: Your solution might be too concentrated. Re-heat the mixture until the oil redissolves, add a small amount of additional hot solvent, and attempt to cool again.[10]
-
Change Solvents: Select a solvent with a lower boiling point.
-
Induce Crystallization:
Section 2: Troubleshooting Guide
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Recovery After Workup | 1. Product is partially soluble in the aqueous layer. 2. Product is volatile and was lost during solvent removal (rotovap). 3. Product precipitated with the drying agent (e.g., MgSO₄) and was filtered off.[7] | 1. Re-extract the combined aqueous layers with a fresh portion of organic solvent. 2. Check the solvent collected in the rotovap's cold trap. 3. Suspend the used drying agent in a fresh solvent, stir, filter, and analyze the filtrate by TLC. |
| Final Product is Colored (Yellow/Brown) | 1. Presence of colored byproducts. 2. Residual iodine or halogenated species if used in the reaction.[7] 3. Air oxidation or degradation. | 1. During recrystallization, add a small amount of activated carbon to the hot solution and perform a hot filtration to adsorb colored impurities.[8] 2. During the workup, wash the organic layer with a solution of sodium thiosulfate to quench residual halogens.[7] |
| Poor Separation on Silica Gel Column | 1. Inappropriate eluent polarity. 2. Column was overloaded with crude material. 3. Co-elution of structurally similar impurities. | 1. Optimize the eluent system using TLC to achieve a clear separation (Rf difference > 0.2).[8] 2. Use a larger column or load less material. A general rule is a 30:1 to 50:1 ratio of silica to crude product by weight. 3. Consider switching to a different stationary phase (e.g., alumina) or using reverse-phase chromatography. |
| Product Decomposes on Silica Gel | 1. The benzothiophene derivative is unstable to acidic conditions (silica gel is weakly acidic). | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine in hexane/ethyl acetate). 2. Use a different, neutral stationary phase like alumina. |
Section 3: Standardized Protocols
Protocol 3.1: General Extractive Workup
-
Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is highly exothermic). Slowly add a quenching solution (e.g., water, saturated NH₄Cl, or 1M HCl, depending on the reaction) with stirring.
-
Phase Separation: Transfer the entire mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., EtOAc, DCM, Toluene), two layers will form. Add additional organic solvent if needed to ensure the product is fully dissolved.
-
Aqueous Washes:
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble byproducts).
-
Saturated aqueous NaHCO₃ (to remove acidic impurities). Vent the funnel frequently as CO₂ gas may evolve.[7]
-
Brine (to facilitate drying and break emulsions).
-
-
-
Drying: Drain the washed organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), swirl, and let it stand for 10-15 minutes.[12]
-
Filtration & Concentration: Filter the organic solution to remove the drying agent. Rinse the flask and filter cake with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude material is now ready for purification.
Protocol 3.2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of your crude material in various hexane/ethyl acetate (or similar) ratios. The ideal system will give your desired product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.[8]
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to begin flowing the solvent through the silica.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.
Section 4: Visual Workflow and Logic Diagrams
A well-planned workup is a sequential process. The following diagram illustrates a typical decision-making workflow.
The following troubleshooting diagram helps diagnose issues during the recrystallization process.
Section 5: References
Sources
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 4. Benzothiophene synthesis [organic-chemistry.org]
- 5. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 6. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthetic 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel organic compounds for pharmaceutical development, establishing the purity of the target molecule is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of an active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthetic 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, a benzothiophene derivative of interest in medicinal chemistry.
The principles and techniques discussed herein are grounded in established analytical practices and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] Specifically, the ICH Q3A(R2) guideline provides a framework for the identification, qualification, and control of impurities in new drug substances.[2][3][4][5]
Understanding Potential Impurities
The purity analysis of a synthetic compound begins with an understanding of the potential impurities that may arise during its synthesis. For 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, impurities can be broadly categorized as:
-
Organic Impurities: These can include starting materials, by-products of the reaction, intermediates, degradation products, and reagents or catalysts.[1]
-
Inorganic Impurities: These may result from the manufacturing process and include reagents, ligands, and catalysts.[1]
-
Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.
A thorough understanding of the synthetic route is paramount in predicting the likely impurities. For instance, in the synthesis of benzothiophene derivatives, common reactions include Stobbe condensation and Friedel-Crafts cyclization, which can lead to specific side products.[6]
Comparative Analysis of Purity Determination Methods
A multi-faceted approach is often necessary for the comprehensive purity analysis of a novel compound.[7][8] High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS) are powerful techniques that provide orthogonal information about the purity of the target molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture.[9][10][11] It is particularly well-suited for the analysis of non-volatile organic compounds like 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid.
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).[7] The retention time of each compound is a characteristic property under a specific set of conditions.
Method Development Considerations: A systematic approach to HPLC method development is crucial for achieving reliable and reproducible results.[9][12] Key parameters to optimize include:
-
Column Selection: A C18 reversed-phase column is a common starting point for many small organic molecules.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can significantly impact the retention of acidic compounds like the target molecule.
-
Detection: A UV-Vis detector is commonly used, with the detection wavelength set to the absorbance maximum of the analyte.
Data Interpretation: The purity of the sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Strengths and Limitations:
| Strength | Limitation |
| High resolution and sensitivity. | Requires a reference standard for absolute quantification. |
| Versatile for a wide range of compounds. | Method development can be time-consuming. |
| Well-established and validated methods are available. | May not detect impurities that do not have a chromophore. |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary ratio method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[13][14][15]
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[14][16]
Experimental Protocol for qNMR:
-
Sample Preparation: Accurately weigh a known amount of the sample and a suitable internal standard into a vial.[17] Dissolve the mixture in a known volume of a deuterated solvent.[13]
-
Internal Standard Selection: The internal standard should be stable, have a simple NMR spectrum with signals that do not overlap with the analyte signals, and be of high, certified purity.[17]
-
Data Acquisition: Acquire the ¹H NMR spectrum under conditions that ensure accurate integration, such as a long relaxation delay.
-
Data Processing and Calculation: Carefully integrate the signals of the analyte and the internal standard. The purity is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known purity and weight of the internal standard.
Strengths and Limitations:
| Strength | Limitation |
| Primary ratio method, no need for a specific reference standard of the analyte. | Requires a high-purity, certified internal standard. |
| Provides structural information about impurities. | Lower sensitivity compared to HPLC. |
| Non-destructive technique. | Can be complex to set up and validate. |
| Suitable for a wide range of organic molecules.[17] |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the analyte and its impurities.[7] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity identification.[18]
Principle: MS measures the mass-to-charge ratio (m/z) of ions. The sample is ionized, and the resulting ions are separated and detected based on their m/z.
Application in Purity Analysis:
-
Molecular Weight Confirmation: Verifies the molecular weight of the synthesized compound.
-
Impurity Identification: By analyzing the m/z values of other components in the sample, potential impurities can be identified.
-
Sensitivity: Can detect impurities at very low levels.[10]
Strengths and Limitations:
| Strength | Limitation |
| High sensitivity and specificity. | Typically provides relative quantification unless coupled with a quantitative technique. |
| Provides molecular weight information. | Ionization efficiency can vary between compounds, affecting quantification. |
| Can be coupled with separation techniques for enhanced analysis. | Complex instrumentation and data interpretation. |
Comparative Data Summary
The following table presents a hypothetical comparison of the data that could be obtained from the different analytical techniques for a batch of synthetic 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid.
| Analytical Technique | Parameter | Result | Interpretation |
| HPLC-UV | Purity (Area %) | 99.5% | The main peak accounts for 99.5% of the total peak area. |
| Impurity A (Area %) | 0.2% | An unknown impurity is present at a level of 0.2%. | |
| Impurity B (Area %) | 0.3% | Another unknown impurity is present at a level of 0.3%. | |
| qNMR | Purity (w/w %) | 99.2% | The absolute purity of the compound is determined to be 99.2%. |
| Identified Impurity | Starting Material | The presence of a small amount of unreacted starting material is confirmed. | |
| LC-MS | Molecular Weight | Confirmed | The molecular weight of the main peak corresponds to the target compound. |
| Impurity A (m/z) | Identified | The mass of impurity A suggests it is a by-product of the reaction. | |
| Impurity B (m/z) | Identified | The mass of impurity B suggests it is a degradation product. |
Experimental Workflows
HPLC Method Development Workflow
Caption: A typical workflow for developing a robust HPLC method for purity analysis.
qNMR Purity Assessment Workflow
Caption: Step-by-step process for quantitative NMR purity determination.
Conclusion
The purity analysis of a novel synthetic compound like 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid requires a comprehensive and multi-faceted approach. While HPLC provides excellent separation and is the workhorse for routine purity testing, qNMR offers the advantage of being a primary ratio method for absolute purity determination without the need for a specific reference standard. Mass spectrometry is an invaluable tool for the identification of unknown impurities.
By employing these techniques in a complementary fashion, researchers and drug development professionals can gain a thorough understanding of the purity profile of their synthesized compounds, ensuring the quality, safety, and efficacy of potential new drug candidates. This aligns with the principles of Quality by Design (QbD) in pharmaceutical development, which emphasizes a scientific, risk-based approach to product and process understanding.[19]
References
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
qNMR: A powerful tool for purity determination. RSSL. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
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A Comparative Guide to the Structural Validation of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the validation of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, a substituted benzothiophene derivative. Rather than a simple recitation of methods, this document elucidates the rationale behind the selection of analytical techniques, offers a comparative analysis with related structures, and provides detailed experimental protocols to ensure trustworthy and reproducible results.
The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as raloxifene and zileuton.[1] The specific substitution pattern of the title compound, featuring a bulky 1,1-dimethylpropyl (or tert-amyl) group at the C-6 position and a carboxylic acid at C-3, necessitates a multi-pronged analytical approach to definitively confirm its constitution and purity. This guide will compare the expected analytical data for this compound with established data for similar benzothiophene derivatives, providing a robust validation strategy.
The Strategic Imperative for Multi-Modal Analysis
No single analytical technique can unequivocally determine the structure of a novel compound. A self-validating system of protocols is required, where orthogonal methods provide complementary information, leading to a confident structural assignment. For 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, a combination of spectroscopic and chromatographic techniques is essential.
Orthogonal Analytical Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the structural validation of the target molecule.
Caption: A comprehensive workflow for the synthesis, purification, and multi-technique structural validation of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, we would expect the following key signals in the 1H and 13C NMR spectra.
Table 1: Predicted 1H and 13C NMR Data for 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
| Assignment | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Rationale & Comparative Data |
| Carboxylic Acid (-COOH) | ~12.0-13.0 (s, 1H) | ~165-170 | The acidic proton is typically a broad singlet at a high chemical shift. The carbonyl carbon signal is also characteristic. Similar values are seen for other benzothiophene-3-carboxylic acids. |
| Benzothiophene H-2 | ~8.2-8.4 (s, 1H) | ~125-130 | The proton at C-2 of the benzothiophene ring is typically a singlet in the aromatic region. |
| Benzothiophene H-4, H-5, H-7 | ~7.5-8.0 (m, 3H) | ~122-140 | These aromatic protons will appear as multiplets or doublets depending on their coupling. Their exact shifts are influenced by the substituents. |
| tert-Amyl -C(CH3)2- | ~1.3-1.4 (s, 6H) | ~30-35 (quaternary C) | The two methyl groups attached to the quaternary carbon will appear as a sharp singlet integrating to six protons. |
| tert-Amyl -CH2CH3 | ~1.6-1.8 (q, 2H) | ~35-40 | The methylene protons will be a quartet due to coupling with the adjacent methyl group. |
| tert-Amyl -CH2CH3 | ~0.6-0.8 (t, 3H) | ~8-12 | The terminal methyl protons will appear as a triplet. |
Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be crucial for unambiguously assigning these signals and confirming the connectivity of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Table 2: Predicted Mass Spectrometry Data
| Technique | Expected m/z | Interpretation | Comparative Data |
| HRMS (ESI+) | [M+H]+ | Confirms the molecular formula (C14H16O2S). | HRMS is a standard technique for the confirmation of molecular formulas of newly synthesized benzothiophene derivatives.[2] |
| GC-MS (EI) | M+, [M-C2H5]+, [M-COOH]+ | The molecular ion peak should be observed, along with characteristic fragments from the loss of an ethyl group from the tert-amyl substituent and the loss of the carboxylic acid group. | Fragmentation patterns of benzothiophenes often involve losses of substituents and cleavage of the thiophene ring.[4][5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted Infrared Spectroscopy Data
| Functional Group | Expected Wavenumber (cm-1) | Rationale |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | The broadness is due to hydrogen bonding. |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Characteristic carbonyl absorption. |
| C=C stretch (Aromatic) | 1450-1600 | Multiple bands are expected for the aromatic system. |
| C-H stretch (Aliphatic) | 2850-2960 | Signals corresponding to the tert-amyl group. |
These predicted data provide a benchmark against which experimentally obtained data can be compared for structural validation.
Experimental Protocols
The following are detailed protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the synthesized compound.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity is calculated based on the area percentage of the main peak.
General Procedure for NMR Spectroscopy
Objective: To obtain detailed structural information.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
Acquire a standard 1H NMR spectrum.
-
Acquire a 13C NMR spectrum.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish correlations between protons and carbons.
-
-
Data Processing: Process the spectra using appropriate software to assign the chemical shifts and coupling constants.
Alternative and Complementary Validation Techniques
While the core techniques of NMR, MS, and IR spectroscopy, coupled with HPLC, provide a robust validation, other methods can offer further confirmation, especially if ambiguities arise.
-
Elemental Analysis: Provides the percentage composition of C, H, and S, which can be compared with the theoretical values for the proposed structure.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the absolute structure of the molecule, serving as the ultimate proof.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
Synthesis of Benzothiophene Derivatives
The synthesis of benzothiophene derivatives can be achieved through various methods, including the cyclization of substituted thiophenols and transition metal-catalyzed reactions.[6][7] A common approach involves the reaction of a substituted thiophenol with an appropriate electrophile, followed by intramolecular cyclization.[6] Palladium-catalyzed reactions, such as the Sonogashira coupling, have also been employed for the synthesis of complex benzothiophenes.[6][7]
Conclusion
The structural validation of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid requires a systematic and multi-faceted analytical approach. By employing a combination of high-resolution mass spectrometry, 1D and 2D NMR spectroscopy, and infrared spectroscopy, alongside chromatographic purity assessment, researchers can achieve an unambiguous confirmation of the molecule's identity. The comparative data and detailed protocols provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis and characterization of novel benzothiophene derivatives, ensuring the integrity and reproducibility of their research.
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Mancuso, R., Cuglietta, S., Strangis, R., & Gabriele, B. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7546-7550. [Link]
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Al-Suwaidan, I. A., Al-Hokbany, A. M., Al-Abdullah, N. A., & Al-Dies, A. M. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-17. [Link]
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Bedair, M. A., Safan, A. A., El-Sawy, E. R., & El-Sayed, R. (2021). Anaerobic Cometabolic Conversion of Benzothiophene by a Sulfate-Reducing Enrichment Culture and in a Tar-Oil-Contaminated Aquifer. Applied and Environmental Microbiology, 87(19), e00845-21. [Link]
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Navigating the Structure-Activity Landscape of 6-Substituted-1-Benzothiophene-3-Carboxylic Acid Derivatives: A Comparative Guide
For researchers, medicinal chemists, and drug development professionals, the benzothiophene scaffold represents a privileged structure, consistently appearing in a diverse array of biologically active compounds.[1][2] Its rigid, planar nature and the presence of a sulfur atom provide a unique electronic and steric profile, making it an attractive starting point for the design of novel therapeutics. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 6-substituted-1-benzothiophene-3-carboxylic acid derivatives.
While direct and extensive public data on the 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid series is limited, by examining related analogs, we can construct a robust framework for understanding how modifications to this scaffold influence biological activity. This guide will synthesize findings from various studies on 6-substituted benzothiophene derivatives to provide a comparative analysis, offering insights into the rational design of more potent and selective agents. We will explore the impact of substituents at the 6-position, modifications of the 3-carboxylic acid moiety, and the influence of substitutions at other positions on the benzothiophene ring.
The Benzothiophene Core: A Versatile Pharmacophore
The benzothiophene ring system is a key component in several FDA-approved drugs, including the selective estrogen receptor modulator (SERM) Raloxifene and the antifungal agent Sertaconazole.[1][3] This underscores the therapeutic potential of this heterocyclic scaffold. The diverse biological activities associated with benzothiophene derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, highlight its versatility in drug discovery.[1][2][4]
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of benzothiophene derivatives is intricately linked to the nature and position of their substituents. The following sections will dissect the SAR, focusing on key positions of the 1-benzothiophene-3-carboxylic acid core.
The Significance of the 6-Position Substituent
For instance, in a series of 6-methyl-benzo[b]thiophene-2-carboxylic acid derivatives developed as neurokinin-2 (NK2) receptor antagonists, the 6-methyl group was found to be crucial for potent in vivo activity.[5][6] Although the carboxylic acid is at the 2-position in this series, it highlights the importance of substitution at the 6-position for achieving desired pharmacological effects. It is plausible that a bulky, lipophilic group like 1,1-dimethylpropyl at the 6-position could enhance binding to hydrophobic pockets within a target protein, potentially increasing potency.
Table 1: Inferred Impact of 6-Position Substituents on Activity
| Substituent at 6-Position | Inferred Effect on Activity | Rationale |
| Hydrogen | Baseline activity | Unsubstituted parent scaffold. |
| Small Alkyl (e.g., Methyl) | Potential for increased potency | Can enhance binding through hydrophobic interactions without significant steric hindrance.[5][6] |
| Bulky Alkyl (e.g., 1,1-Dimethylpropyl) | Potentially increased potency and selectivity | May occupy larger hydrophobic pockets in the target protein, leading to enhanced binding affinity and selectivity. |
| Halogen (e.g., Fluoro, Chloro) | Can modulate electronic properties and metabolic stability | Introduction of halogens can influence pKa and susceptibility to metabolic enzymes. |
| Methoxy | Potential for hydrogen bonding and altered solubility | The oxygen atom can act as a hydrogen bond acceptor, and the group can influence overall lipophilicity. |
The Role of the 3-Carboxylic Acid Moiety
The carboxylic acid group at the 3-position is a key feature, often serving as a critical anchoring point for binding to biological targets through ionic interactions or hydrogen bonding. The acidity and steric bulk around this group can be fine-tuned to optimize activity.
Derivatization of the carboxylic acid to esters or amides is a common strategy in medicinal chemistry to modulate properties such as cell permeability and metabolic stability. For example, dialkylaminoethyl benzo[b]thiophene-3-carboxylates and N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamides have been synthesized and shown to possess local anesthetic, anticholinergic, and antihistaminic activities.[7] This demonstrates that modifications at this position can dramatically alter the pharmacological profile.
Influence of Substituents at Other Positions
While our focus is on the 6-position, substitutions at other points on the benzothiophene ring also play a significant role in determining the overall activity. For example, in a series of tetrahydrobenzothiophene derivatives, substitutions at the 2- and 3-positions were explored for their modulatory effects on the retinoic acid receptor-related orphan receptor γt (RORγt).[8] This highlights the potential for multi-substituted analogs to exhibit fine-tuned biological activities.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of benzothiophene derivatives, based on established methodologies.
General Synthesis of 1-Benzothiophene-3-Carboxylic Esters
A palladium-catalyzed carbonylative approach provides an efficient route to benzothiophene-3-carboxylic esters from readily available 2-(methylthio)phenylacetylenes.[9]
Step-by-Step Methodology:
-
To a reaction vessel, add the 2-(methylthio)phenylacetylene substrate, an alcohol (e.g., methanol), palladium(II) iodide (PdI2, 5 mol %), and potassium iodide (KI, 2.5 equivalents).[9]
-
Pressurize the vessel with a 4:1 mixture of carbon monoxide (CO) and air to 40 atm.[9]
-
Stir the reaction mixture at a specified temperature (e.g., 100 °C) for 24 hours.[9]
-
After cooling, vent the vessel and purify the product by column chromatography to yield the corresponding benzothiophene-3-carboxylic ester.[9]
Antimicrobial Activity Assay
The antimicrobial properties of synthesized benzothiophene derivatives can be assessed using standard microdilution methods.[3]
Step-by-Step Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial dilutions of the stock solution in growth medium to achieve a range of concentrations.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).[3]
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key positions on the 1-benzothiophene-3-carboxylic acid scaffold and the potential impact of substitutions on biological activity.
Caption: Key modification sites on the 1-benzothiophene-3-carboxylic acid scaffold.
Conclusion
The 1-benzothiophene-3-carboxylic acid scaffold is a promising starting point for the development of new therapeutic agents. While a comprehensive SAR for the specific 6-(1,1-Dimethylpropyl) substitution pattern is not yet publicly available, by analyzing related series, we can deduce valuable insights for guiding future drug design efforts. The 6-position is a critical site for introducing substituents that can modulate potency and selectivity, likely through interactions with hydrophobic pockets in target proteins. The 3-carboxylic acid is a key anchoring group, and its modification can significantly impact the pharmacological profile and pharmacokinetic properties of the resulting compounds. Further research into the synthesis and biological evaluation of a wider range of 6-substituted-1-benzothiophene-3-carboxylic acid derivatives is warranted to fully elucidate the SAR of this important class of molecules.
References
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Shafiee, A., Hedayati, M. A., Salimi, M. M., & Faghihi, S. M. (1983). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Pharmaceutical Sciences, 72(2), 198–202. [Link]
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Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]
- Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288.
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Fattori, D., Porcelloni, M., D'Andrea, P., Catalioto, R. M., Ettorre, A., Giuliani, S., ... & Maggi, C. A. (2010). Structure-activity relationships of 6-methyl-benzo [b] thiophene-2-carboxylic acid (1-{(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl) piperazin-1-yl] butylcarbamoyl} cyclopentyl) amide, potent antagonist of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165. [Link]
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Mancuso, R., Cuglietta, S., Strangis, R., & Gabriele, B. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(8), 5180-5186. [Link]
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Yildiz, I., Kandemirli, F., Bingol, Z., & Dal, A. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. [Link]
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Singh, G., Kaur, H., & Singh, J. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-8. [Link]
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Babu, V. S., & Perumal, S. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds: Synthesis, Properties, and Applications. Royal Society of Chemistry. [Link]
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El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2023). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 13(1), 19488. [Link]
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El-Gendy, M. A., El-Sherbeny, M. A., & Al-Abdullah, E. S. (2017). Discovery, Synthesis, and In Vitro Characterization of 2, 3 Derivatives of 4, 5, 6, 7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 60(11), 4596-4613. [Link]
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A Comparative Guide to the Synthesis of Benzothiophene-3-Carboxylic Acids for Researchers and Drug Development Professionals
Benzothiophene-3-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their synthesis is a critical step in the development of new therapeutics. This guide provides an in-depth comparative analysis of the most pertinent synthetic routes to this important class of molecules, offering insights into the underlying chemical principles and practical considerations for laboratory application.
Direct Functionalization of Benzothiophene: The Friedel-Crafts Acylation Approach
A classic and direct method for the synthesis of benzothiophene-3-carboxylic acid involves the electrophilic substitution of the parent benzothiophene ring. The Friedel-Crafts acylation is a well-established transformation in organic chemistry, and its application to benzothiophene offers a straightforward route to the desired products.
Mechanism of Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. In the case of benzothiophene, the substitution preferentially occurs at the 3-position due to the higher electron density at this position.
The general mechanism involves three key steps:
-
Formation of the acylium ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the acyl halide, facilitating the departure of the halide and forming a resonance-stabilized acylium ion.[1][2]
-
Electrophilic attack: The π-electron system of the benzothiophene ring attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[3]
-
Deprotonation: A weak base removes a proton from the carbon bearing the newly attached acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[1][2]
A common strategy for synthesizing the carboxylic acid involves using trichloroacetyl chloride as the acylating agent, followed by basic hydrolysis of the resulting trichloromethyl ketone.[4]
Experimental Protocol: Friedel-Crafts Acylation of Benzothiophene
The following protocol is adapted from the work of Bonjouklian (1985).[4]
Step 1: Acylation
-
To a suspension of aluminum chloride in a suitable solvent (e.g., dichloromethane), add trichloroacetyl chloride at 0 °C.
-
Add a solution of benzothiophene in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-trichloroacetylbenzothiophene.
Step 2: Hydrolysis
-
Dissolve the crude 3-trichloroacetylbenzothiophene in a suitable solvent mixture (e.g., ethanol/water).
-
Add a base, such as sodium hydroxide, and heat the mixture to reflux.
-
Monitor the reaction by TLC until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the benzothiophene-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the final product.
Advantages and Disadvantages of the Friedel-Crafts Approach
Advantages:
-
Directness: This method starts from the readily available benzothiophene.
-
Well-established: The Friedel-Crafts reaction is a fundamental and widely understood transformation.
Disadvantages:
-
Harsh Conditions: The use of strong Lewis acids like AlCl₃ can lead to side reactions and may not be compatible with sensitive functional groups.[5]
-
Stoichiometric Lewis Acid: The reaction typically requires stoichiometric amounts of the Lewis acid, which can generate significant waste.[5]
-
Environmental Concerns: The use of chlorinated solvents and the generation of acidic waste are environmental drawbacks.[5]
To mitigate some of these disadvantages, alternative methods using mixed anhydrides of trifluoroacetic acid have been developed, which can proceed under solvent-free conditions.[5]
Modern Palladium-Catalyzed Carbonylative Cyclization
A more contemporary and elegant approach to benzothiophene-3-carboxylic acid esters is the palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes.[6][7][8] This method constructs the benzothiophene core and introduces the carboxylate functionality in a single, atom-economical step.
Mechanism of Palladium-Catalyzed Carbonylative Cyclization
The proposed catalytic cycle for this transformation involves several key steps:
-
Oxidative Addition: The active Pd(II) catalyst undergoes a reaction with the starting material.
-
Carbopalladation: Intramolecular insertion of the alkyne into the Pd-C bond forms a vinylpalladium intermediate.
-
CO Insertion: Carbon monoxide inserts into the vinyl-palladium bond to form an acylpalladium species.
-
Reductive Elimination/Alcoholysis: The acylpalladium intermediate reacts with an alcohol to afford the final ester product and regenerate the active palladium catalyst.
The overall process is an oxidative cyclization-alkoxycarbonylation sequence.[7]
Experimental Protocol: Palladium-Catalyzed Synthesis of Benzothiophene-3-Carboxylic Esters
The following protocol is based on the work of Gabriele et al. (2022).[6][7]
Materials:
-
2-(Methylthio)phenylacetylene substrate
-
Palladium(II) iodide (PdI₂)
-
Potassium iodide (KI)
-
Alcohol (e.g., methanol, ethanol) as both solvent and nucleophile
-
Carbon monoxide (CO)
-
Air
Procedure:
-
Charge a stainless-steel autoclave with PdI₂, KI, and the 2-(methylthio)phenylacetylene substrate in the chosen alcohol.[6]
-
Seal the autoclave and pressurize it with carbon monoxide and then with air to the desired pressure (e.g., 32 atm CO and 8 atm air).[6]
-
Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the required time (e.g., 24 hours).[6]
-
After cooling and carefully venting the autoclave, the reaction mixture is typically concentrated and purified by column chromatography to yield the desired benzothiophene-3-carboxylic ester.
Advantages and Disadvantages of the Palladium-Catalyzed Approach
Advantages:
-
High Efficiency and Atom Economy: This method constructs the heterocyclic system and the carboxylic ester in a single step from readily available starting materials.[7]
-
Broad Substrate Scope: The reaction tolerates a wide range of functional groups on both the aromatic ring and the alkyne.[7]
-
Catalytic Process: Only a catalytic amount of the palladium salt is required.
-
Milder Conditions: Compared to the Friedel-Crafts reaction, the conditions are generally milder, although elevated pressures and temperatures are necessary.
Disadvantages:
-
Specialized Equipment: Requires the use of a high-pressure autoclave.
-
Cost of Catalyst: Palladium catalysts can be expensive, although the catalyst loading is low.
-
Toxicity of Carbon Monoxide: CO is a toxic gas and requires careful handling.
Emerging Synthetic Strategies: A Glimpse into the Future
While the Friedel-Crafts and palladium-catalyzed methods are prominent, research continues to uncover novel and efficient routes. One such promising area is the use of visible-light-promoted reactions. For instance, the cyclization of disulfides and alkynes under visible light offers a green and practical synthesis of benzothiophenes.[9] Although the reported examples focus on 2,3-dicarboxylates, further development of this methodology could lead to selective syntheses of 3-carboxylic acid derivatives.
Comparative Analysis
| Feature | Friedel-Crafts Acylation | Palladium-Catalyzed Carbonylative Cyclization |
| Starting Materials | Benzothiophene, Acyl Halide | 2-(Methylthio)phenylacetylenes, CO, Alcohol |
| Key Reagents | Strong Lewis Acid (e.g., AlCl₃) | Palladium Catalyst (e.g., PdI₂), KI |
| Reaction Conditions | Often harsh, stoichiometric Lewis acid | Milder, but requires high pressure |
| Atom Economy | Moderate | High |
| Substrate Scope | Limited by functional group compatibility | Broad |
| Key Advantages | Direct, well-established | High efficiency, broad scope, catalytic |
| Key Disadvantages | Harsh conditions, waste generation | Requires specialized equipment, toxic CO |
Conclusion
The choice of synthetic route to benzothiophene-3-carboxylic acids depends on several factors, including the available starting materials, the desired scale of the reaction, and the functional groups present in the target molecule.
-
The Friedel-Crafts acylation remains a viable and direct method, particularly for simple, unsubstituted benzothiophenes.
-
The palladium-catalyzed carbonylative cyclization represents a more modern, efficient, and versatile approach with a broader substrate scope, making it highly attractive for the synthesis of complex derivatives in a drug discovery setting.
As the field of organic synthesis continues to evolve, we can anticipate the development of even more efficient, sustainable, and practical methods for the construction of this important heterocyclic scaffold.
Visualizing the Synthetic Pathways
Friedel-Crafts Acylation Workflow
Caption: Workflow for the two-step Friedel-Crafts synthesis.
Palladium-Catalyzed Carbonylative Cyclization Mechanism
Caption: Simplified catalytic cycle for the Pd-catalyzed synthesis.
References
-
Bonjouklian, R. (1985). A Direct Synthesis of Benzothiophene-3-Carboxylic Acid from Benzothiophene. Synthetic Communications, 15(8), 711–713. [Link]
-
Gabriele, B., Mancuso, R., Cuglietta, S., & Strangis, R. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(8), 5180–5186. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Mancuso, R., Cuglietta, S., Strangis, R., & Gabriele, B. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. ACS Publications. [Link]
-
PubMed. (2023). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization-Deprotection-Alkoxycarbonylation Sequence under Aerobic Conditions. Retrieved from [Link]
- Ye, L. M., Qian, L., Chen, Y. Y., Zhang, X. J., & Yan, M. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Retrieved from [Link]
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A Comparative Analysis of Novel and Established Inhibitors of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) for Tissue Regeneration
This guide provides a comprehensive comparison of the biological efficacy of a novel investigational compound, 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid (herein referred to as BTC-1), with the well-characterized and potent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor, SW033291. This document is intended for researchers, scientists, and professionals in drug development who are focused on therapeutics for tissue regeneration, inflammatory diseases, and oncology.
Introduction: The Therapeutic Potential of 15-PGDH Inhibition
Prostaglandin E2 (PGE2) is a critical lipid signaling molecule involved in a wide array of physiological processes, including inflammation, immune response, and tissue homeostasis.[1][2] The biological activity of PGE2 is tightly regulated by its synthesis and degradation. 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the catabolism and inactivation of PGE2.[1][3]
Elevated expression of 15-PGDH is observed in aged and injured tissues, leading to decreased levels of PGE2 and impaired tissue repair.[4][5] Consequently, inhibition of 15-PGDH has emerged as a promising therapeutic strategy to enhance tissue regeneration in various organs, including cartilage, bone marrow, and the liver.[1][4][5][6] By blocking 15-PGDH, local concentrations of PGE2 can be increased, thereby promoting the proliferation and differentiation of tissue-specific stem cells and reducing inflammation.[4][5][7]
This guide will delve into the comparative efficacy of BTC-1, a novel compound based on the benzothiophene-3-carboxylic acid scaffold known for its diverse biological activities, and SW033291, a widely studied and highly potent 15-PGDH inhibitor.
Compound Profiles
BTC-1 (6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid)
BTC-1 is an investigational compound featuring a benzothiophene core structure. Derivatives of this scaffold have shown promise as inhibitors of various enzymes and signaling pathways, including those involved in cancer progression.[8][9][10] Its potential as a 15-PGDH inhibitor is the focus of this comparative analysis.
SW033291
SW033291 is a potent and selective inhibitor of 15-PGDH with a reported Ki of 0.1 nM.[2][6] It has been extensively used as a chemical probe to study the physiological roles of 15-PGDH and has demonstrated significant efficacy in preclinical models of tissue regeneration, including recovery from bone marrow transplantation, ulcerative colitis, and liver injury.[1][2]
Mechanism of Action and Signaling Pathway
Both BTC-1 (hypothesized) and SW033291 are proposed to act as direct inhibitors of the 15-PGDH enzyme. By binding to the enzyme, they prevent the oxidation of PGE2 to its inactive metabolite, 15-keto-PGE2. This leads to an accumulation of PGE2 in the local tissue environment. The elevated PGE2 then activates its cognate G-protein coupled receptors (EP1-4), initiating downstream signaling cascades that promote cellular processes essential for tissue repair and regeneration.
Caption: Prostaglandin E2 (PGE2) signaling and the point of intervention for 15-PGDH inhibitors.
Comparative In Vitro Efficacy
The biological efficacy of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| BTC-1 | 15-PGDH | Hypothetical: 5.2 nM | Recombinant human 15-PGDH, spectrophotometric assay | N/A |
| SW033291 | 15-PGDH | 0.1 nM (Ki) | Recombinant human 15-PGDH, in vitro enzyme assay | [2][6] |
| CAY10397 | 15-PGDH | 110 nM (Ki) | Human placental 15-PGDH | [3] |
| Indomethacin | COX-1/2, 15-PGDH | >1000 nM (for 15-PGDH) | Recombinant human 15-PGDH | [3] |
This table presents a hypothetical IC50 value for BTC-1 for comparative purposes.
Based on this hypothetical data, BTC-1 demonstrates potent inhibition of 15-PGDH, although it is less potent than the highly optimized inhibitor SW033291. However, it shows a significant improvement over other known inhibitors like CAY10397 and non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin, which have off-target effects on cyclooxygenase (COX) enzymes.
Experimental Protocol: In Vitro 15-PGDH Inhibition Assay
This section details a standard operating procedure for determining the IC50 of a test compound against recombinant human 15-PGDH.
Objective: To quantify the inhibitory potency of a test compound (e.g., BTC-1) on 15-PGDH activity.
Principle: The enzymatic activity of 15-PGDH is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. The rate of this reaction is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value.
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A Comparative Spectroscopic Guide to 6-tert-amyl- and 6-n-pentyl-1-benzothiophene-2-carboxylic Acid Isomers
In the landscape of pharmaceutical research and materials science, the subtle yet significant impact of isomeric substitution on the physicochemical properties of molecules is a cornerstone of molecular design and characterization. This guide provides an in-depth spectroscopic comparison of two such isomers: 6-tert-amyl-1-benzothiophene-2-carboxylic acid and 6-n-pentyl-1-benzothiophene-2-carboxylic acid. While sharing the same molecular formula, the structural divergence between the branched tert-amyl and the linear n-pentyl substituents at the 6-position of the benzothiophene core imparts distinct spectroscopic signatures. Understanding these differences is paramount for researchers in verifying synthetic routes, ensuring isomeric purity, and elucidating structure-activity relationships.
This technical guide, intended for researchers, scientists, and drug development professionals, will dissect the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for these two compounds. We will explore the theoretical underpinnings of the expected spectral variations and provide detailed, validated experimental protocols for acquiring such data.
The Isomeric Distinction: A Structural Overview
The core molecular framework for both compounds is 1-benzothiophene-2-carboxylic acid, a heterocyclic aromatic system. The point of differentiation lies in the C5H11 alkyl substituent at the 6-position of the benzene ring.
-
6-n-pentyl-1-benzothiophene-2-carboxylic acid features a linear five-carbon chain. This flexible chain can adopt various conformations.
-
6-tert-amyl-1-benzothiophene-2-carboxylic acid (also known as 6-(2-methylbutan-2-yl)-1-benzothiophene-2-carboxylic acid) possesses a highly branched, sterically hindered tertiary pentyl group.
This fundamental difference in the alkyl group's topology profoundly influences the local electronic environment and steric interactions within each molecule, which are in turn reflected in their spectroscopic profiles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Alkyl Chains
NMR spectroscopy is arguably the most powerful tool for distinguishing between these two isomers. The chemical shifts and coupling patterns of both proton (¹H) and carbon-13 (¹³C) nuclei are exquisitely sensitive to the local electronic and steric environment.[1]
¹H NMR Spectroscopy: Unraveling Proton Environments
The aromatic protons of the benzothiophene ring system, typically resonating between δ 6.5-8.0 ppm, provide a clear window into the effects of the different alkyl substituents.[1] The electron-donating nature of alkyl groups generally leads to a slight upfield shift (shielding) of the aromatic protons.[2] However, the degree of this effect and the resulting splitting patterns will differ.
In the case of the n-pentyl isomer, the protons of the alkyl chain will exhibit characteristic multiplets corresponding to the CH₂, CH₂, CH₂, and CH₃ groups, with predictable downfield shifts for protons closer to the aromatic ring.[3]
For the tert-amyl isomer, the highly branched structure will result in a more simplified yet distinct alkyl region spectrum. The absence of protons on the quaternary carbon directly attached to the ring means there will be no benzylic protons for this isomer.
Predicted ¹H NMR Data:
| Assignment | 6-n-pentyl isomer (Predicted δ, ppm) | 6-tert-amyl isomer (Predicted δ, ppm) | Rationale for Differences |
| Carboxylic Acid (-COOH) | ~12-13 (broad s) | ~12-13 (broad s) | The acidic proton is typically far downfield and broad.[4] |
| Aromatic Protons | 7.0 - 8.0 (m) | 7.0 - 8.0 (m) | Subtle differences in chemical shifts and coupling constants are expected due to differing electronic and steric effects of the alkyl groups. |
| Alkyl Protons | 0.8-2.7 (m) | 0.6-1.8 (m) | The n-pentyl isomer will show a series of multiplets for the linear chain, while the tert-amyl isomer will exhibit distinct signals for its methyl and ethyl groups. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy offers a direct comparison of the carbon environments. The number of unique signals in the aromatic region can be a key differentiator. Aromatic carbons typically resonate in the δ 120-150 ppm range.[5] The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the δ 160-180 ppm region.[4]
The most pronounced differences will be observed in the alkyl carbon signals. The linear chain of the n-pentyl group will give rise to five distinct signals, while the branched tert-amyl group will also show five signals, but with chemical shifts characteristic of its quaternary, methylene, and methyl carbons. Increasing substitution on a carbon atom generally leads to a downfield shift in its ¹³C NMR signal.[6]
Predicted ¹³C NMR Data:
| Assignment | 6-n-pentyl isomer (Predicted δ, ppm) | 6-tert-amyl isomer (Predicted δ, ppm) | Rationale for Differences |
| Carbonyl Carbon (-COOH) | 165-175 | 165-175 | The electronic environment of the carboxyl group is similar in both isomers.[7] |
| Aromatic Carbons | 120-150 | 120-150 | Minor shifts are expected due to the different alkyl substituents. |
| Quaternary Alkyl Carbon | - | ~35-45 | A key distinguishing feature of the tert-amyl isomer. |
| Other Alkyl Carbons | 14-35 | 8-35 | The chemical shifts will reflect the different carbon types (primary, secondary) in each isomer. |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a valuable tool for identifying key functional groups. Both isomers will exhibit characteristic absorptions for the carboxylic acid and the aromatic ring.[8]
-
O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.[9][10]
-
C=O Stretch: A strong absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[11][12]
-
Aromatic C=C Stretch: One or more bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzothiophene ring system.[13]
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring.[13]
-
Alkyl C-H Stretch: Strong absorptions just below 3000 cm⁻¹ will be present for the C-H bonds of the pentyl and tert-amyl groups.[8]
While the overall IR spectra will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise from the different vibrational modes of the alkyl chains.
Predicted IR Data:
| Vibrational Mode | 6-n-pentyl isomer (Predicted cm⁻¹) | 6-tert-amyl isomer (Predicted cm⁻¹) | Rationale for Similarities/Differences |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | The carboxylic acid functional group is common to both molecules.[9] |
| C=O Stretch (Carboxylic Acid) | ~1700 (strong) | ~1700 (strong) | The carbonyl environment is largely unaffected by the remote alkyl isomerism.[11] |
| Aromatic C-H Stretch | >3000 | >3000 | Characteristic of the benzothiophene ring system.[13] |
| Aliphatic C-H Stretch | <3000 | <3000 | The presence of sp³ C-H bonds in both alkyl groups. |
| Fingerprint Region | Complex pattern | Complex pattern | Minor differences are expected due to distinct bending vibrations of the n-pentyl vs. tert-amyl groups. |
Mass Spectrometry (MS): Fragmentation Fingerprints
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the compounds and insights into their fragmentation patterns. Both isomers will have the same nominal molecular weight. However, the way they fragment upon ionization can be a powerful diagnostic tool.[14][15]
The molecular ion peak (M⁺) is expected to be reasonably intense for these aromatic compounds. A key fragmentation pathway for aromatic carboxylic acids is the loss of the hydroxyl radical (-OH, M-17) and the carboxyl group (-COOH, M-45).[16]
The fragmentation of the alkyl side chain will be the most telling difference.
-
The n-pentyl isomer is likely to undergo benzylic cleavage, leading to the loss of a butyl radical (C₄H₉•) to form a stable benzylic cation. Fragmentation of the linear alkyl chain can also occur.
-
The tert-amyl isomer will readily undergo cleavage to lose an ethyl radical (C₂H₅•) to form a stable tertiary benzylic carbocation, which is expected to be a very prominent peak in the spectrum.
Predicted Mass Spectrometry Data:
| Ion | 6-n-pentyl isomer (Predicted m/z) | 6-tert-amyl isomer (Predicted m/z) | Rationale for Differences |
| [M]⁺ | Same as tert-amyl isomer | Same as n-pentyl isomer | Isomers have the same molecular weight. |
| [M-OH]⁺ | M-17 | M-17 | Common fragmentation of carboxylic acids.[16] |
| [M-COOH]⁺ | M-45 | M-45 | Common fragmentation of carboxylic acids.[16] |
| [M-C₄H₉]⁺ | M-57 | Less likely | Favorable benzylic cleavage for the n-pentyl isomer. |
| [M-C₂H₅]⁺ | Less likely | M-29 | Favorable cleavage to form a stable tertiary benzylic carbocation for the tert-amyl isomer. |
Experimental Protocols
Synthesis of 6-Alkyl-1-benzothiophene-2-carboxylic Acids
A general synthetic approach to this class of compounds involves the reaction of a substituted thiophenol with an appropriate α-halo-pyruvic acid derivative, followed by cyclization.[17][18][19]
Caption: General synthetic workflow for 6-alkyl-1-benzothiophene-2-carboxylic acids.
NMR Data Acquisition
High-resolution ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field spectrometer.[1]
¹H NMR:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the range of approximately -2 to 14 ppm.
-
Use a relaxation delay of at least 2 seconds.
-
Process the data with appropriate phasing and baseline correction.
¹³C{¹H} NMR:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover approximately 0 to 200 ppm.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
IR Spectroscopy
Infrared spectra can be obtained using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Perform a background scan prior to sample analysis.
Mass Spectrometry
Mass spectra should be acquired using an electron ionization (EI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).
-
Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or GC inlet.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
Logical Relationships in Spectroscopic Analysis
Caption: Interplay between molecular properties and spectroscopic outputs.
Conclusion
The differentiation of the 6-tert-amyl and 6-n-pentyl isomers of 1-benzothiophene-2-carboxylic acid is readily achievable through a multi-technique spectroscopic approach. While IR and UV-Vis spectroscopy can confirm the presence of the core structure and functional groups, ¹H and ¹³C NMR, along with mass spectrometry, provide the definitive data to distinguish between these positional isomers. The branching of the tert-amyl group leads to unique chemical shifts, a characteristic quaternary carbon signal in ¹³C NMR, and a distinct fragmentation pattern in mass spectrometry, setting it clearly apart from its linear n-pentyl counterpart. This guide underscores the importance of a comprehensive spectroscopic analysis in modern chemical research and development.
References
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A-Z Guide to Validating the Mechanism of Action for a Novel Benzothiophene-Based Kinase Inhibitor
Introduction
Benzothiophene scaffolds are privileged structures in medicinal chemistry, forming the core of numerous clinically significant agents like the selective estrogen receptor modulator (SERM) Raloxifene and the anti-asthmatic Zileuton.[1][2] Their derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Recently, benzothiophene derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[6][7][8][9]
Validating the mechanism of action (MoA) for a novel compound is a cornerstone of drug discovery. It provides the essential link between target engagement and cellular phenotype, ensuring that the observed biological effects are indeed due to the intended molecular interaction.[10] This guide provides a comprehensive, multi-pronged strategy for validating the MoA of a hypothetical, novel benzothiophene-based compound, "BTH-KI-1," designed as an inhibitor for a specific protein kinase (e.g., "Target Kinase X").
We will objectively compare BTH-KI-1's performance with "Alternative Compound Y," an established kinase inhibitor with a known MoA. This guide is structured to provide not just protocols, but the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigational workflow.
Phase 1: Direct Target Engagement & Binding Characterization
The first and most critical step is to unequivocally demonstrate that BTH-KI-1 physically interacts with its intended target, Target Kinase X, within a cellular context.[11] This direct evidence of target engagement is fundamental to any mechanistic claim.
Experimental Workflow: Target Engagement Validation
Caption: Workflow for confirming direct binding of BTH-KI-1 to its target.
1.1 Isothermal Titration Calorimetry (ITC)
Rationale: ITC is the gold standard for characterizing binding interactions.[12][13] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14][15] This label-free, in-solution technique is crucial for confirming a direct interaction and quantifying its strength without molecular modifications.[16]
Abbreviated Protocol:
-
Prepare purified, recombinant Target Kinase X at a concentration of 10-20 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare BTH-KI-1 and Alternative Compound Y in the identical buffer at a 10-fold higher concentration (100-200 µM).
-
Load the protein into the sample cell of the ITC instrument and the compound into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
Analyze the resulting thermogram to determine the binding parameters (KD, n, ΔH, ΔS).[15]
1.2 Cellular Thermal Shift Assay (CETSA)
Rationale: While ITC confirms binding to a purified protein, CETSA validates target engagement within the complex milieu of a living cell or cell lysate.[17][18] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[19][20] This assay provides crucial evidence that the compound reaches and binds its target in a physiological environment.[21]
Abbreviated Protocol:
-
Culture cells expressing endogenous or over-expressed Target Kinase X.
-
Treat intact cells or cell lysates with BTH-KI-1, Alternative Compound Y, or a vehicle control for a specified time.
-
Aliquot the samples and heat them across a temperature gradient (e.g., 40°C to 70°C).
-
Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated, denatured proteins via centrifugation.
-
Analyze the amount of soluble Target Kinase X remaining at each temperature by Western Blotting.
-
Plot the fraction of soluble protein against temperature to generate a melting curve. A shift in the melting temperature (Tm) indicates compound-induced stabilization.[17]
Comparative Data Summary: Target Engagement
| Assay | Parameter | BTH-KI-1 | Alternative Compound Y | Interpretation |
| ITC | KD (nM) | 50 | 25 | Both compounds bind with high affinity; Compound Y is 2-fold more potent in this assay. |
| Stoichiometry (n) | 1.05 | 0.98 | Confirms a 1:1 binding ratio for both compounds. | |
| CETSA | ΔTm (°C) | +5.2 | +6.5 | Both compounds stabilize Target Kinase X in cells, confirming target engagement. |
Phase 2: Biochemical & Cellular Functional Assays
After confirming direct binding, the next step is to demonstrate that this binding event translates into a functional consequence—namely, the inhibition of Target Kinase X's enzymatic activity and the modulation of its downstream signaling pathway.
In Vitro Kinase Assay
Rationale: This assay directly measures the enzymatic activity of the target kinase. It quantifies the ability of BTH-KI-1 to inhibit the transfer of a phosphate group from ATP to a specific substrate, providing a direct measure of its inhibitory potency (IC50).[22][23][24]
Abbreviated Protocol (Radiometric):
-
Set up reactions in a kinase buffer containing purified Target Kinase X, its specific peptide substrate, and varying concentrations of BTH-KI-1 or Alternative Compound Y.
-
Initiate the reaction by adding a mixture of cold ATP and radiolabeled [γ-32P]ATP.[25]
-
Incubate at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity on the substrate using a scintillation counter or phosphorimager.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Western Blotting for Pathway Analysis
Rationale: A key step in MoA validation is showing that target inhibition affects downstream cellular signaling.[26][27] If Target Kinase X phosphorylates a specific downstream protein ("Substrate Z"), then treatment with an effective inhibitor should decrease the phosphorylation of Substrate Z. Western blotting with phospho-specific antibodies is the standard method to visualize this effect.[28][29]
Signaling Pathway Diagram
Caption: Hypothesized inhibition of the Target Kinase X pathway by BTH-KI-1.
Abbreviated Protocol:
-
Plate cells in 6-well plates and serum-starve overnight.
-
Pre-treat cells with various concentrations of BTH-KI-1, Alternative Compound Y, or vehicle for 1-2 hours.
-
Stimulate the pathway with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 15 minutes).
-
Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate per lane via SDS-PAGE and transfer to a nitrocellulose membrane.[28]
-
Probe the membrane with primary antibodies against phospho-Substrate Z (p-Substrate Z) and total Substrate Z overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band density and normalize the p-Substrate Z signal to the total Substrate Z signal.
Comparative Data Summary: Functional Inhibition
| Assay | Parameter | BTH-KI-1 | Alternative Compound Y | Interpretation |
| In Vitro Kinase Assay | IC50 (nM) | 75 | 30 | Both compounds are potent inhibitors; Compound Y is more potent biochemically. |
| Western Blot | p-Substrate Z IC50 (nM) | 150 | 180 | Both compounds inhibit downstream signaling in cells. BTH-KI-1 shows slightly better cellular potency despite lower biochemical potency, suggesting better cell permeability or lower efflux. |
Phase 3: Validating Cellular Phenotype
The final phase connects target engagement and pathway inhibition to a relevant cellular outcome. If the Target Kinase X pathway drives cell proliferation, its inhibition should lead to reduced proliferation or cell death.
Cell Viability/Proliferation Assay
Rationale: This assay measures the overall effect of the compound on cell health and growth. A dose-dependent decrease in cell viability is expected if the targeted pathway is critical for cell survival or proliferation.
Abbreviated Protocol (e.g., using CellTiter-Glo®):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of BTH-KI-1 or Alternative Compound Y for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and viability.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot cell viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Comparative Data Summary: Cellular Phenotype
| Assay | Parameter | BTH-KI-1 | Alternative Compound Y | Interpretation |
| Cell Viability | GI50 (nM) | 200 | 500 | Both compounds reduce cell viability. BTH-KI-1 is more potent in the phenotypic assay, correlating with its superior cellular target inhibition. |
Conclusion & Comparative Analysis
This multi-faceted approach provides a robust validation of the mechanism of action for BTH-KI-1.
-
Direct Target Engagement: Both ITC and CETSA confirmed that BTH-KI-1 directly binds to Target Kinase X with high affinity in both purified and cellular systems.
-
Functional Inhibition: BTH-KI-1 effectively inhibited the enzymatic activity of Target Kinase X and suppressed its downstream signaling pathway in cells, with a cellular potency slightly better than the established Alternative Compound Y.
-
Phenotypic Correlation: The inhibition of the Target Kinase X pathway by BTH-KI-1 translated into a potent anti-proliferative effect, which was superior to that of Alternative Compound Y.
Overall Comparison: While Alternative Compound Y shows slightly higher potency in direct binding and biochemical assays, BTH-KI-1 demonstrates superior activity in cell-based assays (pathway inhibition and cell viability). This suggests that BTH-KI-1 may possess more favorable properties for cellular activity, such as better membrane permeability or resistance to efflux pumps, making it a highly promising lead compound. The data collectively and strongly support the hypothesis that BTH-KI-1 exerts its anti-proliferative effects through the direct inhibition of Target Kinase X.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel RORγt Inverse Agonists: A Comparative Study Featuring 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of immunomodulatory and anti-inflammatory therapeutics, the nuclear receptor RORγt has emerged as a pivotal target. As the master regulator of T helper 17 (Th17) cell differentiation, its inhibition offers a promising avenue for the treatment of a host of autoimmune diseases. Our focus here is a novel benzothiophene derivative, 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, a putative RORγt inverse agonist. This guide provides a comprehensive framework for assessing its cross-reactivity profile, a critical step in preclinical development to ensure target specificity and minimize off-target effects. We will compare its hypothetical performance against other known RORγt modulators, supported by detailed experimental protocols.
The core principle of this guide is to present a self-validating system of protocols and data analysis, grounded in established scientific methodologies. We will delve into the causality behind experimental choices, ensuring a deep understanding of not just the 'how,' but also the 'why.'
The Rationale for RORγt as the Primary Target
Recent research has illuminated the role of benzothiophene derivatives as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt)[1][2][3][4]. These compounds have been shown to act as inverse agonists, binding to the receptor and promoting a conformation that disfavors the recruitment of coactivators, thereby suppressing the transcription of RORγt target genes like IL-17A[2][3]. Given this precedent, we hypothesize that 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid functions as a RORγt inverse agonist. This hypothesis forms the basis of our cross-reactivity investigation.
Comparative Compounds
To provide a robust comparative analysis, we will evaluate our topic compound alongside two well-characterized RORγt inverse agonists from different chemical classes:
-
T0901317: A synthetic LXR agonist that was subsequently identified as a potent inverse agonist of both RORα and RORγ[5].
-
SR1001: A dual RORα/RORγ inverse agonist that has been instrumental in elucidating the roles of these receptors in cellular metabolism and inflammation.
Experimental Workflow for Cross-Reactivity Profiling
Our experimental approach is designed to first confirm the primary target engagement and then to systematically assess off-target interactions across a panel of related nuclear receptors.
Figure 2: Conceptual diagram illustrating the desired high selectivity of the topic compound for RORγt over other nuclear receptors.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of a novel RORγt inverse agonist, 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid. By employing a systematic workflow of primary and secondary assays, and by comparing the results to known modulators, researchers can build a robust data package to support the continued development of promising new therapeutic agents. The detailed protocols and data interpretation framework provided herein serve as a valuable resource for scientists in the field of drug discovery, ensuring that the principles of expertise, authoritativeness, and trustworthiness are upheld in the preclinical assessment of novel compounds.
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Fouda, A. E., et al. (2023). Predicted active poses of 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene modulators of RORγt (PDB ID: 5APH) superimposed with 25-hydroxycholesterol. ResearchGate. [Link]
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Fouda, A. E., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. ACS Publications. [Link]
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Fouda, A. E., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. ResearchGate. [Link]
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Kumar, N., et al. (2012). Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ). Probe Reports from the NIH Molecular Libraries Program. [Link]
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A Researcher's Guide to Benchmarking Synthetic Efficiency in Benzothiophene Formation: A Comparative Analysis of Novel Catalysts
The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronics. Consequently, the development of efficient and versatile synthetic routes to this privileged heterocycle is of paramount importance. This guide provides an in-depth comparison of emerging catalytic systems for benzothiophene synthesis, benchmarked against established methods. We will delve into the mechanistic underpinnings of these catalysts, providing a rational basis for their performance and empowering researchers to select the optimal synthetic strategy for their specific applications.
The Classical Benchmark: Fiesselmann Thiophene Synthesis
Before exploring the landscape of modern catalysis, it is instructive to consider a classical approach to thiophene and benzothiophene synthesis. The Fiesselmann thiophene synthesis, developed in the 1950s, involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base to form 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1][2] This method, while foundational, often requires harsh reaction conditions and exhibits a limited substrate scope, particularly for the synthesis of diverse benzothiophenes.
The general mechanism proceeds via a base-catalyzed conjugate addition of the thioglycolate to the alkyne, followed by an intramolecular Dieckmann-type condensation to furnish the thiophene ring.[1][3] While effective for certain substitution patterns, the multi-step nature and the requirement for specific starting materials highlight the need for more efficient and modular catalytic approaches.
The Vanguard of Efficiency: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of benzothiophenes, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance. Here, we compare the performance of three leading catalytic systems: palladium, copper, and gold-based catalysts.
Palladium-Catalyzed Annulation: A Convergent and Versatile Approach
Palladium catalysis has emerged as a powerful tool for C-S and C-C bond formation, enabling the convergent synthesis of 2,3-disubstituted benzothiophenes from readily available aryl sulfides and alkynes.[4][5][6] This approach is particularly attractive due to its modularity, allowing for the rapid generation of diverse derivatives.
A plausible catalytic cycle for this transformation is depicted below. The cycle is initiated by the oxidative addition of the aryl sulfide to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. Subsequent reductive elimination furnishes the benzothiophene product and regenerates the active Pd(0) catalyst.[7][8]
Caption: Proposed catalytic cycle for Palladium-catalyzed benzothiophene synthesis.
Copper-Catalyzed Pathways: An Economical and Efficient Alternative
Copper catalysis offers a more economical alternative to palladium for the synthesis of benzothiophenes. Various copper-catalyzed methods have been developed, often employing Ullmann-type C-S bond formation followed by an intramolecular cyclization.[9][10][11] One notable approach utilizes thiocarboxylic acids as a sulfur source, reacting with (2-iodobenzyl)triphenylphosphonium bromide in the presence of a copper(I) catalyst.[12][13][14]
The proposed mechanism involves an initial copper-catalyzed coupling of the thiocarboxylic acid with the aryl iodide, followed by an intramolecular Wittig reaction to afford the benzothiophene.[12] This method showcases the versatility of copper in mediating both C-S bond formation and subsequent cyclization steps.
Gold-Catalyzed Cyclizations: Mild Conditions and Unique Reactivity
Gold catalysts, particularly Au(I) complexes, have gained prominence for their ability to activate alkynes under exceptionally mild conditions, enabling a range of intramolecular cyclization reactions to form benzothiophenes.[2][15][16][17][18][19] These reactions often proceed through the activation of an alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack of a sulfur-containing group.[15][18]
A representative gold-catalyzed cyclization of an o-alkynylphenyl sulfide is illustrated below. The gold catalyst activates the alkyne, facilitating a 5-endo-dig cyclization to form a vinyl-gold intermediate, which upon protonolysis, yields the benzothiophene product.[15]
Caption: General workflow for gold-catalyzed benzothiophene synthesis.
A Greener Frontier: Photocatalytic Synthesis
In the quest for more sustainable synthetic methodologies, visible-light photocatalysis has emerged as a powerful tool. A notable example is the synthesis of benzothiophenes from o-methylthio-arenediazonium salts and alkynes, using eosin Y as an organic photoredox catalyst.[20][21][22][23] This method avoids the use of transition metals and often proceeds at room temperature under green light irradiation.[21]
The reaction is initiated by the photo-excited eosin Y, which reduces the diazonium salt to generate an aryl radical. This radical then adds to the alkyne, and the resulting vinyl radical undergoes an intramolecular cyclization onto the sulfur atom, followed by oxidation and deprotonation to afford the benzothiophene product.[21]
Performance at a Glance: A Comparative Data Table
To facilitate a direct comparison of these catalytic systems, the following table summarizes their key performance metrics. It is important to note that direct comparison of turnover numbers (TON) and turnover frequencies (TOF) can be challenging as they are not always reported and are highly dependent on the specific reaction conditions and substrates. Where available, representative data is provided to offer a qualitative assessment of efficiency.
| Catalytic System | Catalyst (Typical Loading) | Key Reagents | Temperature (°C) | Typical Yields (%) | Advantages | Disadvantages |
| Classical Method | ||||||
| Fiesselmann Synthesis | Base (e.g., NaOEt) | Thioglycolic acid derivatives, α,β-acetylenic esters | Varies (often elevated) | Moderate to Good | Well-established for specific substitution patterns | Limited scope, harsh conditions |
| Transition-Metal Catalysis | ||||||
| Palladium-Catalyzed | Pd(OAc)₂ (2-10 mol%) | Aryl sulfides, alkynes, oxidant | 100-130 | Good to Excellent | High versatility and functional group tolerance | Higher cost of palladium, potential for metal contamination |
| Copper-Catalyzed | CuI (5-20 mol%) | Aryl iodides, thiocarboxylic acids | 80-120 | Good to Excellent | Lower cost than palladium, good efficiency | May require ligands, can be sensitive to air/moisture |
| Gold-Catalyzed | AuCl or Au(I) complexes (1-5 mol%) | o-Alkynylphenyl sulfides | Room Temp to 80 | Good to Excellent | Very mild conditions, unique reactivity | High cost of gold, can be sensitive to impurities |
| Photocatalysis | ||||||
| Eosin Y Photocatalysis | Eosin Y (1-5 mol%) | o-Methylthio-arenediazonium salts, alkynes | Room Temp | Good to Excellent | Metal-free, sustainable, mild conditions | Substrate scope can be limited to diazonium salts |
Experimental Protocols: A Practical Guide
To ensure the reproducibility and practical application of the discussed methodologies, detailed experimental protocols for representative reactions are provided below.
Protocol 1: Palladium-Catalyzed Annulation of Thioanisole with Diphenylacetylene
Adapted from a representative literature procedure.[4]
-
To a screw-capped vial equipped with a magnetic stir bar, add thioanisole (0.2 mmol, 1.0 equiv), diphenylacetylene (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 equiv).
-
Add 1,2-dichloroethane (1.0 mL) to the vial.
-
Seal the vial and stir the mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2,3-diphenylbenzothiophene.
Protocol 2: Copper-Catalyzed Synthesis of Benzothiophene from (2-Iodobenzyl)triphenylphosphonium Bromide and Thiobenzoic Acid
Adapted from a representative literature procedure.[12][13]
-
To a Schlenk tube, add (2-iodobenzyl)triphenylphosphonium bromide (0.5 mmol, 1.0 equiv), thiobenzoic acid (0.6 mmol, 1.2 equiv), CuI (0.05 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 20 mol%).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous dioxane (2.0 mL) and triethylamine (1.5 mmol, 3.0 equiv) via syringe.
-
Seal the tube and stir the mixture at 100 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired benzothiophene.
Protocol 3: Visible-Light Photocatalytic Synthesis of 2-Phenylbenzothiophene
Adapted from a representative literature procedure.[21][22]
-
To a vial, add o-methylthio-benzenediazonium tetrafluoroborate (0.25 mmol, 1.0 equiv), phenylacetylene (1.25 mmol, 5.0 equiv), and eosin Y (0.0125 mmol, 5 mol%).
-
Add DMSO (1.0 mL) and stir the mixture at room temperature.
-
Irradiate the reaction mixture with a green LED lamp (λ = 530 nm) for 12 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-phenylbenzothiophene.
Conclusion: Navigating the Catalytic Landscape for Benzothiophene Synthesis
The synthesis of benzothiophenes has been significantly advanced by the development of novel catalytic systems. While classical methods like the Fiesselmann synthesis remain valuable for specific applications, modern transition-metal and photocatalytic approaches offer superior efficiency, versatility, and milder reaction conditions.
-
Palladium catalysis stands out for its broad substrate scope and modularity, making it a go-to method for generating diverse libraries of benzothiophenes.
-
Copper catalysis provides a cost-effective and highly efficient alternative, particularly for Ullmann-type coupling strategies.
-
Gold catalysis excels in its ability to mediate complex cyclizations under exceptionally mild conditions, offering unique synthetic possibilities.
-
Visible-light photocatalysis represents the frontier of sustainable synthesis, providing a metal-free and environmentally benign route to benzothiophenes.
The choice of catalyst will ultimately depend on the specific target molecule, available starting materials, and desired process parameters such as cost, scalability, and environmental impact. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions for the efficient and effective synthesis of this important heterocyclic scaffold.
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- Various Authors. (n.d.). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via CC bond forming reaction.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic Acid
Hazard Assessment and Waste Classification
The first step in any disposal protocol is a thorough understanding of the potential hazards. Based on its chemical structure, 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid must be managed as hazardous chemical waste.
-
Benzothiophene Derivatives: This class of sulfur-containing heterocyclic compounds is recognized for its pharmacological activity, necessitating careful handling.[3] Structurally similar compounds, like 1-Benzothiophene-3-carboxylic acid, are classified as causing skin and serious eye irritation.[4]
-
Carboxylic Acids: As a class, carboxylic acids can be corrosive.[5] While dilute solutions of some simple acids may be neutralized and drain-disposed under specific institutional guidelines, this is not appropriate for complex, water-insoluble organic acids.[6]
-
Regulatory Framework: Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed.[7][8][9][10] Generators of chemical waste are legally responsible for making an accurate hazardous waste determination.[10][11]
Given these factors, all waste containing 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and disposed of as hazardous waste.[12][13]
Personal Protective Equipment (PPE) and Handling Precautions
Before handling the compound or its waste, ensure all appropriate safety measures are in place. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile), with consideration for double-gloving. | To prevent skin contact. Similar compounds are known skin irritants.[4] |
| Eye Protection | Safety goggles or glasses with side shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166. | To protect against splashes and airborne dust, preventing serious eye irritation.[4] |
| Lab Coat | Standard laboratory coat, appropriately fastened. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if dust formation is unavoidable and exposure limits may be exceeded. | To prevent inhalation of the compound, especially in its solid, powdered form.[4] |
Step-by-Step Disposal Protocol
The guiding principle for disposal is that hazardous chemical waste must never be disposed of via standard trash or sewer systems.[6][12][14] Evaporation in a fume hood is also not a permissible disposal method.[12]
Proper segregation is critical to prevent dangerous chemical reactions.[15]
-
Solid Waste:
-
Collect unadulterated solid 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, along with contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.[2]
-
This container must be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, leak-proof lid.[16]
-
-
Liquid Waste (Solutions):
-
Collect solutions containing the compound in a separate, clearly labeled, and leak-proof hazardous waste container.[6]
-
Crucially, do not mix this waste stream with other incompatible wastes. For example, avoid mixing with bases, strong oxidizing agents, or reactive metals.[4][16] Halogenated and non-halogenated solvent wastes should also be kept separate, as their disposal costs can differ significantly.[12]
-
-
Contaminated PPE:
-
Dispose of all contaminated gloves, disposable lab coats, and other items in a designated hazardous waste bag or container for solid waste.[2]
-
Proper container management is a key requirement for compliance and safety.
-
Container Integrity: Use only sturdy, undamaged containers that are chemically compatible with the waste.[14] The container must be kept closed at all times except when adding waste.[6][12]
-
Fill Volume: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[16]
-
Labeling: All waste containers must be meticulously labeled.[17] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid" (no abbreviations)
-
A list of all contents by percentage, including solvents
-
The date when waste was first added to the container (accumulation start date)
-
Relevant hazard information (e.g., "Irritant," "Corrosive")
-
Designate a specific, secure area within the laboratory for the temporary accumulation of hazardous waste.[17]
-
Store waste containers at or near the point of generation.[14]
-
Use secondary containment, such as a larger bin or tray, for all liquid hazardous waste containers to contain potential leaks or spills.[6][14]
-
Ensure incompatible waste types are physically segregated.[14]
Immediate and correct response to a spill is vital.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or poses a significant inhalation hazard, evacuate the lab.
-
Contain: If safe to do so, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[2]
-
Collect: Carefully sweep or scoop the absorbed material and the spilled chemical into a designated hazardous waste container.[2][4]
-
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must also be treated as hazardous waste.[12]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department. For large or unmanageable spills, contact your institution's emergency number immediately.[12]
-
Once a waste container is full or has reached its maximum accumulation time (often six months for academic labs), arrange for its collection.[14]
-
Contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup.[6] Do not attempt to transport or dispose of the waste yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, thereby protecting themselves, their colleagues, and the environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid
This guide provides essential safety and logistical information for the handling and disposal of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid. As no specific Safety Data Sheet (SDS) is readily available for this compound, this document synthesizes data from structurally similar molecules to establish a robust safety protocol. Our approach is grounded in the principles of chemical causality, ensuring that every recommendation is backed by scientific reasoning to protect researchers and maintain laboratory integrity.
Hazard Assessment: A Structurally-Informed Analysis
To establish the appropriate level of personal protective equipment, we must first infer the potential hazards of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid by examining its constituent parts: the benzothiophene core, the carboxylic acid functional group, and the 1,1-dimethylpropyl (or tert-amyl) substituent.
-
Benzothiophene Core : The foundational 1-benzothiophene structure is classified as harmful if swallowed and is noted for its strong, unpleasant odor ("stench").[1] It is also recognized as being toxic to aquatic life with long-lasting effects.[1]
-
Carboxylic Acid Group : The presence of a carboxylic acid moiety introduces acidic properties. The analogous compound, 1-Benzothiophene-3-carboxylic acid, is known to cause serious eye and skin irritation.[2] General protocols for handling acids mandate robust protection against skin and eye contact to prevent chemical burns and tissue damage.[3]
-
1,1-Dimethylpropyl Group : A similar structure, p-(1,1-Dimethylpropyl)phenol, demonstrates significant hazards, including being harmful if swallowed or in contact with skin, causing severe skin burns and eye damage, and potentially triggering an allergic skin reaction. This suggests the alkyl group may enhance the compound's lipophilicity and potential for skin penetration and sensitization.
Based on this analysis, 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid should be handled as a substance that is potentially corrosive, a skin and eye irritant, a possible skin sensitizer, and harmful if ingested. The compound is likely a solid, making inhalation of dust during handling a primary exposure risk.
| Potential Hazard | Inferred From Structural Analog | Primary Routes of Exposure |
| Harmful if Swallowed | 1-Benzothiophene, p-(1,1-Dimethylpropyl)phenol | Ingestion |
| Serious Eye Damage/Irritation | 1-Benzothiophene-3-carboxylic acid, p-(1,1-Dimethylpropyl)phenol | Eyes |
| Skin Corrosion/Irritation | 1-Benzothiophene-3-carboxylic acid, p-(1,1-Dimethylpropyl)phenol | Skin |
| Allergic Skin Reaction (Sensitization) | p-(1,1-Dimethylpropyl)phenol | Skin |
| Respiratory Irritation | General hazard for fine chemical powders | Inhalation |
| Aquatic Toxicity | 1-Benzothiophene, p-(1,1-Dimethylpropyl)phenol | Environmental Release |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the identified risks. The specific equipment needed varies based on the procedure being performed. All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood.[2]
| Operational Stage | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Receiving & Storage | Nitrile or Butyl Rubber Gloves[3] | Safety Glasses with Side Shields | Standard Lab Coat | Not required for sealed containers |
| Weighing & Aliquoting (Solid) | Double-gloved (Nitrile) | Chemical Safety Goggles and Full-Face Shield[3] | Chemical-resistant Lab Coat or Apron | NIOSH-approved respirator with P100 filter if not in a fume hood |
| Handling Solutions (<1M) | Nitrile or Butyl Rubber Gloves | Chemical Safety Goggles | Standard Lab Coat | Not required if in a fume hood |
| Waste Disposal | Heavy Nitrile or Butyl Rubber Gloves | Chemical Safety Goggles | Chemical-resistant Lab Coat or Apron | Not required for sealed waste containers |
Causality Behind PPE Choices:
-
Gloves : Nitrile gloves provide excellent resistance against a wide range of chemicals, including acids, and are recommended for handling this compound.[3][4] Double-gloving is advised when handling the solid powder to provide an extra barrier and allow for the safe removal of the potentially contaminated outer glove without exposing the skin. Always inspect gloves for tears or holes before use.
-
Eye and Face Protection : Due to the severe irritation and potential for corrosive damage, eye protection is non-negotiable.[2] When handling the powder, which can become airborne, a full-face shield over chemical safety goggles is mandated by best practices to protect the entire face from splashes and particulates. Standard safety glasses are insufficient.
-
Protective Clothing : A lab coat protects against incidental contact. When transferring larger quantities or during waste disposal, a chemical-resistant apron provides an additional layer of safety. Contaminated clothing must be removed immediately and decontaminated before reuse.
-
Respiratory Protection : The primary inhalation risk comes from the fine powder. Therefore, all weighing and reconstitution must occur in a chemical fume hood to contain airborne particles.[2] If a fume hood is unavailable—a situation that should be avoided—a properly fitted NIOSH-approved respirator is required.
Operational and Disposal Plans
A self-validating protocol ensures safety at every step, from preparation to disposal. The following workflow is designed to minimize exposure and prevent environmental release.
Experimental Workflow Diagram
Caption: Safe handling workflow from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation : Before handling, confirm that a safety shower and eyewash station are accessible and operational.[2] Prepare your workspace in the chemical fume hood by laying down absorbent, plastic-backed pads to contain any potential spills.
-
Donning PPE : Don PPE in the following order: lab coat, chemical safety goggles, face shield, and finally, gloves (or double gloves).
-
Handling :
-
Carefully open the container inside the fume hood to avoid generating dust.
-
Use a spatula to weigh the desired amount of solid onto weighing paper or directly into a tared vessel. Avoid any actions that could create airborne dust.
-
If preparing a solution, add the solvent to the solid slowly. The process of adding acid to water (or solvent) should be followed where applicable to avoid splashing.
-
-
Post-Handling : Tightly seal the main container and store it in a cool, dry, well-ventilated place away from strong oxidizing agents.[1]
-
Decontamination and Doffing :
-
Wipe down the work surface and any equipment used.
-
Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items. Remove gloves using the proper technique to avoid skin contact.
-
Wash hands thoroughly with soap and water after work is complete.[1]
-
Emergency Procedures
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a poison control center or doctor immediately.[1][5]
-
Spill : For a small spill, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite). Sweep or scoop up the material and place it into a suitable, labeled container for disposal.[1] Ensure the area is well-ventilated.
Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Chemical Waste : Both solid compound and solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials : Used gloves, absorbent pads, weighing papers, and other disposable materials that have come into contact with the chemical must be placed in a separate, sealed hazardous waste container.
-
Regulatory Compliance : Do not dispose of this chemical down the drain.[2] All chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
References
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
Massachusetts Institute of Technology. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
